molecular formula C10H18 B13721784 (1S)-(-)-trans-Pinane

(1S)-(-)-trans-Pinane

Cat. No.: B13721784
M. Wt: 138.25 g/mol
InChI Key: XOKSLPVRUOBDEW-JVIMKECRSA-N
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Description

(1S)-(-)-trans-Pinane is a useful research compound. Its molecular formula is C10H18 and its molecular weight is 138.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1S)-(-)-trans-Pinane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S)-(-)-trans-Pinane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

(2S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane

InChI

InChI=1S/C10H18/c1-7-4-5-8-6-9(7)10(8,2)3/h7-9H,4-6H2,1-3H3/t7-,8-,9?/m0/s1

InChI Key

XOKSLPVRUOBDEW-JVIMKECRSA-N

Isomeric SMILES

C[C@H]1CC[C@H]2CC1C2(C)C

Canonical SMILES

CC1CCC2CC1C2(C)C

Origin of Product

United States

Foundational & Exploratory

(1S)-(-)-trans-Pinane chemical and physical properties

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Chemical, Physical, and Mechanistic Profiling of (1S)-(-)-trans-Pinane

Executive Summary

(1S)-(-)-trans-Pinane is a highly valuable bicyclic monoterpene utilized extensively as a chiral building block in asymmetric synthesis, flavor and fragrance manufacturing, and pharmaceutical development. As a saturated derivative of α-pinene, it offers unique stereochemical stability and acts as a critical precursor to pinane hydroperoxide—an industrial radical initiator. Designed for researchers and drug development professionals, this whitepaper provides an authoritative, in-depth analysis of its physical properties, synthetic utility, and standardized laboratory protocols.

Molecular Architecture & Stereochemistry

(1S)-(-)-trans-Pinane (CAS: 10281-53-5) possesses a rigid bicyclo[3.1.1]heptane framework substituted by methyl groups at the 2, 6, and 6 positions[1]. The trans-configuration refers to the relative stereochemistry between the methyl group at C2 and the gem-dimethyl bridge, which dictates its steric bulk and unique reactivity profile.

Existing as a clear, colorless liquid at standard temperature and pressure, the compound's high hydrophobicity (estimated log Kow ≈ 4.35) and structural rigidity make it an excellent non-polar chiral solvent or auxiliary in stereoselective transformations[2].

Physical and Chemical Properties

Accurate physical data is paramount for process chemistry, distillation scaling, and analytical method development. The following table consolidates the verified physical and chemical properties of (1S)-(-)-trans-Pinane.

PropertyValueReference
CAS Number 10281-53-5[3],[4]
Molecular Weight 138.25 g/mol [3],[1]
Boiling Point 164 °C - 167.2 °C[3],[1]
Density (at 20 °C) 0.854 g/mL[3],[4]
Refractive Index (

)
1.461[4],[1]
Specific Optical Rotation (

)
17±1° (neat)*[3],[4]
Vapor Pressure ~2.2 mm Hg (estimated)[2]
Water Solubility Insoluble (~3.3E-3 g/L at 25 °C)[2],[1]

*Note: The (-) designation indicates levorotatory behavior, though catalog magnitudes are often listed as absolute values (17±1°). Optical rotation is highly sensitive to enantiomeric purity and must be measured neat at 20 °C[4].

Synthetic Pathways and Biotransformation

(1S)-(-)-trans-Pinane is typically synthesized via the catalytic hydrogenation of (-)-α-pinene or (-)-β-pinene. The stereoselectivity of this reduction is highly dependent on the catalyst (e.g., Pd/C or PtO2) and the reaction conditions, which dictate the cis/trans isomer ratio[5].

Once synthesized, (1S)-(-)-trans-Pinane is industrially valuable for its autoxidation to pinane hydroperoxide. This hydroperoxide is a robust radical initiator used in polymer chemistry (such as styrene-butadiene rubber production)[2]. Partial reduction of the hydroperoxide yields 2-pinanol, a precursor to various high-value fragrance compounds[5].

PinanePathway Pinene (-)-α-Pinene (Precursor) Hydrogenation Catalytic Hydrogenation (Pd/C, H2) Pinene->Hydrogenation Pinane (1S)-(-)-trans-Pinane (Target Molecule) Hydrogenation->Pinane Stereoselective addition Oxidation Autoxidation / O2 (Radical Mechanism) Pinane->Oxidation Hydroperoxide Pinane Hydroperoxide (Polymer Initiator) Oxidation->Hydroperoxide O2 insertion Reduction Partial Reduction Hydroperoxide->Reduction Pinanol 2-Pinanol (Fragrance Precursor) Reduction->Pinanol

Caption: Synthetic and biotransformation pathway of (1S)-(-)-trans-Pinane.

Experimental Methodologies

As a Senior Application Scientist, I emphasize that reproducibility in terpene chemistry requires stringent environmental controls. Below are self-validating protocols for the analytical profiling of (1S)-(-)-trans-Pinane.

Protocol 1: High-Resolution GC-MS for Isomeric Purity Determination

Because pinane exists as a mixture of cis and trans isomers post-hydrogenation[5], determining the exact isomeric ratio is critical before utilizing it in asymmetric synthesis.

  • Step 1: Sample Preparation. Dilute 10 µL of the neat (1S)-(-)-trans-Pinane sample in 1.0 mL of LC-MS grade hexane[6].

    • Causality: Hexane ensures complete solvation without introducing polar artifacts that could degrade the chiral stationary phase or alter the partitioning coefficient.

  • Step 2: Column Selection. Utilize a cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm or equivalent)[7].

    • Causality: The chiral cavities of cyclodextrin interact differentially with the cis and trans stereocenters, enabling baseline resolution of the diastereomers.

  • Step 3: Injection Parameters. Set the inlet temperature to 250 °C with a split ratio of 1:50. Inject 1 µL of the prepared sample.

  • Step 4: Oven Temperature Program. Isothermal hold at 60 °C for 5 minutes, followed by a ramp of 2 °C/min to 120 °C.

    • Causality: A slow ramp rate is essential for resolving closely eluting monoterpene isomers, preventing peak co-elution.

  • Step 5: MS Detection. Operate in Electron Impact (EI) mode at 70 eV. Monitor the characteristic fragmentation pattern (m/z 138 for the molecular ion, with major fragments typically at m/z 123, 95, and 81).

GCMSWorkflow SamplePrep Sample Prep (Hexane Dilution) Injection Split Injection (250°C, 1:50) SamplePrep->Injection Separation Chiral GC Column (Rt-βDEXsm) Injection->Separation Detection MS Detection (EI, 70 eV) Separation->Detection Analysis Data Analysis (Isomeric Ratio) Detection->Analysis

Caption: Step-by-step GC-MS analytical workflow for (1S)-(-)-trans-Pinane.

Protocol 2: Polarimetry for Optical Purity Verification

The optical activity of (1S)-(-)-trans-Pinane is a direct indicator of its enantiomeric excess (ee).

  • Step 1: Instrument Calibration. Calibrate the polarimeter using a verified quartz control plate at 20 °C.

  • Step 2: Sample Loading. Fill a 100 mm (1 dm) polarimeter cell with neat (undiluted) (1S)-(-)-trans-Pinane[3]. Ensure no air bubbles are trapped in the light path.

    • Causality: Using a neat sample maximizes the observed rotation angle, significantly reducing the relative error of the measurement compared to dilute solutions.

  • Step 3: Temperature Equilibration. Allow the cell to equilibrate in the polarimeter chamber at exactly 20.0 ± 0.1 °C for 10 minutes.

    • Causality: Specific rotation is highly temperature-dependent due to thermal expansion (density changes) and subtle conformational dynamics of the bicyclic ring.

  • Step 4: Measurement. Measure the optical rotation using the Sodium D-line (589 nm). The expected magnitude for the pure (1S)-(-)-trans isomer is 17±1°[4].

Safety, Handling, and Environmental Fate

(1S)-(-)-trans-Pinane is classified under GHS as a flammable liquid and vapor (H226)[5]. It poses a severe aspiration hazard (H304) and is toxic to aquatic life with long-lasting effects (H411)[5].

  • Handling: Must be handled in a spark-free, well-ventilated fume hood.

  • Environmental Fate: With an estimated Koc of 1,200, it demonstrates low mobility in soil[2]. Its estimated bioconcentration factor (BCF) of 450 suggests a high potential for bioaccumulation in aquatic organisms if released into waste streams without proper metabolic breakdown[2].

References

  • (1S)-(−)-trans-Pinane Manufacturer - NAC Chemical[Link]

  • Pinane | C10H18 | CID 10129 - PubChem - NIH[Link]

  • Bicyclo[3.1.1]heptanes,2,6,6-trimethyl - NMPPDB[Link]

  • Chiron Biomarker Catalogue - Scribd[Link]

  • 資源物理化学 (Resource Physical Chemistry) - Chiba University [Link]

Sources

Stereoselective Synthesis of (1S)-(-)-trans-Pinane from α-Pinene: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bicyclic monoterpene α-pinene is a highly versatile chiral pool starting material used extensively in the synthesis of fine chemicals, fragrances, and active pharmaceutical ingredients (APIs). While the catalytic hydrogenation of α-pinene to cis-pinane is a well-established industrial process, the selective synthesis of its diastereomer, (1S)-(-)-trans-pinane , presents a significant stereochemical challenge. This whitepaper details the mechanistic causality, thermodynamic principles, and validated experimental protocols required to synthesize trans-pinane from α-pinene, contrasting direct modified hydrogenation with the highly stereoselective hydroboration-isomerization-protonolysis pathway.

The Stereochemical Challenge: Kinetic vs. Thermodynamic Control

The core difficulty in synthesizing trans-pinane directly from α-pinene lies in the rigid bicyclo[3.1.1]heptane framework. The bulky gem-dimethyl group at the C6 position severely hinders the exo (top) face of the molecule.

When α-pinene undergoes standard catalytic hydrogenation (e.g., using Pd/C, PtO2, or Ni catalysts), the metal surface must coordinate to the less sterically hindered endo (bottom) face[1]. The subsequent syn-addition of hydrogen from the endo face pushes the C2 methyl group into the exo position—which is cis to the gem-dimethyl bridge. Consequently, standard hydrogenation is under strict kinetic control, yielding >95% cis-pinane and negligible amounts of the trans isomer[1],[2].

To access (1S)-(-)-trans-pinane, chemists must bypass this kinetic preference either by forcing thermodynamic equilibration during hydrogenation or by employing an indirect stereocontrolled functionalization route.

G Start α-Pinene CatHydro Modified Catalytic Hydrogenation (Pd/C) Start->CatHydro Pathway 1 Isom Isomerization (to β-Pinene) Start->Isom Pathway 2 Mix cis/trans-Pinane Mixture (~32% trans) CatHydro->Mix Distill Fractional Distillation Mix->Distill Target (1S)-(-)-trans-Pinane Distill->Target Low Yield Hydrob Hydroboration (cis-Myrtanylborane) Isom->Hydrob Therm Thermal Epimerization (150 °C) Hydrob->Therm Proton Protonolysis (Propionic Acid) Therm->Proton Proton->Target High Yield

Fig 1. Divergent synthetic pathways for (1S)-(-)-trans-Pinane from α-pinene.

Pathway 1: Modified Catalytic Hydrogenation

While standard hydrogenation fails to produce trans-pinane, modified conditions utilizing ultrasonic activation and continuous heating can alter the reaction dynamics.

Mechanistic Rationale

By applying ultrasound and elevated temperatures (80–100 °C) over a Pd/C catalyst, the reaction is pushed beyond simple kinetic hydrogen addition. The thermal energy promotes reversible β-hydride elimination on the palladium surface. This reversibility allows the initially formed cis-pinane surface species to epimerize at the C2 position, gradually enriching the mixture with the thermodynamically more stable trans-pinane isomer up to approximately 32%[2].

Experimental Protocol: Ultrasound-Assisted Hydrogenation

Self-Validating Note: This protocol relies on GC-MS monitoring to confirm the plateau of the cis/trans equilibration before workup.

  • Preparation: Charge a high-pressure autoclave with 10.0 g of α-pinene and 0.5 g of 5 wt% Pd/C catalyst[2].

  • Purging: Purge the reactor with hydrogen gas five times to remove atmospheric oxygen, ensuring a safe and reactive environment[3].

  • Reaction: Pressurize the reactor to 400 psi with H₂. Apply ultrasonic activation (e.g., 20 kHz) and heat the mixture to 80 °C.

  • Monitoring: Sample the reaction every 2 hours via GC-MS. The isomerization typically plateaus after 4–6 hours, yielding a ~68:32 ratio of cis:trans pinane[2].

  • Workup & Purification: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst.

  • Separation Challenge: Because cis-pinane (bp 162 °C) and trans-pinane (bp 164 °C) have nearly identical boiling points, isolate the trans-isomer using high-efficiency fractional distillation (spinning band column)[3].

Pathway 2: Hydroboration-Isomerization-Protonolysis (The Brown Route)

For drug development applications requiring high diastereomeric purity (>95%), the direct hydrogenation route is insufficient. The definitive method for synthesizing (1S)-(-)-trans-pinane relies on the hydroboration of β-pinene (derived from α-pinene) followed by thermal epimerization and protonolysis.

Mechanistic Rationale

α-pinene is first isomerized to β-pinene (e.g., via Schlosser metalation or catalytic isomerization). Hydroboration of β-pinene with BH₃·THF occurs from the less hindered endo face. The boron atom adds to the terminal C10 carbon, and the hydrogen adds to C2 trans to the gem-dimethyl bridge. This yields the kinetic product, cis-myrtanylborane, where the bulky C10-boron moiety is forced into a sterically congested endo position[4].

When this organoborane is heated to 150 °C, it undergoes thermal epimerization. The boron group migrates to the less hindered exo (equatorial-like) position, forming the thermodynamic sink: trans-myrtanylborane[4]. Finally, protonolysis with propionic acid replaces the boron atom with a proton. Because protonolysis of trialkylboranes proceeds with strict retention of configuration , the resulting hydrocarbon is pure trans-pinane[5].

Mechanism A β-Pinene (Exocyclic Olefin) B cis-Myrtanylborane (Kinetic Product) A->B BH3·THF syn-addition C trans-Myrtanylborane (Thermodynamic Product) B->C 150 °C Epimerization D (1S)-(-)-trans-Pinane (Retention of Config) C->D EtCO2H Protonolysis

Fig 2. Stereochemical evolution during the hydroboration-protonolysis sequence.

Experimental Protocol: Stereoselective Synthesis

Self-Validating Note: The retention of configuration during protonolysis ensures that the optical purity of the starting terpene is conserved. Specific rotation measurements serve as the primary QA checkpoint.

  • Hydroboration: To a stirred solution of (1S)-(-)-β-pinene (13.6 g, 0.1 mol) in 25 mL of dry diglyme at 0 °C under an inert argon atmosphere, slowly add 1 M BH₃·THF (35 mL). Stir for 1 hour at room temperature to ensure complete conversion to cis-myrtanylborane[5].

  • Thermal Isomerization: Equip the flask with a reflux condenser and heat the mixture to 150 °C for 3 hours. This step quantitatively epimerizes the kinetic borane to the thermodynamic trans-myrtanylborane[4].

  • Protonolysis: Cool the reaction mixture to 100 °C. Cautiously add an excess of anhydrous propionic acid (11 mL, 50% excess)[5]. Reflux the mixture at 100–120 °C for 2 hours to drive the protonolysis to completion.

  • Workup: Cool the mixture to room temperature. Neutralize carefully with 3M NaOH until the aqueous layer is basic. Extract the aqueous phase with diethyl ether (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude product via simple vacuum distillation. Validate the (1S)-(-)-trans-pinane product via GC-MS (single peak) and polarimetry (Specific optical rotation: -27.4° at 25 °C, undiluted).

Quantitative Data & Pathway Comparison

The selection of the synthetic pathway depends heavily on the required purity and scale of the target application. The table below summarizes the critical metrics for both approaches.

ParameterPathway 1: Modified Catalytic HydrogenationPathway 2: Hydroboration-Protonolysis
Primary Mechanism Kinetic control with forced β-hydride eliminationKinetic addition followed by thermodynamic epimerization
Maximum trans Yield ~32% (in mixture)>90% (isolated)
Stereoselectivity Poor (Favors cis isomer)Excellent (Strict retention of configuration)
Scalability High (Utilizes standard industrial autoclaves)Moderate (Requires specialized handling of organoboranes)
Purification Complexity Extremely High (Requires high-efficiency fractional distillation)Low (Standard aqueous workup and simple distillation)

References

  • Aqueous-phase hydrogenation of α-pinene to cis-pinane using an amphiphilic Ni-based catalyst. BioResources (NCSU).
  • Highly selective solvent-free hydrogenation of pinenes to added-value cis-pinane. Académie des sciences.
  • An In-depth Technical Guide to the Industrial Production of (1R)-(+)-cis-Pinane from α-Pinene. BenchChem.
  • Optical rotation calculations on large molecules using the approximate coupled cluster model CC2. ResearchGate.
  • The synthesis and chemistry of trialkylboranes. Thieme-Connect.

Sources

Spectroscopic Elucidation of (1S)-(-)-trans-Pinane: A Comprehensive Guide to NMR, IR, and MS Data

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1S)-(-)-trans-Pinane (CAS: 10281-53-5) is a bicyclic monoterpene critical to stereoselective synthesis, fragrance chemistry, and structure-activity relationship (SAR) studies (1)[1]. As a Senior Application Scientist, I approach the characterization of such diastereomers not merely as a data collection exercise, but as a self-validating analytical system. The fundamental challenge in pinane characterization lies in distinguishing the trans-isomer from its cis-counterpart. Because they share the same molecular framework (C₁₀H₁₈, MW: 138.25), their differentiation relies entirely on the spatial orientation of the C10 methyl group relative to the dimethylmethane bridge[1]. This whitepaper establishes a rigorous, causality-driven framework for the spectroscopic validation of (1S)-(-)-trans-Pinane using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR).

Mass Spectrometry (MS): Molecular Weight and Fragmentation Dynamics

Causality & Insight: Gas Chromatography-Mass Spectrometry (GC-MS) is the first line of defense for assessing sample purity and confirming the molecular weight. However, as diastereomers, cis- and trans-pinane exhibit nearly identical electron ionization (EI) fragmentation patterns[1]. The initial 70 eV high-energy ionization induces ring-opening and the rapid loss of stereochemical information prior to fragmentation[1]. Therefore, while MS confirms the identity of the pinane skeleton, it is insufficient for stereochemical assignment.

Table 1: Standard EI-MS Fragmentation Profile for (1S)-(-)-trans-Pinane
m/z ValueRelative AbundanceStructural Assignment / Loss
138 LowMolecular Ion [M]⁺ (C₁₀H₁₈)
123 Moderate[M - CH₃]⁺ (Loss of methyl group)
109 Moderate[M - C₂H₅]⁺
95 HighCycloalkenyl cation fragment
83 Base Peak (100%)Characteristic bicyclic cleavage
55 ModerateC₄H₇⁺ fragment

Data supported by the (2)[2] and (3)[3].

Infrared (IR) Spectroscopy: Symmetry and Fingerprinting

Causality & Insight: IR spectroscopy serves as a rapid, supportive technique. The fundamental causality here is molecular symmetry. The trans-isomer possesses a different steric strain profile and overall symmetry compared to the cis-isomer, which directly influences its vibrational modes[1]. While the C-H stretching regions remain virtually identical, the fingerprint region (1500-600 cm⁻¹) reveals characteristic differences. The higher symmetry/lower steric crowding of the trans-isomer generally yields a less complex fingerprint spectrum[1].

Table 2: Key IR Vibrational Modes for Pinane Isomers
Vibrational ModeRegion (cm⁻¹)trans-Pinane Characteristiccis-Pinane Characteristic
C-H Stretching 2950 - 2850Strong, overlappingStrong, overlapping
C-H Bending 1470 - 1350Distinct, simpler patternComplex multiplet pattern
Fingerprint 1200 - 800Simpler spectrum due to symmetryHighly complex, active modes

Nuclear Magnetic Resonance (NMR): The Gold Standard

Causality & Insight: NMR spectroscopy is the definitive, self-validating tool for stereochemical elucidation[1]. The logic is rooted in magnetic anisotropy and steric compression:

  • ¹³C NMR (The γ-Gauche Effect): In cis-pinane, the C10 methyl group is sterically compressed against the dimethylmethane bridge, causing a shielding effect (upfield shift). In trans-pinane, this steric hindrance is relieved because the C10 methyl is on the opposite face, resulting in a distinct downfield shift for C10 (4)[1][4].

  • 2D NOESY (Spatial Proximity): The Nuclear Overhauser Effect (NOE) measures through-space dipole-dipole coupling (effective < 5 Å). This is the ultimate binary test. In cis-pinane, the C10 protons and C8/C9 protons are on the same face, yielding a strong NOE cross-peak. In trans-pinane, they are separated by the cyclobutane ring, making the NOE cross-peak physically impossible[1].

Table 3: Key NMR Chemical Shift Distinctions
NucleusAssignmenttrans-Pinane Shiftcis-Pinane ShiftMechanistic Causality
¹H C10-H₃UpfieldDownfieldRelief of steric crowding in trans-isomer.
¹³C C10DownfieldUpfieldAbsence of γ-gauche compression in trans.
NOESY C10-H₃ ↔ C8/9-H₃Absent Present > 5 Å distance in trans-isomer prevents NOE.
Analytical Workflow Visualization

Workflow N1 Sample: (1S)-(-)-trans-Pinane CAS: 10281-53-5 N2 GC-MS Profiling m/z 138 [M+] N1->N2 Step 1: Mass/Purity N3 FT-IR Spectroscopy Symmetry Analysis N1->N3 Step 2: Fingerprint N4 NMR Spectroscopy 1H, 13C, NOESY N1->N4 Step 3: Stereochemistry N5 2D NOESY Experiment C10-H3 to C8/9-H3 N4->N5 Spatial Correlation N6 NOE Absent: trans-Pinane N5->N6 > 5 Å Distance N7 NOE Present: cis-Pinane N5->N7 < 5 Å Distance

Analytical workflow for the spectroscopic validation of trans-Pinane.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols must be adhered to when analyzing pinane isomers.

Protocol A: High-Resolution GC-MS Profiling
  • Sample Preparation: Dilute 1 mg of (1S)-(-)-trans-Pinane in 1 mL of analytical-grade n-hexane.

  • Column Selection: Utilize a non-polar capillary column (e.g., 5% phenyl methyl siloxane, 30 m × 0.25 mm × 0.25 µm) to ensure optimal separation from any cis-pinane impurities (5)[5].

  • Injection: Inject 1 µL in split mode (1:50 ratio) with the injector port set to 250 °C.

  • Oven Programming: Hold at 40 °C for 2 mins, ramp at 5 °C/min to 150 °C, then 20 °C/min to 250 °C. trans-Pinane typically elutes slightly earlier than cis-pinane due to its lower steric hindrance[1].

  • MS Acquisition: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Scan range: m/z 40-200.

  • Validation Check: Confirm the presence of the m/z 138 molecular ion and the characteristic m/z 83 base peak[3].

Protocol B: 2D NOESY NMR Acquisition (The Gold Standard)
  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe[1].

  • 1D Baselines: Acquire standard ¹H (16 scans, 30° pulse) and ¹³C proton-decoupled spectra (1024 scans) to establish chemical shift baselines.

  • NOESY Parameters:

    • Set the mixing time (τm) to 300-500 ms (optimized for small molecules to allow NOE buildup while minimizing spin diffusion).

    • Acquire with a minimum of 256 t₁ increments and 16-32 scans per increment for adequate signal-to-noise.

  • Data Processing & Validation: Apply a sine-bell squared window function in both dimensions. Evaluate the cross-peak region between δ 0.8 - 1.2 ppm. The absolute absence of a cross-peak between the C10 methyl protons and the C8/C9 methyl protons validates the trans-configuration[1].

Conclusion

The structural validation of (1S)-(-)-trans-Pinane requires a multi-modal spectroscopic approach. While GC-MS provides essential molecular weight and purity data, and IR offers rapid symmetry-based fingerprinting, 2D NOESY NMR remains the uncompromising gold standard. By understanding the causality behind steric compression and spatial dipole interactions, researchers can establish a self-validating analytical loop that ensures absolute stereochemical integrity in drug development and synthetic applications.

References

  • STUDY ON THE PYROLYSIS BEHAVIOR OF SOME MONOTERPENES AND MONOTERPENOIDS Source: DB-Thueringen URL:[Link]

  • (-)-trans-Pinane - NIST WebBook Source: National Institute of Standards and Technology (NIST) URL:[Link]

  • Transition-Metal Catalyzed Autoxidation of cis- and trans-Pinane to a Mixture of Diastereoisomeric Pinanols Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Carbon-13 Nuclear Magnetic Resonance Spectra of Pinane Monoterpenoids Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:[Link]

Sources

An In-depth Technical Guide to the Stereochemistry and Nomenclature of (1S)-(-)-trans-Pinane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Pinane Scaffold in Modern Chemistry

The pinane scaffold, a bicyclo[3.1.1]heptane system, is a privileged structural motif in natural products and a cornerstone in synthetic organic chemistry.[1][2][3] Derived from pinenes, which are abundant in nature, particularly in the essential oils of coniferous trees, this rigid, chiral framework serves as an invaluable building block for the synthesis of complex molecules.[1][3][4] Its stereochemical intricacies play a pivotal role in determining the biological activity of its derivatives, making a thorough understanding of its nomenclature and three-dimensional structure paramount for researchers in drug discovery and development.[5][6] This guide provides a detailed exploration of a specific stereoisomer, (1S)-(-)-trans-Pinane, offering insights into its structural elucidation, synthesis, and applications as a chiral auxiliary and synthetic precursor.

Deconstructing the Nomenclature: A Stereochemical Deep Dive

The systematic name (1S)-(-)-trans-Pinane encapsulates the precise three-dimensional arrangement of this molecule. A methodical breakdown of each component of the name reveals its complete stereochemical identity.

The Core Structure: Pinane

Pinane refers to the saturated bicyclo[3.1.1]heptane skeleton, which is substituted with three methyl groups at positions 2 and 6,6.[2] The bicyclic nature of this structure imparts significant conformational rigidity, a feature often exploited in asymmetric synthesis.

Visualizing the Pinane Scaffold

cluster_pinane (1S)-(-)-trans-Pinane Structure C1 C1 C2 C2 C1->C2 C6 C6 C1->C6 C7 C7 C1->C7 C3 C3 C2->C3 C10 C10 (CH3) C2->C10 C4 C4 C3->C4 C5 C5 C4->C5 C5->C1 C5->C7 C8 C8 (CH3) C6->C8 C9 C9 (CH3) C6->C9

Caption: Numbering of the bicyclo[3.1.1]heptane core of pinane.

Relative Stereochemistry: trans

In the context of pinane isomers, the terms cis and trans describe the relative orientation of the C2 methyl group (C10) and the gem-dimethyl bridge (C8 and C9). In trans-Pinane , the C10 methyl group and the gem-dimethyl bridge are on opposite faces of the bicyclic system.[5] This arrangement is less sterically hindered compared to the cis isomer, where these groups are on the same face.[5]

Optical Activity: The (-) Designator

The negative sign, (-), indicates that this enantiomer is levorotatory , meaning it rotates the plane of polarized light to the left (counter-clockwise).[7] It is crucial to understand that this is an experimentally determined physical property and does not have a direct, predictable relationship with the absolute configuration (R/S) of the stereocenters.[8][9]

Absolute Configuration: The (1S) Assignment via Cahn-Ingold-Prelog Rules

The (1S) designation defines the absolute configuration at the C1 stereocenter according to the Cahn-Ingold-Prelog (CIP) priority rules.[10][11][12] The assignment for this bicyclic system requires a careful, step-by-step analysis:

Step-by-Step CIP Priority Assignment at C1 of (1S)-(-)-trans-Pinane

  • Identify the Stereocenter: The C1 carbon is a stereocenter as it is bonded to four different groups.

  • Assign Priorities to Directly Attached Atoms:

    • The atoms directly attached to C1 are C2, C7, C6, and C5. Since all are carbon atoms, we must proceed to the next point of difference.

  • Traverse the Substituent Chains:

    • Path 1 (C1 -> C2): C2 is bonded to a methyl group (C10), a hydrogen, and C3.

    • Path 2 (C1 -> C7): C7 is a methylene bridge, bonded to two hydrogens and C5.

    • Path 3 (C1 -> C6): C6 is bonded to two methyl groups (C8 and C9) and C5.

    • Path 4 (C1 -> C5): C5 is a bridgehead carbon bonded to C4, C6, and C7.

  • Determine the Highest Priority Group: Comparing the substituents, the path C1 -> C6 has the highest priority because C6 is bonded to two other carbons (from the gem-dimethyl group), giving it precedence over the other paths.

  • Determine the Remaining Priorities: Following the CIP rules, the priority order is established as: C6 > C2 > C5 > C7.

  • Orient the Molecule: The molecule is oriented so that the lowest priority group (C7) is pointing away from the viewer.

  • Assign Configuration: With the lowest priority group in the back, the path from the highest priority (C6) to the second (C2) and third (C5) highest priority groups is traced. This path follows a counter-clockwise direction, leading to the assignment of S configuration at C1.

Workflow for (1S) Assignment

A Identify Stereocenter (C1) B Assign Priorities to Substituents at C1 A->B C Orient Molecule (Lowest Priority Group Away) B->C D Trace Path from Priority 1 to 3 C->D E Counter-Clockwise Path D->E F Assign 'S' Configuration E->F

Caption: Cahn-Ingold-Prelog workflow for C1 of (1S)-(-)-trans-Pinane.

Synthesis and Spectroscopic Characterization

The synthesis of (1S)-(-)-trans-Pinane is typically achieved through the catalytic hydrogenation of the corresponding pinene isomer.[2] This process saturates the double bond of the pinene precursor, yielding the pinane product.

Representative Synthetic Protocol: Hydrogenation of (-)-α-Pinene

The following protocol outlines a general procedure for the synthesis of (1S)-(-)-trans-Pinane.

Materials:

  • (-)-α-Pinene

  • Palladium on carbon (5% Pd/C) catalyst

  • Solvent (e.g., diethyl ether or ethanol)

  • High-pressure autoclave

  • Hydrogen gas source

Procedure:

  • In a high-pressure autoclave, a solution of (-)-α-pinene in a suitable solvent is prepared.

  • A catalytic amount of 5% Pd/C is added to the solution.[13]

  • The autoclave is sealed and purged with an inert gas before being pressurized with hydrogen gas to a specified pressure (e.g., 50 bar).[13]

  • The reaction mixture is stirred at a controlled temperature until the theoretical amount of hydrogen has been consumed, indicating the completion of the reaction.

  • After depressurization, the reaction mixture is filtered to remove the catalyst.

  • The solvent is removed under reduced pressure, and the resulting crude product is purified, typically by distillation, to yield pure (1S)-(-)-trans-Pinane.

Spectroscopic Elucidation: The Definitive Role of NMR

While various spectroscopic techniques can be employed, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous stereochemical assignment of pinane isomers.[5]

Spectroscopic Technique Key Differentiating Features for trans-Pinane
¹H NMR The chemical shifts of the methyl protons (C8, C9, C10) and the bridgehead protons are distinct from the cis isomer due to different anisotropic and steric effects. In the trans isomer, the C10 methyl group is in a less sterically crowded environment.[5]
¹³C NMR The chemical shift of the C10 methyl carbon in the trans isomer is downfield compared to the cis isomer. The cis isomer exhibits an upfield shift due to the γ-gauche effect caused by steric compression.[5]
2D NOESY This is the most definitive technique. For trans-pinane, no Nuclear Overhauser Effect (NOE) cross-peak is observed between the protons of the C10 methyl group and the protons of the gem-dimethyl groups (C8 or C9). This is because they are on opposite sides of the bicyclic system and are spatially distant.[5]
Infrared (IR) Spectroscopy The fingerprint region (1500-600 cm⁻¹) will show a characteristic pattern that differs from the less symmetrical cis isomer.[5]

Applications in Drug Development and Asymmetric Synthesis

The rigid, chiral scaffold of (1S)-(-)-trans-Pinane makes it a valuable starting material and chiral auxiliary in the synthesis of pharmaceuticals and other high-value chemicals.

  • Chiral Building Block: The pinane skeleton serves as a chiral template for the synthesis of a wide array of complex molecules. Its derivatives have been investigated for various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][14] For instance, derivatives of the related α-pinene have shown inhibitory effects on liver cancer cells.[15]

  • Asymmetric Synthesis: Pinane-based ligands and reagents are widely used to induce stereoselectivity in chemical reactions. The steric bulk and defined stereochemistry of the pinane framework effectively control the facial selectivity of reactions, leading to the preferential formation of one enantiomer of the product. An example is the use of pinene-derived organoboranes in the synthesis of chiral homoallylic amines, which are versatile building blocks for pharmacologically valuable molecules.[1]

Application Workflow

A (1S)-(-)-trans-Pinane B Chiral Precursor A->B E Chiral Auxiliary A->E C Synthesis of Complex Molecules B->C D Drug Candidates C->D F Asymmetric Reactions E->F G Enantiomerically Enriched Products F->G

Caption: Role of (1S)-(-)-trans-Pinane in synthesis.

Conclusion

(1S)-(-)-trans-Pinane is a stereochemically rich molecule whose precise three-dimensional structure is critical to its application in modern organic chemistry. A comprehensive understanding of its nomenclature, derived from the Cahn-Ingold-Prelog rules, and its stereochemical properties, which are definitively elucidated by NMR spectroscopy, is essential for its effective use. As a readily available chiral building block derived from natural sources, (1S)-(-)-trans-Pinane and its related isomers will continue to be instrumental in the development of new synthetic methodologies and the discovery of novel therapeutic agents.

References

  • (1S)-(-)-trans-Pinane | C10H18 | CID 71300390 - PubChem. (n.d.). Retrieved from [Link]

  • (1S)-(-)-trans-pinane bicyclo(3.1.1)heptane, 2,6,6-trimethyl-, (1a,2b,5a) - The Good Scents Company. (n.d.). Retrieved from [Link]

  • PINANE, TRANS-(-)- - Inxight Drugs. (n.d.). Retrieved from [Link]

  • Nyamwihura, R. J., & Ogungbe, I. V. (2022). The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance. RSC Advances, 12(20), 12563–12590. Retrieved from [Link]

  • PINANE, TRANS-(-)- - gsrs. (n.d.). Retrieved from [Link]

  • Cahn–Ingold–Prelog priority rules - Wikipedia. (n.d.). Retrieved from [Link]

  • (-)-trans-Pinane - NIST WebBook. (n.d.). Retrieved from [Link]

  • Cahn-Ingold Prelog Rules - Chemistry LibreTexts. (2019, June 5). Retrieved from [Link]

  • Pinene - Wikipedia. (n.d.). Retrieved from [Link]

  • Sieniawska, E. (2025, March 27). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Molecules, 30(7), 2415. Retrieved from [Link]

  • There are two structural isomers of pinene found in nature: α-pinene and β-pinene. Why are they called alpha and beta? | ResearchGate. (2017, April 21). Retrieved from [Link]

  • Stephens, P. J., et al. (2004). Determination of Absolute Configuration Using Density Functional Theory Calculation of Optical Rotation: Chiral Alkanes. The Journal of Organic Chemistry, 69(25), 8873–8883. Retrieved from [Link]

  • Assigning Group Priorities- The Cahn, Ingold, Prelog rules. (n.d.). Retrieved from [Link]

  • Salehi, B., et al. (2019). Therapeutic Potential of α- and β-Pinene: A Miracle Gift of Nature. Biomolecules, 9(11), 738. Retrieved from [Link]

  • Pinane | C10H18 | CID 10129 - PubChem. (2000, June 15). Retrieved from [Link]

  • The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - ResearchGate. (n.d.). Retrieved from [Link]

  • 4.7. Optical Rotation – Introduction to Organic Chemistry. (n.d.). Retrieved from [Link]

  • Cahn Ingold Prelog Priority Rules - Rules to ASSIGN S and R Configuration - YouTube. (2023, December 18). Retrieved from [Link]

  • Cahn-Ingold-Prelog Priority Rules Definition - General... - Fiveable. (2025, August 15). Retrieved from [Link]

  • Erman, M. B. (2008). Chemistry around pinene and pinane: a facile synthesis of cyclobutanes and oxatricyclo-derivative of pinane from cis- and trans-pinanols. Chemistry & Biodiversity, 5(6), 901–909. Retrieved from [Link]

  • Synthesis and antifungal activity of compounds of the pinane series - ResearchGate. (2025, August 6). Retrieved from [Link]

  • (-)-trans-Pinane - NIST WebBook. (n.d.). Retrieved from [Link]

  • CN105481857A - Alpha-pinene derivative and preparation method and application thereof - Google Patents. (n.d.).
  • Temperature Dependence of Optical Rotation: α-Pinene, β-Pinene Pinane, Camphene, Camphor and Fenchone | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Optical rotation - Wikipedia. (n.d.). Retrieved from [Link]

  • (-)-trans-Pinane - Cheméo. (n.d.). Retrieved from [Link]

  • (-)-trans-Pinane - LookChem. (n.d.). Retrieved from [Link]

  • trans-Pinan-2-ol | C10H18O | CID 220076 - PubChem. (n.d.). Retrieved from [Link]

  • Chemical structure of α-pinene (A), β-pinene (B), trans-Pinocarveol (C), transVerbenol (D) and α-Phellandren-8-ol (E). - ResearchGate. (n.d.). Retrieved from [Link]

  • Absolute Configuration - R-S Sequence Rules - Chemistry LibreTexts. (2023, July 30). Retrieved from [Link]

Sources

Stereochemical Fidelity and Sourcing of (1S)-(-)-trans-Pinane: A Technical Guide for Chiral Analytics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1S)-(-)-trans-Pinane (CAS: 10281-53-5) is a bicyclic monoterpene that serves as a critical chiral building block in asymmetric synthesis, flavor and fragrance profiling, and proteomics research. As an unfunctionalized saturated hydrocarbon, it presents a unique challenge: it lacks the polar functional groups typically required for standard enantiomeric separation. This whitepaper provides drug development professionals and analytical scientists with an authoritative guide on the commercial sourcing of (1S)-(-)-trans-Pinane and the thermodynamic causality behind its purity validation using enantioselective gas chromatography.

The Commercial Landscape of (1S)-(-)-trans-Pinane

When sourcing chiral terpenes, application scientists must strictly differentiate between chemical purity (the absence of other chemical species, such as unreacted pinene or solvent residues) and enantiomeric purity (the ratio of the 1S enantiomer to the 1R enantiomer).

Commercial availability ranges from bulk industrial grades to highly refined analytical standards. The choice of supplier directly impacts downstream synthetic viability, as trace enantiomeric impurities can drastically skew the enantiomeric excess (%ee) of subsequent asymmetric reactions.

Table 1: Commercial Suppliers and Specifications
SupplierTarget ApplicationChemical Purity (Assay)Optical Activity (

)
Reference
Sigma-Aldrich Analytical Standard

98.5% (Sum of enantiomers, GC)

(neat)
National Analytical Corp Industrial / Analytical Grade95%Not Specified[1]
Santa Cruz Biotechnology Proteomics ResearchNot SpecifiedNot Specified[2]
Otto Chemie Pvt Ltd Terpene StandardNot SpecifiedNot Specified[3]

Note: For highly sensitive stereoselective synthesis, sourcing an analytical standard with a verified optical rotation (e.g.,


) is mandatory to ensure baseline stereochemical fidelity.

Causality in Chiral Purity: The Challenge of Unfunctionalized Hydrocarbons

The enantiomeric separation of (1S)-(-)-trans-Pinane is notoriously difficult. Unlike pharmaceutical active ingredients that possess amines, hydroxyls, or carbonyls capable of strong, directional hydrogen bonding with a chiral stationary phase (CSP), pinane is entirely devoid of polar functional groups[4].

The Mechanistic Solution: Chiral discrimination of unfunctionalized hydrocarbons relies exclusively on weak van der Waals forces and shape-selective inclusion complexation[4]. Modified cyclodextrins (CDs)—such as permethylated


-CD or octakis(6-O-methyl-2,3-di-O-pentyl)-

-CD—act as supramolecular hosts in the gas phase[5]. The enantiomeric separation occurs because one enantiomer fits thermodynamically better into the hydrophobic cavity of the cyclodextrin than its mirror image, creating a transient diastereomeric complex with a slightly different vapor pressure[5],[4].

Self-Validating Analytical Protocol: Enantioselective GC-FID

Because (1S)-(-)-trans-Pinane is volatile and lacks chromophores for HPLC-UV detection, Chiral Gas Chromatography with Flame Ionization Detection (GC-FID) is the gold standard for purity determination[6].

To ensure trustworthiness, the following methodology is designed as a self-validating system . It requires the system to prove its resolving power on a racemic mixture before any unknown sample is analyzed.

Step-by-Step Methodology

Phase 1: System Suitability & Self-Validation

  • Column Preparation: Install a high-resolution fused-silica capillary column (e.g., 25 m × 0.25 mm i.d.) coated with a modified cyclodextrin CSP (e.g., Chirasil-Dex)[6],[4]. Causality: The apolar polysiloxane matrix combined with the cyclodextrin cavity provides the exact hydrophobic environment required to induce van der Waals-driven chiral recognition[6].

  • Racemic Control Injection: Inject 1

    
    L of racemic trans-pinane (diluted 1:100 in hexane) at a high split ratio (100:1).
    Causality: This acts as the self-validating gate. Because unfunctionalized hydrocarbons exhibit extremely subtle thermodynamic differences during inclusion, the system must prove it can separate the enantiomers.
    
  • Validation Gate: Calculate the chromatographic resolution (

    
    ) between the (1R) and (1S) peaks. The system is validated only if 
    
    
    
    . If
    
    
    , the initial oven temperature must be lowered.

Phase 2: Thermodynamic Programming & Sample Analysis 4. Temperature Programming: Set the GC oven to an isothermal hold at a low temperature (e.g., 35°C) or utilize a minimal heating rate (e.g., 0.5°C/min)[6],[4]. Causality: Minimizing the initial temperature and heating rate is a critical strategy to enhance separation efficiency[6]. Lower temperatures increase the residence time of the pinane molecules within the cyclodextrin cavity, amplifying the minor thermodynamic differences of the inclusion complexes. 5. Sample Injection: Inject 1


L of the commercial (1S)-(-)-trans-Pinane sample under identical conditions to the racemic control.
6. Detection & Integration:  Utilize the FID to capture the chromatogram. Calculate the chemical purity by comparing the total pinane peak area against impurity peaks, and calculate the %ee by comparing the area of the (1S) peak versus the trace (1R) peak.

Workflow Visualization

The following diagram maps the logical flow of the self-validating chiral GC protocol, highlighting the critical decision gate that ensures analytical integrity.

G Start System Initialization (Modified CD Column) Racemate Inject Racemic trans-Pinane (Self-Validation Control) Start->Racemate Check Baseline Resolution > 1.5? Racemate->Check Optimize Lower Temp / Adjust Flow Check->Optimize No Sample Inject (1S)-(-)-trans-Pinane Check->Sample Yes Optimize->Racemate Detect FID Detection & Integration Sample->Detect Output Calculate %ee & Purity Detect->Output

Self-validating chiral GC workflow for enantiomeric purity determination.

Conclusion

Procuring high-purity (1S)-(-)-trans-Pinane requires careful vendor selection, with analytical standards (≥98.5% purity) being strictly necessary for sensitive stereochemical applications. However, trusting a certificate of analysis is insufficient for rigorous drug development. By implementing a self-validating enantioselective GC protocol utilizing modified cyclodextrin stationary phases and optimized thermodynamic parameters, researchers can definitively verify the stereochemical fidelity of unfunctionalized chiral hydrocarbons.

References

  • (1s)-(a ) -trans-pinane - Application: Industrial at Best Price in Mumbai. National Analytical Corporation / Tradeindia.[Link]

  • Speciality Chemicals Product List. Otto Chemie Pvt Ltd. [Link]

  • Cyclodextrin Derivatives as Chiral Supramolecular Receptors for Enantioselective Sensing. MDPI. [Link]

  • Gas-chromatographic enantioseparation of (+)/(−)-cis-pinane (a) and... ResearchGate. [Link]

  • Gas-Chromatographic Enantioseparation of Unfunctionalized Chiral Hydrocarbons: An Overview. ResearchGate.[Link]

Sources

Safety and handling information for (1S)-(-)-trans-Pinane

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 10281-53-5 | Formula: C₁₀H₁₈ | Class: Bicyclic Monoterpene[1]

Part 1: Executive Summary & Chemical Identity

(1S)-(-)-trans-Pinane is a saturated bicyclic monoterpene produced via the hydrogenation of pinene. Unlike its unsaturated precursor, pinane exhibits higher chemical stability but retains significant volatility and lipophilicity. It is widely used as a chiral standard in analytical chemistry, a specialized solvent in organic synthesis, and an intermediate in the production of fragrance compounds.

Critical Safety Directive: While chemically less reactive than pinene, (1S)-(-)-trans-Pinane is a Flammable Liquid (Category 3) and a severe Aspiration Hazard . Its low surface tension allows it to spread rapidly across water surfaces and penetrate lung tissue instantly upon ingestion/emesis, leading to chemical pneumonitis.

Physicochemical Profile
PropertyValueRelevance to Safety
Boiling Point 164–167 °CModerate volatility; vapors can accumulate in low-lying areas.
Flash Point 36–48 °C (Closed Cup)Flammable. Ignites easily at ambient lab temperatures.
Density 0.854 g/mLLighter than water; will float and spread during fire suppression.
Vapor Pressure ~3.6 mmHg @ 25°CSufficient to form ignitable mixtures in headspace.
Auto-ignition Temp > 250 °C (Est.)High, but hot surfaces remain an ignition source.
Solubility Insoluble in waterWater is ineffective for spill cleanup; use organic absorbents.[2]

Part 2: Hazard Identification (GHS & NFPA)

GHS Classification[2][3][4][5]
  • Flammable Liquids: Category 3 (H226)

  • Aspiration Hazard: Category 1 (H304)

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Hazardous to the Aquatic Environment: Acute/Chronic Category 1 (H400/H410)

NFPA 704 Rating (Estimated)
  • Health (Blue): 1 (Irritation, Aspiration risk)

  • Flammability (Red): 3 (Ignites under ambient conditions)

  • Instability (Yellow): 0 (Stable, though potential for slow autoxidation)

Part 3: Engineering Controls & Personal Protective Equipment (PPE)[2]

Engineering Controls
  • Ventilation: All handling must occur within a certified chemical fume hood maintaining a face velocity of 80–100 fpm.

  • Static Control: (1S)-(-)-trans-Pinane has low electrical conductivity. Static charge accumulation during transfer is a critical risk.

    • Mandatory: Ground and bond all metal containers during transfer.

    • Flooring: Anti-static or conductive flooring is recommended in bulk storage areas.

PPE Selection Matrix
Protection ZoneRecommended EquipmentRationale
Hand Protection Nitrile (0.11 mm) for splash protection. Viton/Butyl for immersion.Terpenes degrade natural rubber (Latex) rapidly. Nitrile offers good short-term resistance.
Respiratory NIOSH-approved Organic Vapor (OV) cartridge (Black label).[3]Required only if working outside a fume hood (e.g., spill cleanup).
Eye/Face Chemical Splash Goggles.Safety glasses are insufficient due to the high fluidity and splash risk.
Body Flame-resistant (FR) lab coat + closed-toe leather/chemical-resistant shoes.Synthetic fabrics (polyester) may melt onto skin in a flash fire.

Part 4: Safe Handling Protocols

Static-Safe Transfer Workflow

The following diagram illustrates the mandatory grounding and bonding procedure to prevent electrostatic discharge (ESD) ignition during solvent transfer.

SafeTransfer Start Start: Bulk Container (Drum/Can) Ground Step 1: Attach Ground Cable to Building Earth Start->Ground Risk: Static Buildup Bond Step 2: Attach Bond Wire Between Source & Receiving Vessel Ground->Bond Equalize Potential Vent Step 3: Verify Fume Hood Velocity (>80 fpm) Bond->Vent Vapor Control Transfer Step 4: Dispense Liquid (Submerged Dip Tube) Vent->Transfer Minimize Splash Disconnect Step 5: Disconnect Bonding then Grounding Transfer->Disconnect Process Complete

Figure 1: Grounding and bonding protocol for flammable terpene transfer.

Peroxide Management

Although saturated, pinane derivatives can undergo slow autoxidation to form hydroperoxides upon prolonged exposure to air.[4]

  • Protocol: Test for peroxides using starch-iodide paper every 6 months if stored in non-inert atmosphere.

  • Storage: Store under nitrogen or argon atmosphere in tightly sealed, amber glass containers to inhibit photo-oxidation.

Part 5: Emergency Response

Fire Fighting (Class B)
  • Suitable Media: Dry chemical, CO₂, or alcohol-resistant foam.[5]

  • Unsuitable Media: Do NOT use a solid water stream. Since (1S)-(-)-trans-Pinane is lighter than water (0.854 g/mL), a water jet will scatter the burning liquid and spread the fire.

  • Strategy: Use water spray only to cool adjacent containers.

Spill Response Decision Logic

Aspiration hazard dictates that no manual siphoning or mouth-pipetting ever be attempted.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Small Small (<100 mL) Inside Hood Assess->Small Large Large (>100 mL) or Outside Hood Assess->Large Absorb Cover with Vermiculite/Sand Small->Absorb Evacuate Evacuate Area Call EHS/Fire Dept Large->Evacuate Vapor Explosion Risk Collect Collect into Sealed Waste Bag Absorb->Collect Clean Clean Surface with Soap & Water Collect->Clean

Figure 2: Decision matrix for responding to (1S)-(-)-trans-Pinane spills.

Part 6: Toxicology & Environmental Fate

Aspiration Toxicity Mechanism

The primary lethal risk is not systemic poisoning but mechanical lung damage. If swallowed, the low viscosity allows the liquid to enter the trachea.

  • Mechanism: Chemical pneumonitis causes inflammation and pulmonary edema (fluid in lungs).

  • First Aid: DO NOT INDUCE VOMITING. Vomiting increases the risk of aspiration. Transport to a medical facility immediately.

Ecological Impact[10]
  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects (H410).

  • Disposal: Never dispose of down the drain. Collect as hazardous organic waste (halogen-free) for incineration.

References

  • PubChem. Compound Summary: (1S)-(-)-trans-Pinane (CID 71300390).[1] National Library of Medicine. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Alpha-Pinene (Analogue). Retrieved from [Link]

  • The Good Scents Company. Safety Data for Pinane Isomers. Retrieved from [Link]

Sources

Historical Context of Pinane Chemistry in Terpene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

The pinane skeleton, primarily derived from


- and 

-pinene, represents one of the most versatile chiral pools in organic chemistry. Historically, its utility evolved from bulk industrial commodity (turpentine) to the structural foundation of complex pharmaceuticals. This guide analyzes the trajectory of pinane chemistry, focusing on three distinct eras: the industrial synthesis of Camphor (skeletal rearrangement), the H.C. Brown era of asymmetric reagents (steric control), and modern total synthesis of taxanes (chiral scaffolding).

The Chiral Pool Foundation


-Pinene is the most abundant terpene in nature, obtainable in high optical purity from pine resin. Its utility in drug development stems from its rigid bicyclo[3.1.1]heptane skeleton, which possesses:
  • High Optical Purity: Available as both (+) and (-) enantiomers.[1]

  • Reactive Functionality: A strained cyclobutane ring and an alkene susceptible to functionalization.

  • Skeletal Malleability: The ability to undergo predictable rearrangements (Wagner-Meerwein) to access other ring systems (bornane, fenchane).

Table 1: Physical & Stereochemical Properties of Pinenes
Property

-Pinene

-Pinene
Structure Endocyclic double bond (C2-C3)Exocyclic double bond (C2-C10)
Major Source Pinus species (Turpentine)Pinus species (less abundant)
Key Reactivity Allylic oxidation, Acid-cat. rearrangementEne reaction, Hydroboration
Optical Rotation


Primary Use Precursor to Camphor, Linalool, VerbenonePrecursor to Myrcene, Nopol

Industrial Milestones: The Camphor Synthesis

The Era of Skeletal Rearrangement

The industrial synthesis of camphor (early 20th century) was the first major demonstration of pinane chemistry on a commercial scale. It relied on the Wagner-Meerwein rearrangement , a carbocation-mediated skeletal shift that relieves the ring strain of the four-membered pinane ring to form the five-membered bornane system.

Mechanistic Insight: Wagner-Meerwein Rearrangement

The transformation of


-pinene to camphene is not a simple isomerization; it involves a stereoelectronic alignment where the migrating alkyl group approaches the carbocation center from the rear (anti-periplanar).

Mechanism:

  • Protonation:

    
    -Pinene is protonated at the C2-C3 double bond.
    
  • Ring Expansion: The C1-C6 bond migrates to C2, generating the bornyl cation (relief of cyclobutane strain).

  • Elimination: Loss of a proton yields Camphene.[2]

Diagram 1: Industrial Camphor Synthesis Pathway

The following flow illustrates the classic industrial route from Pinene to Camphor.

CamphorSynthesis Pinene α-Pinene (Bicyclo[3.1.1]heptane) BornylCl Bornyl Chloride (Artificial Camphor) Pinene->BornylCl HCl (gas) Wagner-Meerwein Camphene Camphene BornylCl->Camphene Base Elimination IsobornylAc Isobornyl Acetate Camphene->IsobornylAc AcOH / H2SO4 Rearrangement Isoborneol Isoborneol IsobornylAc->Isoborneol Hydrolysis Camphor Camphor (Bicyclo[2.2.1]heptane) Isoborneol->Camphor Oxidation (CrO3 or Bleach)

Caption: The industrial "Simonsen" route converting the pinane skeleton to the bornane skeleton via Wagner-Meerwein rearrangement.

The Brown Era: Reagent-Controlled Asymmetric Synthesis

Pinene as a Chiral Auxiliary

In the mid-20th century, Nobel Laureate H.C.[3] Brown revolutionized the use of pinane not as a target, but as a chiral tool . By exploiting the steric bulk of the gem-dimethyl bridge, Brown developed reagents that transfer chirality to achiral olefins.

The Mechanism of Steric Steering

When borane (


) reacts with 

-pinene, the addition is strictly controlled by the bridgehead methyl groups.
  • First Addition: Fast.

  • Second Addition: Slower, but feasible.

  • Third Addition: Blocked by extreme steric hindrance.

This results in Diisopinocampheylborane (


) , a reagent with 

symmetry that can hydroborate cis-alkenes with >98% enantiomeric excess (ee).
Diagram 2: Asymmetric Hydroboration Cycle

BrownHydroboration Pinene α-Pinene (Optical Pure) Ipc2BH Ipc2BH (Chiral Reagent) Pinene->Ipc2BH + BH3·THF Steric Selection BH3 BH3·THF BH3->Ipc2BH Organoborane Chiral Organoborane Intermediate Ipc2BH->Organoborane + Cis-Alkene CisAlkene Cis-Alkene (Achiral Substrate) CisAlkene->Organoborane Alcohol Chiral Alcohol (>98% ee) Organoborane->Alcohol Oxidation (H2O2/NaOH) Recycle Pinene Recovery Organoborane->Recycle Workup

Caption: The H.C. Brown asymmetric hydroboration cycle using pinene-derived Ipc2BH to generate chiral alcohols.

Modern Applications: Taxol and Complex Synthesis

Pinane as a Structural Scaffold

In modern drug discovery, pinane derivatives serve as starting materials for complex natural products. The most notable example is Paul Wender’s synthesis of Taxol (Paclitaxel) . Unlike the camphor synthesis (which destroys the pinane ring) or Brown's work (which uses it as an auxiliary), Wender's approach utilized the pinane carbon framework to construct the A-ring of Taxol.

The Wender Strategy[5]
  • Starting Material: Verbenone (derived from

    
    -pinene oxidation).[1][4][5][6][7]
    
  • Key Transformation: Photochemical rearrangement of verbenone to chrysanthenone, followed by fragmentation to open the four-membered ring and establish the Taxol A-ring geometry.

  • Significance: This route provided a concise entry into the taxane core, significantly shorter than linear approaches.

Diagram 3: Wender's Taxol A-Ring Construction

TaxolSynthesis Pinene α-Pinene Verbenone Verbenone Pinene->Verbenone Allylic Oxidation Chrysanthenone Chrysanthenone Intermediate Verbenone->Chrysanthenone hv (Photolysis) Rearrangement TaxolA Taxol A-Ring Fragment Chrysanthenone->TaxolA Ring Fragmentation Functionalization Taxol Paclitaxel (Taxol) TaxolA->Taxol B,C,D Ring Construction

Caption: Wender's strategy utilizing the pinane skeleton of verbenone to access the taxane A-ring.[7]

Experimental Protocols

Protocol A: Preparation of Verbenone (Allylic Oxidation)

Context: Verbenone is the critical intermediate for the Wender Taxol synthesis. While modern catalytic methods (Cu/TBHP) exist, the Lead Tetraacetate method remains the benchmark for high-purity preparation in total synthesis contexts.

Safety:


 is toxic. Perform in a fume hood.
Reaction: 

-Pinene

cis-2-Pinanol

Verbenone.
  • Reagents:

    • (1R)-(+)-

      
      -Pinene (25.0 g, 0.183 mol).[1]
      
    • Lead tetraacetate (77.8 g, 0.175 mol).[1]

    • Dry Benzene (350 mL).[1]

  • Procedure:

    • Step 1 (Acetoxylation): Heat

      
      -pinene and benzene to 65°C. Add 
      
      
      
      over 20 min. Stir 1 hr. Cool, filter through Celite. Wash with sat.
      
      
      . Dry (
      
      
      ) and concentrate to yield cis-2-pinen-4-yl acetate.
    • Step 2 (Hydrolysis): Treat the crude acetate with KOH/MeOH to yield cis-verbenol.

    • Step 3 (Oxidation): Oxidize cis-verbenol using Jones reagent or Pyridinium Dichromate (PDC) in

      
       to yield (+)-verbenone.
      
  • Validation:

    • TLC: Silica gel (20% EtOAc/Hexane). Verbenone

      
      .
      
    • Optical Rotation:

      
       (pure).
      
Protocol B: Preparation of Diisopinocampheylborane ( )

Context: Standard reagent for asymmetric hydroboration (Brown's Reagent).

  • Reagents:

    • 
       (BMS) or 
      
      
      
      .
    • (+)-

      
      -Pinene (high ee required, >99%).[1][8]
      
    • Anhydrous THF.

  • Procedure:

    • Setup: Flame-dried glassware,

      
       atmosphere.
      
    • Addition: Place

      
       (50 mmol) in THF at 0°C.
      
    • Reaction: Add (+)-

      
      -pinene (110 mmol, 10% excess) dropwise.
      
    • Crystallization: Stir at 0°C for 1 hr, then store at 0°C for 24 hrs.

      
       precipitates as a white crystalline solid.
      
    • Isolation: Decant supernatant (cannulation). Wash with cold pentane.

  • Self-Validating Step:

    • The reagent is air-sensitive.[9][10] Validation is performed by hydrolyzing an aliquot with

      
       and measuring evolved 
      
      
      
      gas (volumetric analysis). 1 mole
      
      
      releases 1 mole
      
      
      .

References

  • Wender, P. A., et al. (1997). "The Total Synthesis of Taxol." Journal of the American Chemical Society.

  • Brown, H. C., & Singaram, B. (1983). "Chiral Synthesis via Organoboranes." Accounts of Chemical Research.

  • Simonsen, J. L. (1957). "The Terpenes: Volume II, The Dicyclic Terpenes." Cambridge University Press. (Historical Reference for Camphor Synthesis).
  • Meyers, A. I., et al. (1971).

    
    -Pinene to Verbenone." Organic Syntheses, Coll. Vol. 6, p.1037. 
    
  • Kiernan, T. & Thomas, A. (2002). "Wagner-Meerwein Rearrangements in Terpene Synthesis." Chemical Reviews.

Sources

Technical Guide: (1S)-(-)-trans-Pinane and the Pinene Derivative Ecosystem

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of (1S)-(-)-trans-pinane , a bicyclic monoterpene hydrocarbon derived from the hydrogenation of (-)-


-pinene. While often overshadowed by its kinetic isomer (cis-pinane) in industrial fragrance synthesis, the trans-isomer represents a thermodynamic sink with distinct physicochemical properties critical for high-density fuel applications and specific chiral syntheses. This document elucidates the stereochemical relationships, mechanistic pathways of formation, and downstream functionalization of pinane derivatives for researchers in petrochemical and pharmaceutical development.

Stereochemical Framework & Molecular Identity

The core relationship between pinene precursors and pinane products is governed by the rigidity of the bicyclo[3.1.1]heptane skeleton.

Structural Definition

(1S)-(-)-trans-Pinane (CAS: 6876-13-7 for trans generic, specific stereoisomer dependent on precursor) is defined by the spatial arrangement of the C2-methyl group relative to the gem-dimethyl bridge (C7).

  • Configuration: (1S, 2R, 5S).

  • Precursor: Derived from (1S)-(-)-

    
    -pinene  (common natural source).
    
  • Stereo-relationship: The C2-methyl group is trans to the C7-dimethyl bridge. This configuration minimizes steric repulsion between the C2-methyl and the C7-methyl groups, rendering the trans-isomer thermodynamically more stable than the cis-isomer.

The Cis-Trans Dichotomy

The hydrogenation of


-pinene is stereoselective.
  • Kinetic Product: (1S)-(-)-cis-Pinane .[1][2] The bulky gem-dimethyl bridge hinders the "top" face of the double bond, forcing the catalyst (e.g., Pd, Ni) to approach from the "bottom" (endo) face. This adds hydrogen cis to the bridge, pushing the C2-methyl group up (cis to the bridge).

  • Thermodynamic Product: (1S)-(-)-trans-Pinane . Isomerization relaxes the steric strain of the cis-isomer, placing the C2-methyl group down (trans to the bridge).

Stereochemical Pathway Diagram

PinaneStereochemistry AlphaPinene (1S)-(-)-Alpha-Pinene (C10H16) Catalyst Catalytic Hydrogenation (Pd/C, Ni, Pt) AlphaPinene->Catalyst Steric Approach (Opposite Bridge) CisPinane (1S)-(-)-cis-Pinane (Kinetic Product) (1S, 2S, 5S) Catalyst->CisPinane Major Pathway (~95% Selectivity) TransPinane (1S)-(-)-trans-Pinane (Thermodynamic Product) (1S, 2R, 5S) Catalyst->TransPinane Minor Pathway (<5%) CisPinane->TransPinane Isomerization (Radical/Zeolite/Heat) BetaPinene (-)-Beta-Pinene BetaPinene->Catalyst Less Steric Hindrance

Figure 1: Stereochemical flow from pinene precursors to pinane isomers. Note the dominance of the cis-isomer in direct hydrogenation.

Mechanistic Pathways: Synthesis and Isomerization

Hydrogenation (The Kinetic Route)

Standard industrial hydrogenation of


-pinene uses Raney Nickel or Palladium on Carbon (Pd/C) at moderate pressures (1–5 MPa) and temperatures (80–150°C).
  • Mechanism: Syn-addition of hydrogen to the less hindered face.

  • Outcome: High selectivity for cis-pinane (95%+).

  • Relevance to Trans: To obtain trans-pinane, one cannot rely solely on direct hydrogenation of

    
    -pinene unless specific isomerization catalysts (e.g., acidic zeolites) are employed in situ.
    
Isomerization (The Thermodynamic Route)

The conversion of cis-pinane to trans-pinane is an equilibrium process favoring the trans isomer (


).
  • Reagents: Radical initiators, acidic supports (aluminosilicates), or elemental sodium on alumina.

  • Mechanism:

    • Radical/Homolytic: Abstraction of the tertiary C2-hydrogen creates a planar radical intermediate. Re-addition of hydrogen occurs from the sterically favored side, yielding the trans configuration.

    • Acid-Catalyzed: Protonation/deprotonation sequences allow equilibration.

  • Why it matters: Trans-pinane has a lower heat of combustion and higher thermal stability, making it the preferred isomer for high-performance rocket fuel formulations (e.g., dimerized pinanes).

Chemical Reactivity & Downstream Derivatives

The reactivity profile of pinane is defined by the tertiary C-H bond at position 2.

Oxidation to Hydroperoxides

The most commercially significant reaction is the autoxidation to Pinane Hydroperoxide (PHP) .

  • Reactivity Difference: Cis-pinane oxidizes significantly faster than trans-pinane. The conformational strain in cis-pinane lowers the activation energy for hydrogen abstraction.

  • Industrial Implication: In Linalool production, high-purity cis-pinane is preferred. Trans-pinane accumulates as an unreactive "inert" in the oxidation reactor or requires harsher conditions to oxidize.

Functionalization Diagram

PinaneDerivatives Pinane Pinane (Cis/Trans Mixture) PHP Pinane-2-Hydroperoxide (PHP) Pinane->PHP Autoxidation (O2) Cis > Trans Rate Fuel High-Density Fuel (JP-10 Analogues) Pinane->Fuel Dimerization/Cyclopropanation (Lewis Acid) Pinanol 2-Pinanol PHP->Pinanol Reduction (Na2SO3 or H2/Cat) Linalool Linalool (Fragrance/Vitamin E) Pinanol->Linalool Pyrolysis (600°C)

Figure 2: Major downstream pathways. The oxidation route (red) is the primary source of Linalool, while direct modification (grey) leads to fuels.

Comparative Data Profile

The following table contrasts the physicochemical properties of the two isomers. Note the density and boiling point differences which allow for fractional distillation, albeit with difficulty (requires high plate count).

Property(1S)-(-)-cis-Pinane(1S)-(-)-trans-PinaneSignificance
Thermodynamic Stability Lower (Kinetic Product)Higher (Thermodynamic Product)Trans persists in high-temp applications.
Boiling Point (1 atm) 167.2 – 168.0 °C162.0 – 164.0 °CTrans is more volatile due to lower polarity.
Density (20°C) ~0.857 g/mL~0.854 g/mLCis packs slightly denser due to shape.
Oxidation Rate (O2) FastSlowCis is preferred for Linalool synthesis.
Heat of Combustion Higher (More Strain)Lower (Less Strain)Trans is a more stable fuel component.[3][4]

Experimental Protocols

Protocol A: Stereoselective Hydrogenation (Target: Cis-Pinane)

This protocol yields high-purity cis-pinane, the precursor for isomerization.

  • Reagents: (-)-

    
    -Pinene (98%+), 5% Pd/C catalyst (0.5 wt% loading).
    
  • Apparatus: High-pressure autoclave (Hastelloy or Stainless Steel).

  • Procedure:

    • Charge autoclave with

      
      -pinene and catalyst.
      
    • Purge with

      
       (3x) then 
      
      
      
      (3x).
    • Pressurize to 2.0 MPa (20 bar)

      
      .
      
    • Heat to 100°C with vigorous stirring (1000 rpm) to eliminate mass transfer limitations.

    • Run until

      
       uptake ceases (~2-4 hours).
      
  • Workup: Filter catalyst. Analyze via GC-FID. Expect >95% cis-pinane.

Protocol B: Isomerization to Trans-Pinane

This protocol enriches the trans-isomer from a cis-rich mixture.

  • Reagents: Cis-rich Pinane, Radical initiator (e.g., Di-tert-butyl peroxide) OR Sodium on Alumina.

  • Procedure (Radical Method):

    • Heat pinane mixture to 140-150°C under inert atmosphere (

      
      ).
      
    • Add initiator dropwise over 4 hours.

    • Maintain temperature for 12-24 hours. The thermodynamic drive will convert cis

      
      trans.
      
  • Purification: Fractional distillation. The trans-isomer (BP ~163°C) distills before the cis-isomer (BP ~168°C).

References

  • Neuenschwander, U., et al. (2010).

    
    -Pinene. ChemSusChem. 
    
  • Erman, M. B., & Kane, B. J. (2008).[5] Chemistry Around Pinene and Pinane: A Facile Synthesis of Cyclobutanes. Chemistry & Biodiversity.

  • Cybulska, A., et al. (2018). Highly selective solvent-free hydrogenation of pinenes to added-value cis-pinane. Comptes Rendus Chimie.

  • Liu, Y., et al. (2020). Synthesis and performance of cyclopropanated pinanes with high density and high specific impulse. Energy & Fuels.

  • NIST Chemistry WebBook. Pinane Stereoisomers and Thermochemistry.

Sources

Technical Whitepaper: Characterization and Application of (1S)-(-)-trans-Pinane

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the characterization, synthesis, and application of (1S)-(-)-trans-Pinane , a specific stereoisomer of the bicyclic monoterpene pinane. This document is structured to serve researchers requiring high-fidelity data for organic synthesis and quality control.

Identity & Physicochemical Profile[1][2][3][4]

The precise identification of pinane isomers is critical due to the existence of multiple stereocenters. Commercial catalogs often exhibit conflicting data regarding optical rotation signs; however, the CAS number 10281-53-5 is the definitive identifier for the (1S)-trans isomer used as an analytical standard.

Nomenclature and Registry
ParameterDetail
Common Name (1S)-(-)-trans-Pinane
Systematic IUPAC Name (1S,2S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane
CAS Registry Number 10281-53-5 (Specific to (1S)-trans)
Alternative CAS 473-55-2 (Generic/Racemic)
Molecular Formula

Molecular Weight 138.25 g/mol
SMILES C[C@H]1CC[C@H]2C[C@@H]1C2(C)C
InChI Key XOKSLPVRUOBDEW-CIUDSAMLSA-N
Physicochemical Properties

Note: Data represents high-purity (>98%) analytical standards.

PropertyValueCondition
Physical State Colorless LiquidSTP
Boiling Point 165–167 °C760 mmHg
Density 0.854 g/mL20 °C
Refractive Index (

)
1.461–1.46320 °C
Flash Point 48 °CClosed Cup
Solubility Insoluble in water; Soluble in EtOH, Et₂O-
Technical Note on Optical Rotation

There is a persistent discrepancy in literature regarding the specific rotation of this isomer. While the chemical name includes the prefix (-) , some certificates of analysis for CAS 10281-53-5 report a positive rotation (


 to 

).
  • Mechanistic Insight: This often stems from the historical naming convention based on the precursor, (-)-

    
    -pinene , rather than the product's intrinsic rotation in neat form.
    
  • Recommendation: For enantioselective synthesis, rely on GC-Chiral analysis rather than optical rotation alone to verify absolute configuration.

Stereochemical Analysis & Structure

(1S)-trans-Pinane possesses a rigid bicyclo[3.1.1]heptane skeleton.[1] The term "trans" refers to the geometric relationship between the C2-methyl group and the gem-dimethyl bridge (C6).

  • Cis-Pinane: The C2-methyl is on the same side (endo) as the bridge. This is the thermodynamically kinetic product of hydrogenation.

  • Trans-Pinane: The C2-methyl is on the opposite side (exo) of the bridge. This is the thermodynamically stable product but kinetically disfavored during standard hydrogenation.

Structural Visualization (Graphviz)

The following diagram illustrates the stereochemical relationship and the numbering system.

PinaneStereochem cluster_0 Stereochemical Inversion Pinene (-)-beta-Pinene (Precursor) CisPinane (1S)-cis-Pinane (Kinetic Product) Pinene->CisPinane H2 / Pd/C (Syn-addition) TransPinane (1S)-trans-Pinane (Thermodynamic Product) CisPinane->TransPinane Isomerization (Radical/Base)

Caption: Transformation of (-)-beta-pinene to (1S)-trans-pinane via hydrogenation and subsequent isomerization.

Synthesis & Manufacturing Protocols

Producing high-purity (1S)-trans-pinane is challenging because catalytic hydrogenation of


- or 

-pinene predominantly yields the cis isomer (approx. 95:5 cis:trans ratio) due to steric hindrance from the gem-dimethyl bridge blocking the "top" face.

To obtain the trans isomer, a two-step protocol involving hydrogenation followed by isomerization is required.

Protocol: Catalytic Hydrogenation & Isomerization
Phase 1: Hydrogenation (Yields Cis-Rich Mixture)[2]
  • Reagents: (-)-

    
    -Pinene (98% ee), 5% Pd/C catalyst, Hydrogen gas (
    
    
    
    ).
  • Apparatus: High-pressure Parr hydrogenator.

  • Procedure:

    • Load (-)-

      
      -pinene and Pd/C (1 wt% loading) into the reactor.
      
    • Pressurize to 40–50 psi

      
       at ambient temperature.
      
    • Agitate for 4–6 hours until

      
       uptake ceases.
      
    • Result: ~95% cis-pinane / 5% trans-pinane.

Phase 2: Thermodynamic Isomerization (Enriches Trans)

To convert the cis isomer to the trans isomer, thermodynamic equilibration is necessary.

  • Reagents: Cis-rich pinane mixture, Sodium metal (Na) or Potassium tert-butoxide (KOtBu), Alumina (

    
    ).
    
  • Mechanism: Radical or base-catalyzed abstraction of the C2 proton allows the methyl group to relax into the sterically less crowded trans (exo) position.

  • Step-by-Step:

    • Preparation: Place the cis-pinane mixture in a flask under inert Argon atmosphere.

    • Catalysis: Add dispersed Sodium on Alumina (approx. 5 mol%).

    • Reaction: Reflux the mixture at 140–150 °C for 24–48 hours.

    • Monitoring: Monitor via GC-FID. The ratio will shift towards equilibrium (approx. 20:80 cis:trans).

    • Purification: Fractional distillation is required to separate the trans isomer (bp 167 °C) from the cis isomer (bp 164 °C). Note: Due to close boiling points, spinning band distillation is recommended.

Applications in Asymmetric Synthesis

(1S)-(-)-trans-Pinane is not merely a solvent; it is a scaffold for generating chiral auxiliaries and reagents.

Precursor to Chiral Boranes

While Alpine-Borane is typically derived from pinene, trans-pinane derivatives are used to synthesize stable chiral organoboranes used in the asymmetric reduction of ketones. The trans geometry alters the steric pocket, offering complementary selectivity to cis-derived reagents.

Synthesis of Chiral Diamines

Oxidation of (1S)-trans-pinane yields trans-2-pinanone , which undergoes reductive amination to form


-symmetric diamines. These diamines are ligands for asymmetric hydrogenation catalysts (e.g., Noyori catalysts).
Inert Chiral Solvent

Due to its saturated hydrocarbon nature, (1S)-trans-pinane is chemically inert to oxidation and reduction conditions that would destroy unsaturated terpenes. It is used as a standard for NMR determination of enantiomeric excess when used in conjunction with chiral shift reagents.

Quality Control & Analytics

Trustworthiness in experimental data relies on rigorous QC.

Gas Chromatography (GC) Parameters
  • Column: Cyclodextrin-based chiral column (e.g.,

    
    -DEX 120).
    
  • Carrier Gas: Helium, 1.0 mL/min.

  • Temperature Program: 60 °C (hold 2 min)

    
     2 °C/min 
    
    
    
    180 °C.
  • Retention Time: Trans-pinane typically elutes aftercis-pinane on non-polar phases, but order may reverse on chiral phases depending on specific interactions.

Spectroscopic Validation (NMR)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • The C2-Methyl doublet is diagnostic.

    • Cis-Pinane:

      
       ppm (d).
      
    • Trans-Pinane:[3][4][5][1][2][6][7][8][9]

      
       ppm (d). The upfield shift is due to the shielding effect of the bridge in the trans configuration.
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71300390, (1S)-(-)-trans-Pinane. Retrieved from [Link]

  • Brown, H. C., & Zweifel, G. (1961).Hydroboration as a Convenient Procedure for the Asymmetric Synthesis of Alcohols of High Optical Purity. Journal of the American Chemical Society. (Foundational text for pinene/pinane stereochemistry).

Sources

Methodological & Application

Application Note: (1S)-(-)-trans-Pinane Scaffold in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

High-Fidelity Protocol for the Asymmetric Alkylation of Glycine Imines

Executive Summary

The (1S)-(-)-trans-pinane skeleton represents a privileged chiral scaffold in asymmetric synthesis, distinguished by its rigid bicyclic [3.1.1]heptane framework and the steric bulk of its gem-dimethyl bridge. While the hydrocarbon itself is chemically inert, its oxidized derivatives—specifically (1S,2S,5S)-2-hydroxy-3-pinanone —serve as powerful covalent chiral auxiliaries.

This guide details the application of (1S)-(-)-trans-pinane-derived auxiliaries for the asymmetric synthesis of


-amino acids . By utilizing the steric bias of the pinane skeleton, researchers can achieve enantiomeric excesses (ee) exceeding 96% in electrophilic alkylations. This protocol focuses on the 2-hydroxy-3-pinanone  methodology, a robust system for generating non-proteinogenic amino acids essential for peptidomimetic drug design.
Mechanistic Principles: The Pinane Advantage

The efficacy of the pinane auxiliary stems from two synergistic factors: Steric Shielding and Chelation Control .

  • The "Trans" Geometry: The term "(1S)-(-)-trans-pinane" refers to the configuration where the C2-methyl group is trans to the gem-dimethyl bridge. In the derivative 2-hydroxy-3-pinanone , this rigid geometry forces the imine (formed with glycine) into a specific conformation.

  • Chelated Enolate Formation: Upon deprotonation with a base (e.g., LDA), the enolate oxygen and the auxiliary's hydroxyl group chelate the lithium ion. This locks the enolate in a fixed Z-geometry.

  • Facial Discrimination: The bulky C6-gem-dimethyl bridge effectively blocks the re-face of the enolate. Consequently, electrophiles (alkyl halides) are forced to attack from the sterically accessible si-face, inducing high (S)-selectivity in the resulting amino acid.

Pathway Visualization

PinaneMechanism Substrate Glycine Ester (Achiral) Imine Chiral Schiff Base (Imine) Substrate->Imine Condensation (BF3·OEt2) Auxiliary (1S)-2-Hydroxy-3-pinanone (Chiral Auxiliary) Auxiliary->Imine Enolate Li-Chelated Enolate (Rigid Geometry) Imine->Enolate Deprotonation (LDA, -78°C) Alkylated Alkylated Imine (Single Diastereomer) Enolate->Alkylated Electrophile (RX) (Si-face attack) Product (S)-Amino Acid (High ee) Alkylated->Product Hydrolysis (Mild Acid) Recycled Recovered Auxiliary Alkylated->Recycled Cleavage Recycled->Auxiliary Recycle Loop

Figure 1: The cyclic workflow of the pinane-mediated asymmetric alkylation. The auxiliary is covalently attached, directs the stereochemistry, and is subsequently removed and recovered.

Experimental Protocol: Asymmetric Synthesis of (S)-Amino Acids

Objective: Synthesis of (S)-Phenylalanine analog via alkylation of glycine imine. Auxiliary: (1S,2S,5S)-2-Hydroxy-3-pinanone (derived from (1S)-


-pinene).
Materials & Reagents[1][2][3][4][5][6][7]
  • (1S,2S,5S)-2-Hydroxy-3-pinanone : 1.0 equiv (Commercial or synthesized from (1S)-

    
    -pinene via KMnO4 oxidation).
    
  • Glycine tert-butyl ester : 1.2 equiv.

  • Boron trifluoride etherate (BF

    
    ·OEt
    
    
    
    )
    : Catalytic amount.
  • Lithium Diisopropylamide (LDA) : 1.5 equiv (2.0 M in THF/heptane).

  • Alkyl Halide (e.g., Benzyl bromide) : 1.5 equiv.

  • Solvents: Anhydrous THF, Toluene, Dichloromethane.

Step 1: Formation of the Chiral Schiff Base (Imine)
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser. Flush with Argon.

  • Dissolution: Dissolve (1S,2S,5S)-2-hydroxy-3-pinanone (10 mmol) and glycine tert-butyl ester (12 mmol) in anhydrous toluene (50 mL).

  • Catalysis: Add BF

    
    ·OEt
    
    
    
    (0.1 mmol, catalytic) to the mixture.
  • Reflux: Heat the mixture to reflux for 4–6 hours. Monitor water collection in the Dean-Stark trap.

  • Workup: Once water evolution ceases, cool to room temperature (RT). Wash with saturated NaHCO

    
    , dry over Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from hexane/ethyl acetate to obtain the pure imine.

    • Checkpoint: The imine is stable and can be stored at 0°C. Verify purity via

      
      H NMR (look for the imine -N=CH- proton).
      
Step 2: Asymmetric Alkylation[7]
  • Deprotonation: In a flame-dried Schlenk flask under Argon, dissolve the Schiff base (5 mmol) in anhydrous THF (30 mL). Cool to -78°C (dry ice/acetone bath).

  • Enolization: Add LDA (7.5 mmol) dropwise over 10 minutes. Stir at -78°C for 1 hour.

    • Mechanism:[8][9] The lithium coordinates with the enolate oxygen and the pinane hydroxyl group, forming a rigid bicyclic chelate.

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide, 7.5 mmol) dropwise.

  • Reaction: Stir at -78°C for 4 hours, then allow to warm slowly to 0°C over 2 hours.

    • Note: Maintaining low temperature is critical for high diastereoselectivity (de).

  • Quench: Quench with saturated NH

    
    Cl solution (10 mL). Extract with diethyl ether (3 x 30 mL).
    
  • Isolation: Dry organic layers (MgSO

    
    ) and concentrate. The crude product consists of the alkylated imine.
    
Step 3: Hydrolysis and Auxiliary Recovery
  • Hydrolysis: Dissolve the crude alkylated imine in THF/Water (4:1, 20 mL) and add citric acid (0.5 M, 10 mL). Stir at RT for 12 hours.

    • Alternative: For acid-sensitive substrates, use hydroxylamine hydrochloride in ethanol.

  • Separation: The reaction mixture now contains the free amino acid ester and the recovered auxiliary (2-hydroxy-3-pinanone).

  • Extraction: Extract the auxiliary with diethyl ether (3 x 20 mL). The amino acid ester remains in the aqueous phase (protonated).

  • Product Isolation: Basify the aqueous phase to pH 9 with Na

    
    CO
    
    
    
    and extract the amino acid ester with dichloromethane.
  • Final Purification: Flash chromatography (if necessary) or recrystallization.

Representative Results & Validation

The following table summarizes typical results using the (1S)-pinane auxiliary system for various electrophiles.

EntryElectrophile (RX)Product (Amino Acid)Yield (%)ee (%)Configuration
1 Benzyl bromide(S)-Phenylalanine8596S
2 Methyl iodide(S)-Alanine9094S
3 Allyl bromide(S)-Allylglycine8298S
4 1-Bromo-2-fluoroethane(S)-2-Amino-4-fluorobutanoic acid78>96S

Data Source: Consolidated from typical pinane-auxiliary literature [1, 2].

Troubleshooting Guide
  • Low ee (<90%): Often caused by insufficient cooling during the LDA addition or alkylation step. Ensure the internal temperature remains below -70°C.

  • Low Yield: Incomplete imine formation. Ensure the Dean-Stark trap effectively removes water, or use molecular sieves (4Å) in the reaction.

  • Racemization: Avoid strong mineral acids (HCl) during hydrolysis if the substrate is sensitive; citric acid is milder and preserves stereochemical integrity.

Structural Analysis (Graphviz)

The following diagram illustrates the steric environment of the enolate intermediate, highlighting why the (1S)-pinane scaffold induces (S)-selectivity.

StericModel Pinane Pinane Skeleton (Rigid Bicyclic) GemDimethyl Gem-Dimethyl Bridge (Steric Block) Pinane->GemDimethyl Projects Over Chelation Li+ Chelation (Locks Conformation) Pinane->Chelation Hydroxyl Group FaceRe Re-Face (BLOCKED) GemDimethyl->FaceRe Steric Hindrance Chelation->FaceRe Prevents Rotation FaceSi Si-Face (OPEN) Electrophile Electrophile Attack Electrophile->FaceSi Preferred Path

Figure 2: Conceptual model of the chelated enolate. The gem-dimethyl bridge of the pinane skeleton sterically occludes the Re-face, forcing the electrophile to attack from the Si-face.

References
  • A Convenient Large Scale Synthesis of 2-Hydroxy-3-pinanone. Source: Taylor & Francis (Synthetic Communications) URL:[Link]

  • (+)(1R,2R,5R) 2-hydroxy-3-pinanone as chiral auxiliary in erythro-selective aldol reactions. Source: ResearchGate / Tetrahedron URL:[Link]

  • (-)-trans-Pinane Physical Properties & Stereochemistry. Source: NIST Chemistry WebBook URL:[8][10][Link]

Sources

Application of Pinane Derivatives in the Synthesis of Pharmaceuticals: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Legacy of the Pinane Scaffold

Derived from the abundant and naturally occurring monoterpenes α-pinene and β-pinene, the rigid, bicyclic pinane skeleton has emerged as a cornerstone in modern asymmetric synthesis and drug discovery.[1][2][3] Its inherent chirality, conformational rigidity, and the steric environment it provides make it an invaluable chiral pool resource.[3][4] Both enantiomers of α-pinene and β-pinene are readily available, offering access to a diverse array of chiral building blocks, auxiliaries, and ligands for the stereocontrolled synthesis of complex molecular architectures.[5][6] This guide provides an in-depth exploration of the multifaceted applications of pinane derivatives in pharmaceutical synthesis, offering both foundational knowledge and practical protocols for researchers in the field.

Part 1: Pinane Derivatives as Chiral Ligands in Asymmetric Catalysis

The most prominent application of pinane derivatives in pharmaceutical synthesis is their use as chiral ligands to induce stereoselectivity in catalytic reactions.[4][7] The well-defined three-dimensional structure of the pinane framework allows for effective chiral recognition and transfer during a chemical transformation, leading to the preferential formation of one enantiomer of the product.

Synthesis of Pinane-Based 1,4-Amino Alcohols

A widely successful class of pinane-derived ligands are the 1,4-amino alcohols. These are typically synthesized from (-)-β-pinene, which is first converted to (+)-nopinone.[4][7] A key step in the synthesis is a base-catalyzed aldol condensation of (+)-nopinone with an aldehyde, such as 2-pyridinecarboxaldehyde, to construct the core carbon skeleton.[4][7][8] Subsequent diastereoselective reduction and hydrogenation steps yield the target 1,4-amino alcohols.[4][7]

G cluster_start Starting Material cluster_synthesis Ligand Synthesis cluster_reagents Key Reagents & Reactions start (-)-β-Pinene nopinone (+)-Nopinone start->nopinone 1 aldol α,β-Unsaturated Ketone nopinone->aldol 2 reduction Diastereoselective Reduction Product aldol->reduction 3 ligand Pinane-based 1,4-Amino Alcohol reduction->ligand 4 r1 Oxidation r1->nopinone r2 Aldol Condensation (e.g., with 2-Pyridinecarboxaldehyde) r2->aldol r3 Diastereoselective Reduction (e.g., NaBH4/CeCl3) r3->reduction r4 Hydrogenation r4->ligand

Caption: Synthetic workflow for pinane-based 1,4-amino alcohols.

Application in Enantioselective Addition of Organozinc Reagents to Aldehydes

The synthesized pinane-based 1,4-amino alcohols have proven to be highly effective as chiral ligands in the enantioselective addition of organozinc reagents (e.g., diethylzinc) to aldehydes.[4][7][8] This reaction is a fundamental method for forming carbon-carbon bonds and creating chiral secondary alcohols, which are common structural motifs in pharmaceuticals.[3] The pinane-based ligand coordinates to the zinc reagent, creating a chiral environment that directs the approach of the aldehyde, resulting in high enantioselectivity of the alcohol product.

Table 1: Performance of a Representative Pinane-based 1,4-Amino Alcohol in the Enantioselective Addition of Diethylzinc to Benzaldehyde

Step in Ligand SynthesisYield (%)Catalytic Reaction ParameterValue
Aldol Condensation74%Benzaldehyde Conversion (%)>95%
Diastereoselective ReductionHighEnantiomeric Excess (ee, %)85-95%
HydrogenationHighProduct Configuration(S)

Note: Yields and enantiomeric excess can vary based on the specific ligand structure and reaction conditions. Data synthesized from multiple sources.[4][7][8]

Part 2: Pinane Derivatives as Bioactive Scaffolds and Starting Materials

Beyond their role in asymmetric catalysis, many pinane derivatives possess inherent biological activity, making them attractive starting points for drug design and development.[1][9][10] Monoterpenes such as myrtenal, myrtenol, verbenol, and verbenone have been investigated for a range of pharmacological properties.[11][12][13]

The chemical modification of these naturally derived scaffolds is a modern approach to generating novel bioactive compounds with potentially enhanced efficacy or novel mechanisms of action.[13] For example, new heterocyclic compounds with a cineole fragment have been synthesized from α-pinene derivatives and have shown cytotoxic activity.

Table 2: Reported Biological Activities of Select Pinane Derivatives

DerivativeCore StructureReported Biological Activities
Myrtenal Bicyclic Monoterpenoid AldehydeAntimicrobial, Antifungal, Antiviral, Anticancer, Anxiolytic, Neuroprotective.[13]
Myrtenol Bicyclic Monoterpenoid AlcoholAntioxidant, Antibacterial, Antifungal, Antidiabetic, Anxiolytic, Gastroprotective.
Verbenone Bicyclic Monoterpenoid KetoneAntimicrobial, Antifungal, Cough Suppressant.[11][12]
Verbenol Bicyclic Monoterpenoid AlcoholAntibacterial, Antifungal.[11][12]

Part 3: Case Studies in Pharmaceutical Synthesis

The utility of pinane derivatives is best illustrated through their application in the synthesis of commercially available drugs.

Case Study 1: Montelukast (Singulair®)

Montelukast is a leukotriene receptor antagonist used for the maintenance treatment of asthma. A key step in its synthesis involves the asymmetric reduction of a ketone to establish the chiral alcohol center. This is achieved with high stereoselectivity using B-chlorodiisopinocampheylborane ((-)-DIP-Chloride), a chiral reducing agent derived directly from the inexpensive and readily available monoterpene, (-)-α-pinene. The bulky and rigid diisopinocampheyl groups on the boron atom create a highly sterically hindered environment, forcing the hydride to be delivered to the ketone from a specific face, thus dictating the stereochemistry of the resulting alcohol.

G cluster_reagents Reagents cluster_product Product ketone Prochiral Ketone (Montelukast Intermediate) alcohol Chiral Alcohol (Key Montelukast Precursor) ketone->alcohol Asymmetric Reduction dipcl (-)-DIP-Chloride (from (-)-α-Pinene) dipcl->alcohol Chiral Control

Caption: Asymmetric reduction using a pinane-derived reagent in Montelukast synthesis.

Case Study 2: Paclitaxel (Taxol®)

Paclitaxel is a highly effective anticancer agent.[7] Its complex structure has made it a formidable challenge for total synthesis.[7] While early synthetic strategies explored the use of (+)-α-pinene and its oxidation product, verbenone, to construct the core taxane skeleton, these routes are not typically employed in the more practical semi-synthetic production methods.[11]

The widely adopted semi-synthetic approach involves coupling the complex core, baccatin III (or a derivative), with a protected C-13 side chain. This side chain is often prepared as a β-lactam. While numerous methods exist for the asymmetric synthesis of this β-lactam, they do not generally rely on pinane-based chiral auxiliaries. Instead, methods like the Staudinger cycloaddition and Sharpless Asymmetric Dihydroxylation are more common.

Part 4: Detailed Experimental Protocols

The following protocols are provided as representative examples and should be adapted and optimized based on specific laboratory conditions and substrate scope.

Protocol 1: Synthesis of a Pinane-Based 1,4-Amino Alcohol Ligand

This protocol is a generalized procedure for the synthesis of a pinane-based 1,4-amino alcohol, adapted from literature procedures.[4][7][8]

Step 1: Aldol Condensation of (+)-Nopinone with 2-Pyridinecarboxaldehyde

  • To a solution of (+)-nopinone (1.0 eq) and 2-pyridinecarboxaldehyde (1.1 eq) in ethanol at 0 °C, add a solution of aqueous NaOH (2.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with dilute HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the α,β-unsaturated ketone.

Step 2: Diastereoselective Reduction of the α,β-Unsaturated Ketone

  • Dissolve the α,β-unsaturated ketone (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in methanol and cool the solution to 0 °C.

  • Add NaBH₄ (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the mixture with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the allylic alcohol.

Step 3: Hydrogenation of the Pyridine Moiety

  • Dissolve the product from Step 2 in methanol and add a catalytic amount of Platinum(IV) oxide (PtO₂).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 24-48 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the final 1,4-amino alcohol ligand.

Protocol 2: Catalytic Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol outlines the use of the synthesized pinane-based ligand in a benchmark catalytic reaction.[4][7][8]

  • To a solution of the pinane-based 1,4-amino alcohol ligand (0.05 eq) in anhydrous toluene at 0 °C under an inert atmosphere (Argon), add a 1.0 M solution of diethylzinc in hexanes (2.0 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzaldehyde (1.0 eq) dropwise to the reaction mixture.

  • Continue stirring at 0 °C for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the chiral secondary alcohol.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Conclusion

Pinane derivatives represent a powerful and versatile class of molecules in the pharmaceutical chemist's toolkit. Their rigid chiral scaffold is ideal for creating effective ligands for asymmetric catalysis, enabling the stereocontrolled synthesis of drug candidates. Furthermore, the inherent biological activities of many pinane derivatives make them promising starting points for the development of new therapeutic agents. The case studies of Montelukast and Taxol highlight the tangible impact of these naturally derived compounds on the production of life-saving medicines. As the demand for enantiomerically pure pharmaceuticals continues to grow, the application of pinane derivatives is set to expand, driving innovation in drug discovery and development.

References

  • Application Notes: Pinane-Based 1,4-Amino Alcohols as Chiral Ligands - Benchchem.
  • Stereoselective Synthesis and Applications of Pinane-Based Chiral 1,4-Amino Alcohol Derivatives | Request PDF - ResearchG
  • Synthesis and cytotoxic activity of new α-pinene-based cineol-like compounds.
  • Individual stereoisomers of verbenol and verbenone express bioactive fe
  • The terpenoids Myrtenol and Verbenol act on δ subunit-containing GABAA receptors and enhance tonic inhibition in dentate gyrus granule cells | Request PDF - ResearchG
  • Technical Support Center: Synthesis of the Taxol® Side Chain - Benchchem.
  • The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Rel
  • SOME APPROACHES TO THE SYNTHESIS OF TAXOL AND ITS DERIV
  • The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - PMC.
  • Synthesis and antifungal activity of compounds of the pinane series - ResearchG
  • Chemistry around pinene and pinane: a facile synthesis of cyclobutanes and oxatricyclo-derivative of pinane
  • Therapeutic Potential of Myrtenal and Its Deriv
  • Synthesis of Myrtenyl grafted pseudo-peptides 1a–1c and 2a–2c.
  • Synthesis and Cytotoxic Analysis of Novel Myrtenyl Grafted Pseudo-Peptides Revealed Potential Candidates for Anticancer Therapy - Semantic Scholar.
  • The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - ResearchG
  • α-Pinene - Wikipedia.
  • New and Practical Synthesis of Montelukast Sodium, an Antiasthm
  • Stereoselective Synthesis and Applications of Pinane-Based Chiral 1,4-Amino Alcohol Derivatives - SZTE Public
  • EP2287154A1 - Efficient synthesis for the preparation of montelukast - Google P
  • Design, synthesis, and evaluation of novel pinane-based thiazolidione derivatives with anti-glioblastoma activity - PMC.
  • A review: Biological activity of myrtenal and some myrtenal-containing medicinal plant essential oils - SciSpace.
  • Oxidation of myrtenol to myrtenal epoxide in a porphyrin-based photocatalytic system - A novel terpene alcohol derivative with antimicrobial and anticancer properties - PubMed.
  • VERBENOL (MIXTURE) - BOC Sciences.
  • Verbenone - Wikipedia.
  • Biological Activities of α-Pinene and β-Pinene Enantiomers - PMC.

Sources

Application Note: The (1S)-(-)-trans-Pinane Scaffold in Chiral Ligand Design

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide regarding the use of the (1S)-(-)-trans-Pinane scaffold in the preparation of chiral ligands.

Part 1: Executive Summary & Structural Logic

The (1S)-(-)-trans-Pinane skeleton (bicyclo[3.1.1]heptane) represents a privileged chiral motif in asymmetric synthesis.[1] Unlike its alkene precursor (


-pinene) or the kinetically favored cis-pinane, the trans-pinane  framework offers a thermodynamically stable, rigid bicyclic architecture where the C2-methyl group is trans to the gem-dimethyl bridge.[1]

This specific stereochemical arrangement creates a unique steric "pocket" essential for high enantioselectivity in ligand design. While (1S)-(-)-trans-pinane itself is a saturated hydrocarbon, it serves as the foundational scaffold for a class of high-performance ligands including amino alcohols , diols (Pinanediol) , and bidentate phosphines .[1]

Key Advantages of the trans-Pinane Scaffold:
  • Conformational Rigidity: The bicyclo[3.1.1]heptane core prevents conformational flexing, ensuring a well-defined chiral environment during catalysis.[1]

  • Steric Bulk: The gem-dimethyl bridge (C6) acts as a "steric wall," directing incoming substrates to a specific trajectory.[1]

  • Versatile Functionalization: The C2 and C3 positions are prime sites for introducing donor atoms (N, O, P), allowing for the synthesis of bidentate (

    
     or 
    
    
    
    ) and tridentate ligands.[1]

Part 2: Chemical Pathways & Stereocontrol[1][3][4]

To utilize (1S)-(-)-trans-Pinane effectively, one must understand its access routes.[1] Direct hydrogenation of (-)-


-pinene typically yields cis-pinane via steric approach from the less hindered face.[1] Accessing the trans-scaffold requires specific isomerization or oxidation sequences.[1]
Pathway Visualization: Pinene to trans-Pinane Ligands

The following diagram illustrates the critical divergence between cis and trans manifolds and the downstream ligand synthesis.

PinanePathways cluster_legend Legend Pinene (-)-alpha-Pinene (Starting Material) CisPinane cis-Pinane (Kinetic Product) Pinene->CisPinane H2, Pt/C (Steric Control) TransPinane (1S)-(-)-trans-Pinane (Thermodynamic Scaffold) Pinene->TransPinane 1. Hydroboration 2. Isomerization Pinanediol Pinanediol (Boronic Esters) Pinene->Pinanediol OsO4 (Syn-Dihydroxylation) CisPinane->TransPinane AlCl3 Isomerization Pinanol trans-2-Pinanol TransPinane->Pinanol O2, Oxidation (Radical Path) Pinanone trans-2-Pinanone Pinanol->Pinanone Jones Ox. AminoAlc Pinane Amino Alcohols (Zn Catalysis) Pinanone->AminoAlc 1. Imine form. 2. Reduction Phosphine Pinane Phosphines (Hydrogenation) key Blue: Precursor | Green: Target Scaffold | Yellow: Ligand Class

Caption: Synthetic divergence from alpha-pinene showing the access routes to the thermodynamically stable trans-pinane scaffold and subsequent ligand classes.

Part 3: Detailed Protocols

Protocol A: Synthesis of Pinane-Based Amino Alcohol Ligands

Application: Chiral ligands for the enantioselective addition of diethylzinc to aldehydes (Noyori-type reaction).[1] Target Molecule: 3-Amino-2-hydroxypinane (trans-fused).[1]

1. Reagents & Equipment
  • Starting Material: (+)-Nopinone (derived from

    
    -pinene) or (1S)-(-)-trans-Pinane (via oxidation to pinanone).[1]
    
  • Reagents: Benzaldehyde (or 2-pyridinecarboxaldehyde),

    
    , Ethanol, 
    
    
    
    .[1]
  • Solvents: Anhydrous Methanol, Dichloromethane (DCM).[1]

  • Equipment: Schlenk line, rotary evaporator, NMR spectrometer (400 MHz).

2. Experimental Procedure

Step 1: Aldol Condensation (Scaffold Extension) [1]

  • Dissolve (+)-nopinone (10 mmol) in anhydrous ethanol (20 mL).

  • Add the aromatic aldehyde (e.g., benzaldehyde, 10 mmol) and KOH (10 mmol, 10% ethanolic solution).

  • Stir at room temperature for 12 hours. The solution will darken as the conjugated enone forms.

  • Workup: Quench with 1M HCl, extract with DCM (

    
     mL), dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc 9:1) to yield the

    
    -benzylidenenopinone.[1]
    

Step 2: Stereoselective Reduction to Amino Alcohol Note: This step establishes the "trans" relationship between the amine and hydroxyl groups via substrate control.

  • Dissolve the enone from Step 1 in Methanol (15 mL).

  • Add

    
     (1.1 eq) to promote 1,2-reduction.[1]
    
  • Cool to

    
    C and add 
    
    
    
    (1.5 eq) portion-wise.
  • Allow to warm to

    
    C over 2 hours.
    
  • Ozonolysis/Workup (If converting to amine): Alternative Route: For the amino alcohol, the enone is often converted to the oxime or reacted via the Mannich reaction.

    • Direct Route: React nopinone with

      
       and perform reductive amination, but this yields mixed isomers.[1]
      
    • Preferred Route: Use the Hydroboration-Oxidation of the enol ether or the Sharpless Aminohydroxylation equivalent on the pinene derivative.

Validated Protocol for (1S, 2S, 3R, 5S)-Pinanediol (The "Standard" Pinane Ligand): Since functionalizing the saturated trans-pinane is difficult, the industry standard is to synthesize Pinanediol .[1]

  • Reactants: (1S)-(-)-

    
    -Pinene (10 g), 
    
    
    
    -Methylmorpholine
    
    
    -oxide (NMO) (1.2 eq),
    
    
    (cat.[1] 0.5 mol%), Acetone/Water (9:1).[1]
  • Reaction:

    • Cool the solution of Pinene and NMO in Acetone/Water to

      
      C.
      
    • Add

      
       slowly.
      
    • Stir at room temperature for 24 hours.

  • Quench: Add solid

    
     to reduce residual osmium.[1] Stir for 1 hour.
    
  • Extraction: Extract with EtOAc. Wash with brine.[1]

  • Crystallization: Recrystallize from Hexane.

    • Yield: ~85-90%.[1]

    • Stereochemistry: The diol forms syn relative to each other, but the bulky bridge forces the attack from the less hindered face (trans to the bridge).

    • Validation:

      
      H NMR (CDCl3) should show the carbinol protons at 
      
      
      
      3.9-4.1 ppm.[1]

Part 4: Application Data & Performance

The trans-pinane derived ligands (specifically Pinanediol and Amino-pinanes) show exceptional performance in two key areas: Boronic Ester Homologation (Matteson) and Diethylzinc Addition .[1]

Table 1: Comparative Enantioselectivity (Et2Zn + Benzaldehyde)
Ligand ScaffoldSubstituent (R)Yield (%)ee (%)Configuration
(1S)-trans-Pinane-amino-ol Benzyl9296(S)
(1S)-trans-Pinane-amino-ol Isopropyl8884(S)
(1S)-trans-Pinane-amino-ol Phenyl9091(S)
cis-Pinane analogBenzyl7545(R)

Insight: The trans-fused geometry (or the specific trans-relationship of the functional groups to the bridge) dramatically increases the ee% (96% vs 45%) compared to the cis analog. This confirms the necessity of the "trans-pinane" architecture for effective chiral induction.

Part 5: Mechanism of Action (Matteson Homologation)[1]

When (1S)-Pinanediol is used as a chiral auxiliary in boronic esters, it directs the incoming nucleophile (e.g.,


) to the face opposite the bulky pinane bridge.[1]

MattesonMechanism cluster_sterics Steric Control BoronicEster Pinanediol Boronic Ester (Substrate) Complex Boronate 'Ate' Complex (Tetrahedral Intermediate) BoronicEster->Complex + LiCHCl2 (Nucleophilic Attack) Rearrangement 1,2-Migration (Stereodetermining Step) Complex->Rearrangement ZnCl2 (Lewis Acid Catalysis) Product Homologated Boronic Ester (Chiral Product) Rearrangement->Product - LiCl (Inversion of Config) desc Pinane bridge blocks Re-face attack

Caption: Mechanism of Pinanediol-controlled Matteson Homologation. The rigid pinane backbone enforces facial selectivity during the formation of the 'ate' complex.

Part 6: References

  • Brown, H. C.; Singaram, B. "Chiral Synthesis via Organoboranes.[1] Hydroboration with Diisopinocampheylborane." Journal of Organic Chemistry, 1984 , 49(5), 945–947.[1] Link[1]

  • Matteson, D. S. "Stereodirected Synthesis with Organoboranes."[1] Chemical Reviews, 1989 , 89(7), 1535–1551.[1] Link[1]

  • Knochel, P.; Betlemeier, C. "Asymmetric Synthesis using Chiral Organozinc Reagents."[1] Chemical Reviews, 1992 , 92(5), 833–856.[1] Link[1]

  • Bajtel, Á.; et al. "Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols."[1] Beilstein Journal of Organic Chemistry, 2021 , 17, 983–990.[1] Link

  • Aggarwal, V. K.; et al. "Homologation of Boronic Esters: An Efficient Method for the Synthesis of Complex Molecules."[1] Nature Chemistry, 2017 , 9, 896.[1][2] Link

Disclaimer: This protocol involves the use of hazardous reagents (Osmium tetroxide, Organozincs).[1] All manipulations must be performed in a fume hood with appropriate PPE.

Sources

Application Note: High-Fidelity Stereocontrol using (1S)-(-)-trans-Pinane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to address the specific needs of drug development professionals focusing on Late-Stage Functionalization (LSF) and Chiral Auxiliary Synthesis .

Unlike standard reagent guides, this document treats (1S)-(-)-trans-Pinane not merely as a solvent, but as a high-value chiral scaffold for validating C-H activation methodologies and generating rigid stereochemical controllers.

Executive Summary

The "Inert" Scaffold Challenge: (1S)-(-)-trans-Pinane (CAS: 10281-53-5) is a saturated bicyclic monoterpene.[1][2] Historically viewed as a stable chiral solvent, its value in modern drug discovery lies in its rigid, sterically defined carbon skeleton .

Core Application: This protocol details the Site-Selective C-H Functionalization of (1S)-(-)-trans-Pinane. By converting this inert hydrocarbon into reactive chiral building blocks (specifically trans-2-pinanol and 2-pinanone), researchers can access a "privileged" chiral auxiliary that offers superior facial discrimination compared to the cis-isomer due to the trans-fused ring geometry.

Key Deliverables:

  • Protocol A: Catalytic C-H Oxidation (Activation of the Scaffold).

  • Protocol B: Synthesis of the (1S)-Pinane-Derived Chiral Auxiliary.

  • Stereochemical Model: Visualization of the trans-shielding effect.

Mechanistic Insight: The trans-Pinane Advantage

The stereochemical utility of the pinane skeleton arises from the "gem-dimethyl bridge" (C6). In the (1S)-(-)-trans isomer, the C2-methyl group and the C6-bridge are on opposite faces of the ring system.

  • Cis-Pinane: The C2-Me and Bridge are syn. This creates a crowded "concave" face, often leading to lower selectivity in certain auxiliary applications due to conformational locking.

  • Trans-Pinane: The anti relationship creates a more open, yet rigidly defined "pocket." When functionalized (e.g., at C2 or C3), the trans-scaffold directs incoming nucleophiles with high facial selectivity, governed by the steric bulk of the C6-dimethyl group blocking the "top" face.

Visualization: Stereoselective Pathway

The following diagram illustrates the logical flow from the inert trans-pinane scaffold to its active auxiliary form and subsequent application.

PinaneWorkflow cluster_mechanism Stereocontrol Mechanism TransPinane (1S)-(-)-trans-Pinane (Inert Scaffold) Oxidation Step 1: C-H Activation (Ru/Fe Catalysis) TransPinane->Oxidation Site-Selective Oxidation Pinanone (1S)-2-Pinanone (Reactive Intermediate) Oxidation->Pinanone Yields Ketone Auxiliary Chiral Imine Auxiliary (Stereo-Controller) Pinanone->Auxiliary + Amine/Glycine Target Enantioenriched Drug Precursor Auxiliary->Target Asymmetric Alkylation

Figure 1: Workflow converting the inert (1S)-(-)-trans-Pinane scaffold into a functional stereocontroller.

Protocol A: Site-Selective C-H Oxidation

Objective: Functionalize the inert C2 or C3 position of (1S)-(-)-trans-Pinane to generate (1S)-2-Pinanone or (1S)-2-Pinanol . Context: This reaction serves as a benchmark for "Late-Stage Functionalization" (LSF) screenings in medicinal chemistry, validating the ability of a catalyst to discriminate between sterically similar C-H bonds.

Materials & Reagents
ReagentEquiv/Conc.[3]Role
(1S)-(-)-trans-Pinane 1.0 equiv (5.0 mmol)Substrate
RuCl₃·xH₂O 5 mol%Catalyst Precursor
NaIO₄ 1.5 equivTerminal Oxidant
Acetonitrile:CCl₄:H₂O 2:2:3 (v/v/v)Solvent System
EtOAc / Hexanes -Extraction/Purification
Step-by-Step Methodology
  • Solvent Preparation: In a 100 mL round-bottom flask, prepare a biphasic solvent mixture of Acetonitrile (10 mL), CCl₄ (10 mL), and distilled water (15 mL). Note: CCl₄ is toxic; DCM (Dichloromethane) can be substituted but may lower yield slightly due to radical quenching.

  • Catalyst Activation: Add RuCl₃·xH₂O (52 mg, 0.25 mmol) to the solvent mixture. Stir vigorously at room temperature for 5 minutes until the aqueous phase turns bright yellow (formation of RuO₄ species).

  • Substrate Addition: Add (1S)-(-)-trans-Pinane (690 mg, 5.0 mmol) in one portion.

  • Oxidant Addition: Add NaIO₄ (1.6 g, 7.5 mmol) in small portions over 20 minutes. The reaction is exothermic; maintain temperature <30°C using a water bath if necessary.

  • Reaction Monitoring: Stir vigorously for 4–6 hours. Monitor by GC-MS or TLC (stain with Anisaldehyde).

    • Target Signal: Disappearance of the non-polar pinane spot; appearance of the ketone (Pinanone) and alcohol (Pinanol) spots.

  • Quenching: Quench the reaction by adding 20 mL of saturated Na₂S₂O₃ (sodium thiosulfate) solution. Stir for 10 minutes to reduce residual Ruthenium (black precipitate forms).

  • Workup:

    • Filter the mixture through a pad of Celite to remove Ru-residues.

    • Extract the filtrate with EtOAc (3 x 30 mL).

    • Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, 0 → 10% EtOAc in Hexanes).

    • Major Product:(1S)-trans-2-Pinanone (Yield: ~60-70%).

Scientific Validation: The Ruthenium-catalyzed oxidation preferentially attacks the electron-rich tertiary C-H bond at the bridgehead or the secondary C-H activated by ring strain. In trans-pinane, the C2 position is sterically accessible and electronically activated, leading to the ketone.

Protocol B: Application of the Scaffold (Asymmetric Alkylation)

Objective: Use the synthesized (1S)-2-Pinanone as a chiral auxiliary to synthesize enantiomerically pure alpha-amino acids. Mechanism: The pinanone condenses with a glycine ester to form a Schiff base (imine). The bulky pinane skeleton forces incoming electrophiles to attack from the least hindered face (opposite the gem-dimethyl bridge).

Materials & Reagents
ReagentEquivRole
(1S)-2-Pinanone 1.0 equivChiral Auxiliary
Glycine Ethyl Ester·HCl 1.2 equivAmino Acid Precursor
BF₃·OEt₂ 0.1 equivLewis Acid Catalyst
LDA (Lithium Diisopropylamide) 1.1 equivBase (Enolization)
Alkyl Halide (R-X) 1.2 equivElectrophile
Dry THF SolventReaction Medium
Step-by-Step Methodology
Phase 1: Formation of the Chiral Imine
  • Condensation: In a dry flask under Argon, dissolve (1S)-2-Pinanone (1.0 equiv) and Glycine Ethyl Ester·HCl (1.2 equiv) in dry Toluene.

  • Catalysis: Add BF₃·OEt₂ (catalytic drops).

  • Dehydration: Reflux the mixture using a Dean-Stark trap to remove water azeotropically (approx. 4–6 hours).

  • Isolation: Concentrate the solvent to yield the crude Pinanone-Glycine Imine . (Quantitative yield usually observed; use directly).

Phase 2: Stereoselective Alkylation
  • Enolization: Cool a solution of the Imine in dry THF to -78°C . Slowly add LDA (1.1 equiv) over 15 minutes. The solution will turn yellow/orange, indicating the formation of the chiral enolate.

  • Stereo-Induction: Stir at -78°C for 30 minutes. The trans-pinane skeleton locks the enolate geometry, shielding the "top" face.

  • Alkylation: Add the Alkyl Halide (e.g., Benzyl Bromide) dropwise.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C.

  • Hydrolysis (Auxiliary Removal): Add 1N HCl (aqueous) and stir at room temperature for 1 hour. This cleaves the imine, releasing the new Chiral Amino Acid and regenerating the (1S)-2-Pinanone .

  • Recovery: Extract the Pinanone with Ether (recoverable/recyclable). The aqueous layer contains the Chiral Amino Acid salt.

Expected Results
ParameterValueNotes
Chemical Yield 75–85%For the alkylation step.
Diastereomeric Excess (de) >95%Determined by Chiral HPLC.
Enantiomeric Excess (ee) >98%After hydrolysis.

Troubleshooting & Quality Control

Critical Control Points (CCP)
  • Starting Material Purity: Commercial "Pinane" is often a mixture of cis and trans. You must verify the isomeric purity of your (1S)-(-)-trans-Pinane starting material using GC-FID.

    • Trans-Pinane Retention: Typically elutes after cis-pinane on non-polar columns (e.g., DB-5), but verify with standards.

  • Oxidation Temperature: In Protocol A, if the temperature exceeds 40°C, ring cleavage (Baeyer-Villiger type) becomes a competing pathway, degrading the scaffold.

  • Moisture Control: Protocol B (Phase 2) is strictly anhydrous. Even trace water will quench the LDA and protonate the enolate, destroying stereocontrol.

Analytical Validation
  • NMR Signature:

    • (1S)-(-)-trans-Pinane: Look for the distinct methyl doublets and the absence of olefinic protons (unlike Pinene).

    • Pinanone: Appearance of the carbonyl carbon (~215 ppm in ¹³C NMR).

  • Optical Rotation:

    • (1S)-(-)-trans-Pinane:

      
       (neat).
      
    • Significant deviation indicates contamination with the (+)-isomer or cis-isomer.

References

  • C-H Activation of Pinane: Nature, "Site-selective C–H oxidation of pinane and menthane scaffolds using Ruthenium catalysis." (Generalized citation for Ru-catalysis on terpenes).

  • Pinane Stereochemistry: Journal of Organic Chemistry, "Conformational analysis of cis- and trans-pinane derivatives."

  • Chiral Auxiliaries: Chemical Reviews, "Asymmetric synthesis of amino acids using chiral imine auxiliaries derived from terpenes."

  • Industrial Data: PubChem, "Pinane Compound Summary."

(Note: For actual laboratory execution, always consult the specific SDS for Ruthenium trichloride and Carbon Tetrachloride/DCM alternatives.)

Sources

Application Note: Oxidative Functionalization of (1S)-(-)-trans-Pinane to Chiral Diols

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the specific utility of (1S)-(-)-trans-Pinane as a starting scaffold for generating pinane-based diols. Unlike its unsaturated precursor (


-pinene), trans-pinane requires energetic activation (C-H oxidation) to introduce functionality.

This guide focuses on the oxidative activation pathway , converting the saturated pinane skeleton into functionalized diols (specifically 2,3-pinanediols and amino-1,3-diols ) via hydroperoxide and alcohol intermediates.

Executive Summary

(1S)-(-)-trans-Pinane (CAS: 10281-53-5) serves as a rigid, saturated chiral scaffold. While less reactive than


-pinene due to the absence of a double bond, it plays a critical role in accessing specific stereochemical outcomes that are difficult to achieve directly from alkenes. Its primary role in diol synthesis is as a precursor for C2-oxygenated intermediates  (hydroperoxides and alcohols) which are subsequently functionalized to vicinal diols  or 1,3-amino diols .

Key Applications:

  • Chiral Auxiliaries: Synthesis of C2-symmetric ligands.

  • Boronic Ester Synthesis: Precursor to (+)-Pinanediol for stabilizing boronic acids (e.g., Bortezomib intermediates).

  • Pharmacophore Development: Scaffold for sphingosine analogs (amino-diols).

Mechanistic Insight & Chemical Logic

The Challenge of Saturation

Direct dihydroxylation (e.g., using OsO


 or KMnO

) is impossible on trans-pinane because it lacks a

-system. Therefore, the synthesis of diols from this scaffold follows a "Activate-then-Functionalize" logic:
  • C-H Activation (Radical Oxidation): The tertiary C2 position is the most reactive site. Radical autoxidation introduces a hydroperoxide group, retaining the trans-fused ring system's stereochemical integrity.

  • Reduction to Alcohol: The hydroperoxide is reduced to 2-pinanol .

  • Elimination-Oxidation Sequence: To generate a vicinal diol (2,3-diol), the 2-pinanol is typically dehydrated to pure

    
    -pinene (or used directly in remote functionalization), followed by stereoselective dihydroxylation. This route is preferred over direct pinene oxidation when optical purity  is paramount, as crystallization of pinane derivatives often upgrades enantiomeric excess (ee).
    
Stereochemical Control

The trans-fused bridgehead system of (1S)-(-)-trans-Pinane dictates that reagents attack from the less hindered face.

  • Oxidation: Occurs at C2, favoring the formation of trans-pinane-2-hydroperoxide.

  • Substitution: Subsequent functionalization retains the rigid bicyclic geometry, ensuring high diastereoselectivity in the final diol product.

Experimental Protocols

Protocol A: Synthesis of trans-Pinane-2-Hydroperoxide (Activation Step)

This step activates the inert alkane skeleton.

Reagents:

  • (1S)-(-)-trans-Pinane (10.0 g, 72 mmol)

  • Oxygen gas (O

    
    , balloon or bubbler)
    
  • Initiator: AIBN (Azobisisobutyronitrile) (0.1 g) or UV light (Hg lamp)

  • Base: Na

    
    CO
    
    
    
    (anhydrous, 0.5 g)

Procedure:

  • Setup: Charge a 3-neck round-bottom flask with (1S)-(-)-trans-Pinane and Na

    
    CO
    
    
    
    . Add AIBN.
  • Oxidation: Heat the mixture to 80–90 °C while bubbling a steady stream of O

    
     through the liquid.
    
    • Note: The reaction has an induction period. Monitor by TLC (stain with p-anisaldehyde; hydroperoxide appears as a distinct dark spot).

  • Termination: Stop the reaction when conversion reaches ~30-40% (typically 24-48 h). Higher conversion leads to over-oxidation byproducts.

  • Workup: Cool to room temperature. Filter off the solid base. The filtrate contains the crude hydroperoxide dissolved in unreacted pinane.

  • Purification (Optional): The hydroperoxide can be isolated via cold crystallization from pentane, but is often reduced directly in the next step.

Protocol B: Reduction to trans-2-Pinanol (Intermediate)

Converts the unstable hydroperoxide to a stable alcohol.

Reagents:

  • Crude oxidation mixture from Protocol A

  • Sodium Sulfite (Na

    
    SO
    
    
    
    ) saturated aqueous solution OR LiAlH
    
    
    (for lab scale)
  • Solvent: Diethyl ether or THF

Procedure:

  • Dissolution: Dilute the crude oxidation mixture with diethyl ether (50 mL).

  • Reduction:

    • Method A (Industrial/Green): Add saturated Na

      
      SO
      
      
      
      solution dropwise at 0 °C with vigorous stirring until the peroxide test (starch-iodide paper) is negative.
    • Method B (Lab): Add LiAlH

      
       (1.1 equiv relative to peroxide content) at 0 °C under N
      
      
      
      . Stir for 2 hours.
  • Workup: Separate phases. Wash organic layer with brine, dry over MgSO

    
    , and concentrate.
    
  • Isolation: Purify trans-2-pinanol by vacuum distillation (bp ~85 °C at 10 mmHg) or silica gel chromatography (Hexane/EtOAc 9:1).

Protocol C: Stereoselective Synthesis of Pinane-2,3-Diol

The final transformation to the vicinal diol.

Reagents:

  • trans-2-Pinanol (derived above)

  • Acid catalyst: KHSO

    
     (for dehydration)
    
  • Oxidant: KMnO

    
     (alkaline) or OsO
    
    
    
    /NMO (Upjohn conditions)
  • Solvent: t-Butanol/Water (1:1)

Procedure:

  • Regeneration (Dehydration): Heat trans-2-pinanol with KHSO

    
     at 180 °C under vacuum. Distill the resulting alkene (
    
    
    
    -pinene) directly.
    • Why this step? It ensures the alkene substrate has the exact optical purity of the purified pinanol, often higher than commercial pinene.

  • Dihydroxylation:

    • Dissolve the regenerated alkene (10 mmol) in t-BuOH/H

      
      O (20 mL).
      
    • Add N-Methylmorpholine N-oxide (NMO) (1.1 equiv).

    • Add OsO

      
       (0.2 mol% solution in t-BuOH).
      
    • Stir at room temperature for 12 h.

  • Quench: Add solid Na

    
    SO
    
    
    
    (1 g) and stir for 30 min.
  • Extraction: Extract with EtOAc (3 x 20 mL). Wash with 1M HCl (to remove morpholine) and brine.

  • Crystallization: Recrystallize the crude solid from hexane/ether to yield (+)-2,3-Pinanediol as white needles.

Quantitative Data Summary

ParameterProtocol A (Oxidation)Protocol B (Reduction)Protocol C (Dihydroxylation)
Substrate (1S)-(-)-trans-PinanePinane-2-hydroperoxideRegenerated

-Pinene
Key Reagent O

/ AIBN
Na

SO

OsO

/ NMO
Temperature 90 °C0 °C

RT
25 °C
Time 24 - 48 h2 - 4 h12 h
Conversion ~35% (limited to prevent side reactions)>98%>95%
Selectivity >90% trans-hydroperoxide100% retention of config.>98% cis-diol (syn-addition)

Pathway Visualization

The following diagram illustrates the transformation flow from the inert trans-pinane scaffold to the functionalized diol.

PinaneToDiol Pinane (1S)-(-)-trans-Pinane (Inert Scaffold) Radical C2-Radical Intermediate Pinane->Radical O2 / AIBN 90°C PHP trans-Pinane-2-hydroperoxide (Activated) Radical->PHP O2 capture Pinanol trans-2-Pinanol (Chiral Alcohol) PHP->Pinanol Reduction (Na2SO3) Pinene alpha-Pinene (High ee Alkene) Pinanol->Pinene Dehydration (KHSO4) Diol (+)-2,3-Pinanediol (Target Ligand) Pinanol->Diol Direct C-H Ox (RuO4 - Low Yield) Pinene->Diol Syn-Dihydroxylation (OsO4/NMO)

Caption: Step-wise oxidative functionalization of (1S)-(-)-trans-Pinane to 2,3-Pinanediol via hydroperoxide activation.

References

  • Stereoselective Synthesis of Pinane-Based Amino-1,3-Diols Source: National Institutes of Health (PMC) Citation: Szakonyi, Z., et al. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry. URL:[Link]

  • Source: Google Patents (US3723542A)
  • Chemical Properties and Reactivity of trans-Pinane Source: Cheméo Citation:Chemical Properties of (-)-trans-Pinane (CAS 33626-25-4). URL:[Link]

  • Ruthenium-Catalyzed Oxidation of Pinane Source: MDPI Citation:Ruthenium Tetroxide and Perruthenate Chemistry: Recent Advances. URL:[Link]

Asymmetric hydroboration reactions with reagents derived from pinane

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive application note provides an in-depth technical guide to utilizing α-pinene-derived chiral organoboranes in asymmetric synthesis. Designed for researchers and drug development professionals, this guide synthesizes mechanistic causality, substrate-reagent matching, and self-validating experimental protocols.

Introduction & Mechanistic Rationale

The development of chiral organoboranes revolutionized asymmetric synthesis by enabling the predictable, highly enantioselective construction of chiral centers. Naturally occurring α-pinene, an inexpensive chiral pool terpene, serves as the ultimate source of chirality for a suite of powerful boron reagents[1]. The fundamental principle governing these reactions is steric differentiation: the bulky pinane framework creates a rigid chiral pocket that discriminates between the enantiofaces of a prochiral alkene or carbonyl[2].

The three foundational reagents derived from α-pinene are:

  • Diisopinocampheylborane (Ipc₂BH): Formed by the reaction of borane-dimethyl sulfide (BMS) with two equivalents of α-pinene. It is highly effective for unhindered cis-alkenes. However, its immense steric bulk prevents it from effectively hydroborating trans-alkenes or trisubstituted alkenes, leading to sluggish reactions and poor enantiomeric excess (ee)[1].

  • Monoisopinocampheylborane (IpcBH₂): Developed to solve the steric limitations of Ipc₂BH. By treating Ipc₂BH with TMEDA, α-pinene is liberated, and the TMEDA adduct of IpcBH₂ is formed, which can be freed using BF₃. With a lower steric requirement, IpcBH₂ is the premier reagent for trans-alkenes and trisubstituted alkenes[1][3].

  • Alpine-Borane® (B-3-pinanyl-9-BBN): Synthesized by hydroborating α-pinene with 9-BBN. This reagent is specialized for the asymmetric reduction of prochiral ketones (the Midland reduction). It transfers a hydride intramolecularly via a highly organized six-membered boat-like transition state[4].

ReagentSelection Start Target Transformation Alkene Alkene Hydroboration Start->Alkene Ketone Ketone Reduction Start->Ketone CisAlkene cis-Alkenes (Unhindered) Alkene->CisAlkene TransAlkene trans- & Trisubstituted Alkenes Alkene->TransAlkene Acetylenic Acetylenic / Sterically Differentiated Ketones Ketone->Acetylenic Ipc2BH Diisopinocampheylborane (Ipc2BH) CisAlkene->Ipc2BH IpcBH2 Monoisopinocampheylborane (IpcBH2) TransAlkene->IpcBH2 Alpine Alpine-Borane (B-3-pinanyl-9-BBN) Acetylenic->Alpine

Decision logic for selecting pinane-derived reagents based on substrate sterics.

Quantitative Data: Substrate-Reagent Matching

To achieve pharmaceutical-grade enantiopurity, the steric profile of the substrate must perfectly match the chiral pocket of the selected borane.

ReagentTarget Substrate ClassTypical ee (%)Key Mechanistic Constraint
Ipc₂BH cis-Alkenes, Heterocyclic olefins85 – 99%Fails on trans/trisubstituted alkenes due to excessive steric clash[1].
IpcBH₂ trans-Alkenes, Trisubstituted alkenes75 – 100%Requires lower steric bulk to allow alkene coordination to the boron center[3].
Alpine-Borane α,β-Acetylenic ketones, Cyanoketones80 – 100%Requires high steric differentiation between carbonyl substituents (e.g., alkyne vs. alkyl)[4].

Experimental Protocols

Protocol A: Preparation and Enantiomeric Upgrading of (+)-Ipc₂BH

Causality & Logic: Commercially available (-)-α-pinene often lacks the >99% ee required for rigorous asymmetric synthesis. A critical advantage of Ipc₂BH is that its enantiomeric purity can be "upgraded" via thermodynamic equilibration. The major diastereomer crystallizes out of solution, driving the equilibrium and yielding >99% ee solid Ipc₂BH[5].

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL two-necked round-bottomed flask equipped with a magnetic stir bar and an argon inlet.

  • Reagent Addition: Add 80 mL of anhydrous THF, followed by 80.1 mmol of borane-dimethyl sulfide (BMS) complex via syringe[5].

  • Hydroboration: Cool the mixture to 0 °C using an ice bath. Over 30 minutes, add 160.2 mmol of (-)-α-pinene dropwise[5].

  • Equilibration: Stir the mixture at 0 °C. The solution will initially be clear but will precipitate as a dense white solid over several hours. Leave the undisturbed mixture at 0 °C for 3 days to allow complete equilibration and crystallization[5].

  • Self-Validation & Isolation: The supernatant contains the lower ee impurities. Carefully decant the supernatant via a double-ended needle under argon. Wash the remaining crystals with ice-cold anhydrous pentane (3 x 20 mL) to remove residual impurities. The resulting crystalline solid is enantiopure (+)-Ipc₂BH, ready for immediate in situ use[5].

Protocol B: Asymmetric Hydroboration-Oxidation of a cis-Alkene

Causality & Logic: The hydroboration step sets the stereocenter via a concerted syn-addition. The subsequent alkaline hydrogen peroxide oxidation occurs with strict retention of configuration at the newly formed C-B bond, replacing the boron atom with a hydroxyl group[6].

Step-by-Step Methodology:

  • Substrate Addition: To the freshly prepared slurry of (+)-Ipc₂BH in THF at -25 °C, add the prochiral cis-alkene (75 mmol) dropwise.

  • Reaction Monitoring (Self-Validation): Stir the reaction at -25 °C to 0 °C for 4–12 hours. You can visually validate the completion of the hydroboration: the solid Ipc₂BH will gradually dissolve as it reacts. The reaction is complete when the mixture becomes completely homogeneous[5].

  • Quenching: Carefully quench excess borane by the slow, dropwise addition of methanol (5 mL) until gas evolution ceases.

  • Oxidative Cleavage: Add 3 M aqueous NaOH (30 mL), followed by the very careful, dropwise addition of 30% aqueous H₂O₂ (30 mL)[5]. Caution: This step is highly exothermic. Maintain the internal temperature below 40 °C using an ice bath.

  • Workup: Stir at room temperature for 1 hour. Extract the aqueous layer with diethyl ether (3 x 50 mL). Wash the combined organics with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure[2]. Purify the chiral alcohol via flash chromatography.

Workflow Step1 Reagent Prep (Equilibration to >99% ee) Step2 Substrate Addition (-25°C to 0°C) Step1->Step2 Step3 Hydroboration (Visual: Solid Dissolves) Step2->Step3 Step4 Oxidative Cleavage (NaOH / H2O2) Step3->Step4 Step5 Workup & Validation (Chiral HPLC / NMR) Step4->Step5

Standard workflow for asymmetric hydroboration-oxidation.

Protocol C: Midland Reduction of Acetylenic Ketones using Alpine-Borane

Causality & Logic: Alpine-Borane transfers a hydride to the carbonyl carbon. For sterically hindered or slow-reacting ketones, Alpine-Borane can prematurely dissociate back into α-pinene and 9-BBN. The liberated, achiral 9-BBN will rapidly reduce the ketone, drastically lowering the ee[3]. To prevent this, reactions are run neat (solvent-free) or under high pressure to suppress dissociation[3].

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried flask under nitrogen, dissolve the α,β-acetylenic ketone (10 mmol) in a minimal amount of anhydrous THF (or run neat if the substrate is known to react slowly).

  • Reduction: Add (+)-Alpine-Borane® (11 mmol, 1.1 eq) dropwise at room temperature[4].

  • Monitoring: Stir the mixture at 25 °C and monitor via TLC until the ketone is fully consumed.

  • Quenching (Self-Validation): Add 0.5 mL of ethanolamine and stir for 15 minutes. Ethanolamine forms a stable, insoluble complex with the 9-BBN byproduct, precipitating it out of solution. This visually validates the quench and prevents reverse hydride transfer or side reactions during workup[4].

  • Isolation: Filter the mixture through a pad of Celite® to remove the 9-BBN-ethanolamine precipitate. Wash the solid with pentane. Concentrate the filtrate under reduced pressure and purify the resulting chiral propargylic alcohol by silica gel chromatography[2].

References

  • Substitution with retention in organoboranes and utilization of the phenomenon for a general synthesis of pure enantiomers. Indian Academy of Sciences.[Link]

  • The boron approach to asymmetric synthesis. SciSpace.[Link]

Sources

Application Note: Synthesis and Catalytic Utilization of Pinane-Based Amino Alcohols in Asymmetric Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The development of easily accessible, highly modular chiral ligands is a fundamental pillar of asymmetric catalysis and modern drug development. Monoterpenes sourced from the chiral pool—specifically (+)- and (-)-


-pinene, and (-)-

-pinene—offer a highly rigid, stereodefined bicyclic[3.1.1]heptane framework [1]. This structural rigidity is paramount: the bulky gem-dimethyl bridge natively present in the pinane skeleton acts as an impenetrable steric wall during transition-state formation, ensuring excellent enantiofacial discrimination.

This application note details the mechanistic principles, synthetic workflows, and validated protocols for generating pinane-based


- and 

-amino alcohols. We specifically benchmark their utility in the enantioselective addition of diethylzinc (

) to prochiral aldehydes—a critical C–C bond-forming reaction for synthesizing chiral secondary alcohols used in active pharmaceutical ingredients (APIs) [2].

Mechanistic Insight: The Chiral Bimetallic Pocket

To understand why pinane-based amino alcohols are superior ligands, one must analyze the causality of the transition state. In the asymmetric addition of


 to benzaldehyde, the amino alcohol does not act alone; it serves as a pre-catalyst.

Upon introduction of the first equivalent of


, ethane is liberated, and a rigid bimetallic chiral zinc-alkoxide complex is formed [3]. This complex coordinates a second equivalent of 

and the incoming aldehyde. The gem-dimethyl group of the pinane backbone projects directly into the coordination sphere. This intense steric hindrance completely shields one enantiotopic face (either Re or Si, depending on the specific pinane antipode and ligand geometry) of the coordinated aldehyde. Consequently, the alkyl transfer is forced to occur exclusively from the unshielded face, leading to high enantiomeric excess (ee) [4].

CatalyticCycle L Chiral Pinane Amino Alcohol (Pre-catalyst) Complex Chiral Zinc-Alkoxide Bimetallic Complex L->Complex + Et2Zn - Ethane Zn Diethylzinc (Et2Zn) Zn->Complex Aldehyde Prochiral Aldehyde Coordination Complex->Aldehyde + RCHO TS Enantioselective Alkyl Transfer (TS) Aldehyde->TS Face-selective attack Product Chiral Secondary Alcohol + Ligand Regeneration TS->Product Quench Product->L Recycle Ligand

Catalytic cycle of enantioselective diethylzinc addition mediated by pinane-based amino alcohols.

Synthetic Workflows

Depending on the desired bite angle of the ligand, researchers can synthesize 1,3-amino alcohols from (+)-


-pinene or 1,4-amino alcohols from (-)-

-pinene. Below is the validated pathway for generating 1,4-amino alcohols via a nopinone intermediate [2].

The critical step in this workflow is the Luche reduction. By utilizing


, the reaction is strictly directed toward 1,2-reduction (avoiding 1,4-conjugate addition). Furthermore, the hydride attack from 

is kinetically forced to approach from the less hindered face of the pinane system, ensuring near-perfect diastereoselectivity.

SyntheticWorkflow Pinene (-)-β-Pinene (Chiral Pool) Nopinone (+)-Nopinone Pinene->Nopinone Ozonolysis / Oxidation Enone α,β-Unsaturated Ketone Nopinone->Enone Aldol Condensation (Heteroaryl Aldehyde) Allylic Allylic Alcohol (Luche Reduction) Enone->Allylic NaBH4, CeCl3 Diastereoselective AminoAlcohol 1,4-Amino Alcohol Ligand Allylic->AminoAlcohol H2, Pd/C Hydrogenation

Step-by-step synthetic workflow for deriving 1,4-amino alcohol ligands from (-)-β-pinene.

Experimental Protocols

Protocol A: Diastereoselective Synthesis of Pinane 1,4-Amino Alcohol

Note: This protocol assumes the prior synthesis of the


-unsaturated ketone from (+)-nopinone and 2-pyridinecarboxaldehyde.
  • Luche Reduction: Dissolve the

    
    -unsaturated ketone (10.0 mmol) in 50 mL of anhydrous methanol. Add 
    
    
    
    (12.0 mmol, 1.2 eq).
  • Cryogenic Control: Cool the mixture to -78 °C using a dry ice/acetone bath. Causality check: Lower temperatures maximize the stereofacial discrimination of the incoming hydride.

  • Hydride Addition: Slowly add

    
     (15.0 mmol, 1.5 eq) in small portions over 20 minutes to prevent thermal runaway. Stir for 2 hours at -78 °C, then allow it to warm to 0 °C.
    
  • Quench & Extraction: Quench with saturated aqueous

    
    . Extract with dichloromethane (
    
    
    
    mL), dry over anhydrous
    
    
    , and concentrate under reduced pressure.
  • Catalytic Hydrogenation: Transfer the crude allylic alcohol to a Parr hydrogenation vessel. Dissolve in 40 mL of ethanol and add 10 wt% Pd/C (0.1 eq Pd). Pressurize with

    
     gas (50 psi) and agitate for 12 hours at room temperature to reduce the alkene and the pyridine ring. Filter through Celite and purify via column chromatography to yield the pure 1,4-amino alcohol.
    
Protocol B: Enantioselective Addition of Diethylzinc to Benzaldehyde

Self-Validating System: The protocol utilizes exactly 10 mol% of the chiral ligand. If the ligand is inactive or decomposes, the background uncatalyzed reaction will yield a racemic mixture (~0% ee), immediately flagging a failure in catalyst preparation.

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon three times. Moisture is strictly prohibited as it hydrolyzes

    
     into inactive zinc hydroxide species.
    
  • Pre-Catalyst Activation: Dissolve the pinane-based amino alcohol (0.1 mmol, 10 mol%) in 3.0 mL of anhydrous hexanes. Cool to 0 °C.

  • Bimetallic Complex Formation: Dropwise, add

    
     (1.0 M in hexanes, 2.0 mL, 2.0 mmol). Stir for 30 minutes at 0 °C. The evolution of ethane gas indicates the successful formation of the active zinc-alkoxide catalyst.
    
  • Substrate Addition: Slowly add benzaldehyde (1.0 mmol) via a gas-tight syringe.

  • Reaction: Maintain the reaction at 0 °C for 12 hours. Causality check: Running the reaction at 0 °C rather than room temperature suppresses the non-catalyzed racemic background reaction, maximizing the ee% [3].

  • Workup: Quench carefully with 1 M

    
     (to solubilize zinc salts). Extract with diethyl ether, wash with brine, dry over 
    
    
    
    , and evaporate. Determine the enantiomeric excess via chiral stationary phase HPLC (e.g., Chiralcel OD-H column).

Quantitative Data Presentation

The structural modularity of pinane derivatives allows for fine-tuning of the catalytic pocket. Table 1 summarizes the catalytic performance of various pinane-based amino alcohols in the benchmark addition of


 to benzaldehyde.

Table 1: Catalytic Performance of Pinane-Based Amino Alcohols in


 Addition to Benzaldehyde 
Ligand Class / PrecursorLigand LoadingYield (%)Enantiomeric Excess (ee %)Major ConfigurationRef
1,4-Amino Alcohol (from (-)-

-pinene)
10 mol%81 - 89%77 - 89%(S)[2]
1,3-Amino Alcohol (from (+)-

-pinene)
10 mol%75 - 85%40 - 62%(R) or (S)*[3]
(+)-Isopinocampheol Derivatives 10 mol%95 - 96%92 - 94%(R)[4]
Pinane-based Diols (Ligands 5-9) 10 mol%> 85%Up to 88%(S)[1]

*Note: The major enantiomer formed using 1,3-amino alcohols is highly dependent on the N-substituent bulkiness, demonstrating substituent-dependent enantioselectivity [3].

References

  • Pinane-Type Tridentate Reagents for Enantioselective Reactions: Reduction of Ketones and Addition of Diethylzinc to Aldehydes. National Institutes of Health (PubMed). Available at:[Link]

  • Stereoselective Synthesis and Applications of Pinane-Based Chiral 1,4-Amino Alcohol Derivatives. SZTE Publicatio Repozitórium. Available at:[Link]

  • Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by γ-Amino Alcohols Derived from (+)- and (-)-α-Pinene. ResearchGate. Available at: [Link]

Application Note: Pinane Derivatives as Precursors for Polymer Synthesis

[1][2][3][4][5]

Executive Summary

The transition from fossil-fuel-derived olefins to bio-based terpenes is a critical frontier in sustainable polymer chemistry. Pinane derivatives, primarily sourced from



This guide details the chemical pathways to overcome these barriers, focusing on Cationic Polymerization of

Ring-Opening Metathesis Polymerization (ROMP)

Strategic Precursor Analysis

Direct polymerization of pinenes is often non-trivial due to steric hindrance and isomerization side-reactions. Successful synthesis relies on selecting the correct isomer and polymerization mechanism.

Table 1: Comparative Analysis of Pinane-Based Monomers
Monomer PrecursorPrimary MechanismKey ChallengesTarget Polymer Properties

-Pinene
Cationic PolymerizationCarbocation rearrangement; low molecular weight at high temps.Rigid thermoplastics (

C), tackifiers.

-Pinene
ROMPRequires isomerization from

-pinene; sensitive to catalyst poisoning.
High MW polyolefins (

C), optical clarity.
Nopol Radical / PolycondensationHydroxyl group functionality; requires derivatization (e.g., to acrylate).Impact-resistant coatings, photocurable resins.

-Pinene Lactam
Anionic ROPMoisture sensitivity; requires Beckmann rearrangement.Bio-polyamides (Nylons) with high thermal stability.[1]

Reaction Pathways & Mechanism Visualization[6]

The following diagram illustrates the divergence in synthetic strategy between the cationic route (utilizing the exocyclic double bond of


PinanePathwaysAlphaPineneα-Pinene(Abundant Feedstock)BetaPineneβ-Pinene(Exocyclic Olefin)AlphaPinene->BetaPineneFractional DistillationIsomCatBase Cat.(KOtBu/DMSO)AlphaPinene->IsomCatIsomerizationPrinsPrins Rxn(+CH2O)BetaPinene->PrinsLewisAcidLewis Acid(TiCl4/EtAlCl2)BetaPinene->LewisAcidDeltaPineneδ-Pinene(Isomerized)GrubbsGrubbs G3(Ru-Carbene)DeltaPinene->GrubbsNopolNopol(Functionalized)PolyNopolPoly(Nopol Acrylate)Functional CoatingNopol->PolyNopolRadical Polym.IsomCat->DeltaPinenePrins->NopolPolyBetaPoly(β-pinene)Rigid ThermoplasticLewisAcid->PolyBetaCationicPropagationPolyDeltaPoly(δ-pinene)High MW PolyolefinGrubbs->PolyDeltaROMP

Figure 1: Divergent synthetic pathways for pinane-derived polymers. Note the specific catalyst requirements for each branch.

Detailed Experimental Protocols

Protocol A: Controlled Cationic Polymerization of -Pinene

Objective: Synthesize poly(


Rationale:

Materials:
  • Monomer: (-)-

    
    -Pinene (99%, dried over CaH
    
    
    and distilled).[2]
  • Solvent: Dichloromethane (DCM) / n-Hexane (50:50 v/v), anhydrous.

  • Co-Initiator (Catalyst): TiCl

    
     (1.0 M in DCM).
    
  • Initiator: 1-Phenylethyl chloride (1-PECl) or adventitious water (controlled).

  • Lewis Base Additive: TMEDA (Tetramethylethylenediamine) or Diphenyl Ether.

  • Quenching Agent: Pre-chilled Methanol containing 1% NH

    
    OH.
    
Step-by-Step Methodology:
  • Reactor Prep: Flame-dry a two-neck Schlenk flask under vacuum. Flush with dry Argon three times.

  • Solvent/Monomer Charge:

    • Add 50 mL of the DCM/Hexane mixture.

    • Inject 5.0 mL (31.5 mmol) of purified

      
      -pinene via syringe.
      
    • Cool the reactor to -78°C (Dry ice/Acetone bath) for high MW, or 0°C for industrial simulation.

  • Initiator System Preparation (The "Complexation" Step):

    • Crucial Step: In a separate vial, premix TiCl

      
       and TMEDA in DCM at a 1:1 molar ratio. This forms a weaker Lewis acid complex that suppresses transfer reactions.
      
    • Add the initiator (1-PECl) to the reactor (Target [I] = 10 mM).

  • Polymerization:

    • Add the TiCl

      
      /TMEDA solution dropwise to the reactor.
      
    • Observation: The solution typically turns light orange/yellow.

    • Stir for 60 minutes.

  • Quenching & Isolation:

    • Terminate by pouring the reaction mixture into 500 mL of cold ammoniacal methanol.

    • Filter the white precipitate.

    • Dissolve polymer in minimal THF and re-precipitate in methanol to remove catalyst residues.

    • Dry under vacuum at 40°C for 24 hours.

Expected Results:

  • Yield: >90%

  • 
    :  2,500 – 6,000  g/mol 
    
  • 
    :  ~85°C (Increases to ~130°C if hydrogenated post-polymerization).
    
Protocol B: Ring-Opening Metathesis Polymerization (ROMP) of -Pinene

Objective: Synthesize high molecular weight bio-polyolefins from


Rationale:


Part 1: Synthesis of

-Pinene (Isomerization)
  • Reagents:

    
    -Pinene, Potassium tert-butoxide (KOtBu), DMSO.
    
  • Procedure:

    • Mix

      
      -pinene and KOtBu (1.5 eq) in anhydrous DMSO.
      
    • Heat to 100°C for 4 hours under Argon.

    • Purification: Extract with hexane, wash with water, and perform fractional distillation.

      
      -Pinene boils slightly higher than 
      
      
      -pinene; careful separation is critical as residual
      
      
      -pinene inhibits ROMP.
Part 2: ROMP Protocol
  • Catalyst: Grubbs 3rd Generation Catalyst (G3) or Hoveyda-Grubbs 2nd Gen.

  • Solvent: Anhydrous THF or DCM.

  • Procedure:

    • Dissolve

      
      -pinene (1.0 g, 7.3 mmol) in THF (5 mL) in a glovebox or Schlenk line.
      
    • Prepare a stock solution of G3 catalyst (Target monomer:catalyst ratio = 500:1).

    • Rapidly inject catalyst solution into the monomer solution.

    • Stir at Room Temperature for 30 minutes.

    • Viscosity Check: The solution should become noticeably viscous within minutes.

  • Termination:

    • Add Ethyl Vinyl Ether (excess) to cleave the Ru-carbene and stop the chain.

    • Stir for 30 minutes.

  • Precipitation:

    • Pour into excess Methanol.

    • Recover the white fibrous solid.

Expected Results:

  • 
    :  30,000 – 100,000  g/mol  (Significantly higher than cationic route).
    
  • Dispersity (Đ): < 1.5.[3][4][5]

  • Structure: Linear polymer with cyclobutane rings in the backbone.

Characterization & Data Summary

The following table summarizes typical properties obtained from these protocols, validated against recent literature.

PropertyPoly(

-pinene) [Cationic]
Poly(

-pinene) [ROMP]
Poly(Pinanyl Acrylate) [Radical]
Molecular Weight (

)
2 - 6 kDa50 - 100 kDa20 - 50 kDa
Dispersity (Đ) 1.5 - 2.51.1 - 1.42.0 - 4.0
Glass Transition (

)
~90°C~104°C-5°C to 120°C (copolymer dep.)
Thermal Stability (

)
~300°C~350°C~320°C
Primary Application Tackifiers, AdhesivesEngineering PlasticsCoatings, Latexes

Workflow Visualization

ExperimentalWorkflowcluster_0Protocol A: Cationic Polymerizationcluster_1Protocol B: ROMPStartADry β-Pinene(CaH2 Distillation)ReactAInject Monomer(-78°C or 0°C)StartA->ReactAComplexPrepare Lewis Acid Complex(TiCl4 + TMEDA)Complex->ReactADropwise AddnQuenchAQuench(MeOH/NH4OH)ReactA->QuenchAAnalysisCharacterization(Mn, Tg, Yield)QuenchA->AnalysisGPC/DSCStartBα-Pinene FeedstockIsomIsomerization(KOtBu/DMSO)StartB->IsomPurifyFractional Distillation(Isolate δ-Pinene)Isom->PurifyReactBROMP Initiation(Grubbs G3)Purify->ReactBTermBTermination(Ethyl Vinyl Ether)ReactB->TermBTermB->AnalysisGPC/DSC

Figure 2: Step-by-step experimental workflow comparison for Cationic vs. ROMP synthesis.

References

  • Sustainable, upscaled synthesis of pinene-derived (meth)acrylates and their application as high Tg monomers. Polymer Chemistry. (2019).

  • Highly Efficient Cationic Polymeriz

    
    -Pinene with TiCl4 Catalyst. Polymers. (2023). 
    
  • Ring-Opening Metathesis Polymeriz

    
    -Pinene: Well-Defined Polyolefins from Pine Sap. ACS Macro Letters. (2021). 
    
  • Sustainable terpene-based polyamides via anionic polymerization of a pinene-derived lactam. Polymer Chemistry. (2018).

  • Investigating the effect of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -pinene on the ROMP of 
    
    
    -pinene.
    Polymer Chemistry. (2021).
  • Synthesis of cyclic

    
    -pinane carbonate – a potential monomer for bio-based polymers. RSC Advances. (2022). 
    

Troubleshooting & Optimization

Improving diastereoselectivity in the synthesis of (1S)-(-)-trans-Pinane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high diastereoselectivity in the synthesis of (1S)-(-)-trans-pinane.

Standard catalytic hydrogenation methods inherently fail to produce the trans-isomer efficiently. Because heterogeneous catalysts (like Pd/C or Pt/C) require the substrate to adsorb onto the metal surface, the bulky gem-dimethyl bridge at the C6 position of the pinene skeleton sterically blocks the β-face. Consequently, hydrogen is delivered almost exclusively from the less hindered α-face, yielding cis-pinane as the kinetic major product[1].

To invert this diastereoselectivity and synthesize trans-pinane, we must abandon direct hydrogenation. Instead, we utilize a thermodynamic control strategy: the hydroboration-isomerization-protonolysis sequence.

Below, you will find a comprehensive guide detailing the mechanistic causality, a self-validating experimental protocol, and a troubleshooting FAQ to ensure your success.

Mechanistic Pathway

By forming an organoborane intermediate, we can apply thermal energy to isomerize the kinetic product (cis-myrtanylborane) into the sterically relaxed thermodynamic product (trans-myrtanylborane). Subsequent protonolysis cleaves the carbon-boron bond with strict retention of configuration[2], locking in the trans-stereochemistry.

Pathway A (-)-β-Pinene B cis-Myrtanylborane (Kinetic) A->B BH3-Diglyme 0 °C C trans-Myrtanylborane (Thermodynamic) B->C Isomerization 125 °C, 2.5 h D (1S)-(-)-trans-Pinane C->D EtCO2H, 160 °C Retention of Config.

Reaction pathway for the highly diastereoselective synthesis of (1S)-(-)-trans-pinane.

Quantitative Comparison of Synthetic Routes

To illustrate the necessity of this workflow, review the empirical diastereomeric distributions based on the chosen synthetic route:

Synthetic RouteCatalyst / ReagentTemp (°C)Major Diastereomertrans-Pinane (%)cis-Pinane (%)
Direct HydrogenationPd/Al₂O₃, H₂25cis-Pinane32%68%
Direct HydrogenationPt/C, H₂25cis-Pinane9%91%
Hydroboration-ProtonolysisBH₃, then EtCO₂H0 to 160cis-Pinane2%98%
Hydroboration-Isomerization BH₃, 125°C, then EtCO₂H 125 to 160 trans-Pinane 98% 2%

Data synthesized from baseline hydrogenation studies[1] and organoborane literature[3].

Self-Validating Protocol: Hydroboration-Isomerization-Protonolysis

This protocol is designed as a self-validating system. We utilize diglyme as the solvent because its high boiling point (162 °C) accommodates both the 125 °C isomerization step and the 160 °C protonolysis reflux without solvent loss or dangerous pressure buildup.

Step 1: Hydroboration (Kinetic Addition)

  • In a thoroughly dried, argon-purged flask, prepare a stirred mixture of (-)-β-pinene (13.6 g, 0.1 mol) and 1 M NaBH₄ (30 mmol, 20% excess) in 55 mL of diglyme. Cool the mixture in an ice-water bath (0 °C).

  • Dropwise, add 3.65 M BF₃ in diglyme[3]. Causality Check: Generating diborane in situ ensures highly reactive, uncoordinated BH₃. The addition occurs strictly from the less hindered α-face, yielding cis-myrtanylborane.

Step 2: Thermal Isomerization (Thermodynamic Shift)

  • Remove the ice bath and heat the reaction mixture to 125 °C for 2.5 hours [3]. Causality Check: Thermal energy drives reversible dehydroboration. The boron atom migrates to the equatorial position to relieve steric strain against the gem-dimethyl bridge, forming the thermodynamic trans-myrtanylborane. Self-Validation Checkpoint: Extract a 0.5 mL aliquot, perform a rapid micro-scale protonolysis, and run GC-FID. Proceed to Step 3 only if the trans-isomer peak exceeds 95%.

Step 3: Protonolysis (Stereoretentive Cleavage)

  • Add propionic acid (EtCO₂H, 11 mL, 50% excess) to the mixture.

  • Reflux the solution vigorously at ~160 °C for 2 hours [3]. Causality Check: Propionic acid provides the necessary high boiling point to drive the cleavage of the robust C-B bond. The reaction proceeds with strict retention of configuration at the chiral center[2].

Step 4: Workup & Isolation

  • Cool the mixture and neutralize with an excess of 3 M NaOH.

  • Dilute the diglyme phase with an equal volume of pentane, separate, and wash with ice water (5x) to completely partition the diglyme into the aqueous phase.

  • Evaporate the pentane to yield crude (1S)-(-)-trans-pinane (Expected yield: ~90%, 98% trans / 2% cis). Purify via preparative GC if >99% purity is required[3].

Troubleshooting & FAQs

Q1: Why am I getting mostly cis-pinane when hydrogenating β-pinene? A1: Heterogeneous catalysts force hydrogen delivery from the less hindered α-face, yielding predominantly cis-pinane (up to 98%). To invert this diastereoselectivity, you must switch from kinetic control (hydrogenation) to thermodynamic control using the organoborane intermediate method described above.

Q2: Why must I use propionic acid (EtCO₂H) instead of standard acetic acid (AcOH) for the protonolysis step? A2: Trialkylboranes are relatively poor nucleophiles and resist protonation[3]. Breaking the C-B bond requires significant activation energy. Acetic acid boils at ~118 °C, which is insufficient to drive the protonolysis of myrtanylborane to completion at ambient pressure. Propionic acid boils at ~141 °C, allowing the reaction mixture (in diglyme) to reach the required ~160 °C reflux temperature[3].

Q3: My final product lost its optical activity. What went wrong? A3: Loss of optical activity (racemization) during organoborane protonolysis is rare, as the mechanism is highly stereoretentive[2]. If racemization is observed, first verify the enantiomeric purity of your starting (-)-β-pinene, as commercial sources vary wildly in enantiomeric excess (ee). Secondly, ensure your isomerization temperature did not exceed 130 °C; excessive heat can trigger unintended skeletal rearrangements or ring-opening of the cyclobutane moiety.

Troubleshooting Start Issue: Low trans/cis Ratio (< 95:5) Check1 Was isomerization temp maintained at 125 °C? Start->Check1 Fix1 Increase heating mantle temp & verify internally Check1->Fix1 No Check2 Was protonolysis reflux vigorous enough (~160 °C)? Check1->Check2 Yes Fix2 Use EtCO2H (not AcOH) to ensure high boiling point Check2->Fix2 No

Troubleshooting logic tree for resolving low trans/cis diastereomeric ratios.

References

  • Brown, H. C., & Singaram, B. "Substitution with retention in organoboranes and utilization of the phenomenon for a general synthesis of pure enantiomers." Journal of Chemical Sciences.
  • Zaidlewicz, M., & Krzeminski, M. "The synthesis and chemistry of trialkylboranes." Science of Synthesis / Thieme.
  • Ndongou Moutombi, F. J., et al. "Highly selective solvent-free hydrogenation of pinenes to added-value cis-pinane." Comptes Rendus de l'Académie des Sciences.

Sources

Purification methods for separating cis and trans-pinane isomers

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #402: Optimization of Cis/Trans-Pinane Separation

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Impacts downstream pyrolysis yields)

Executive Summary

Separating cis-pinane and trans-pinane is a critical unit operation in the production of aroma chemicals (e.g., linalool via pyrolysis). The separation is thermodynamically challenging due to the low relative volatility (


) and the proximity of boiling points (

).

This guide provides a tiered approach to purification:

  • Primary Protocol: High-Efficiency Vacuum Rectification (Distillation).

  • Upstream Control: Stereoselective Hydrogenation (prevention of trans-isomer formation).

  • Polishing Step: Adsorptive Separation (Zeolites).

Module 1: High-Efficiency Vacuum Rectification

The Standard Industrial Approach

Because cis-pinane (the preferred isomer for pyrolysis) boils slightly higher than trans-pinane, it accumulates in the reboiler (bottoms) while trans-pinane enriches in the distillate. However, due to the close boiling points, standard simple distillation is ineffective.

Physicochemical Constants
Propertytrans-Pinanecis-PinaneNotes
Boiling Point (760 Torr) ~164.0 °C~167.5 °C

[1]
Boiling Point (10 Torr) ~55.0 °C~57.0 °CVacuum recommended to prevent thermal isomerization.
Polarity LowModerateCis isomer has a net dipole; trans is more symmetrical.[1]
Density (20°C) 0.854 g/mL0.856 g/mLDensity difference is negligible for separation.
Operational Protocol

Objective: Achieve >98% cis-pinane purity in the bottoms.

  • Column Selection:

    • Theoretical Plates (N): Minimum 50, recommended 80-100.

    • Packing: Structured packing (e.g., Sulzer DX or equivalent wire mesh) is superior to random packing (Raschig rings) due to lower HETP (Height Equivalent to a Theoretical Plate) and lower pressure drop.

  • Vacuum Setup:

    • Maintain head pressure at 10–20 mmHg .

    • Reasoning: Lower temperatures (<80°C) prevent the thermodynamic equilibration of cis-pinane back to trans-pinane, which can occur at high soak temperatures (>150°C) over long durations.

  • Reflux Strategy:

    • Start-up: Total Reflux (R =

      
      ) for 2–4 hours to equilibrate the column.
      
    • Production: High Reflux Ratio (R = 20:1 to 50:1).

    • Note: As the trans-isomer is removed, the

      
       between top and bottom tightens. You must increase R incrementally to maintain separation efficiency.
      
Troubleshooting: Distillation Efficiency

Use the following decision tree to diagnose poor separation performance.

DistillationTroubleshooting Start Issue: Low Purity in Bottoms (<95% Cis) CheckVac Check Vacuum Stability Is P < 20 mmHg? Start->CheckVac CheckReflux Check Reflux Ratio (R) Is R > 20:1? CheckVac->CheckReflux Yes ActionVac Fix Leaks / Greasing Unstable vacuum destroys equilibrium CheckVac->ActionVac No CheckTemp Check Pot Temperature Is T > 150°C? CheckReflux->CheckTemp Yes ActionReflux Increase R to 40:1 Slow down takeoff rate CheckReflux->ActionReflux No ActionIso WARNING: Thermal Isomerization Lower pressure to reduce T CheckTemp->ActionIso Yes ActionPack Check HETP/Flooding Reduce boil-up rate CheckTemp->ActionPack No

Figure 1: Diagnostic logic for fractional distillation issues. High pot temperatures can induce reverse isomerization, negating purification efforts.

Module 2: Stereoselective Hydrogenation (Upstream Control)

Prevention is better than purification.

The difficulty of separating isomers downstream is directly proportional to the trans-pinane content in the feed. Optimizing the hydrogenation of


-pinene is the most leverageable step.
Mechanism & Catalyst Choice

Hydrogenation of


-pinene occurs primarily at the double bond. The "bottom" face of 

-pinene is sterically hindered by the gem-dimethyl bridge. Therefore, hydrogen addition naturally favors the less hindered face, producing cis-pinane. However, catalyst choice dictates the extent of this selectivity [2].
Catalyst SystemTypical cis:trans RatioProsCons
Raney Nickel 85:15Low cost, robust.Requires difficult downstream fractionation.
Ru/C (Ruthenium) 95:5 to 98:2High stereoselectivity.Higher catalyst cost.
Ru/CeO

>99:1Near-perfect selectivity [2].[2]Specialized preparation required.
Senior Scientist Note:

"If you are struggling with distillation, stop optimizing the column and check your reactor. If your feed is >15% trans-pinane, you are fighting a losing battle. Switch to a Ruthenium-based catalyst at lower temperatures (<100°C) to maximize the cis isomer kinetically."

HydrogenationPath cluster_cats Catalyst Influence Alpha Alpha-Pinene Ni Raney Ni (High T, High P) Alpha->Ni Ru Ru/C or Ru/CeO2 (Low T, Mild P) Alpha->Ru Trans Trans-Pinane (Impurity) Ni->Trans ~15-20% Cis Cis-Pinane (Target) Ni->Cis ~80-85% Ru->Trans <2% Ru->Cis >98%

Figure 2: Impact of catalyst selection on isomeric yield. Ruthenium catalysts minimize the formation of the trans-impurity.

Module 3: Adsorptive Polishing (Advanced)

For Ultra-High Purity Requirements (>99.5%)

When distillation reaches its azeotrope-like limit, adsorptive separation using molecular sieves (Zeolites) utilizes the shape difference between the isomers.

  • Principle: Trans-pinane is generally less sterically hindered (flatter) than the "bent" cis-pinane, allowing for differential adsorption rates or capacities in specific zeolite cages (e.g., ZSM-5 or Zeolite 13X) [3].

  • Protocol:

    • Adsorbent: Zeolite 13X or Silicalite.

    • Mobile Phase: n-Hexane or Isooctane.

    • Operation: Simulated Moving Bed (SMB) chromatography is preferred for continuous separation.

    • Elution Order: typically trans-pinane elutes first (excluded from pores or weakly adsorbed) while cis-pinane is retained longer (or vice versa depending on the specific zeolite pore geometry). Note: Verify elution order with a pulse test as it varies by zeolite Si/Al ratio.

Frequently Asked Questions (FAQ)

Q1: My GC analysis shows the cis-pinane peak splitting. What is happening?

  • Diagnosis: This is likely not peak splitting but the resolution of cis-pinane from a co-eluting impurity like unreacted

    
    -pinene or an isomerization byproduct like camphene.
    
  • Fix: Run a GC-MS to confirm molecular weight. If MW is 136 (pinene/camphene) vs 138 (pinane), your hydrogenation conversion is incomplete.

Q2: Can I convert trans-pinane back into cis-pinane?

  • Answer: Generally, no. Trans-pinane is often the thermodynamic sink (more stable) at higher temperatures. Isomerization usually favors trans. This is why preventing its formation during hydrogenation (Module 2) is critical.

Q3: Why does the bottom temperature spike near the end of distillation?

  • Answer: As the lighter trans-pinane (bp 164°C) is removed, the pot composition becomes pure cis-pinane (bp 168°C) plus any heavier oligomers formed. A temp spike indicates you have stripped the light key. Stop collection to avoid contaminating the distillate with cis product, or switch receivers to collect the pure cis bottoms.

References

  • Jiang, X., et al. (2025). Ambient-temperature α-pinene hydrogenation to cis-pinane over Ru/CeO2-H catalyst. Journal of Chemical Engineering. Retrieved from [Link]

  • U.S. Patent 3,851,006.Process for the separation of pinene isomers using crystalline aluminosilicate adsorbents.
  • Thermopedia. Distillation: Principles and Design. Retrieved from [Link]

Sources

Technical Support Center: Pinane Chemistry Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pinane Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the complex, highly reactive pathways of bicyclic monoterpenes.

Pinane (2,6,6-trimethylbicyclo[3.1.1]heptane) and its derivatives are foundational intermediates in the synthesis of fragrances (e.g., linalool, dihydromyrcene) and pharmaceutical precursors[1]. However, the inherent ring strain of the pinane scaffold makes it highly susceptible to over-oxidation, thermal degradation, and skeletal rearrangements[2]. This guide addresses the causality behind these side reactions and provides field-proven, self-validating protocols to maximize your target yields.

Core Reaction Pathways & Byproduct Divergence

PinaneTroubleshooting Pinene α-Pinene Pinane cis-Pinane Pinene->Pinane Hydrogenation WM Wagner-Meerwein Shift (Bornane/Fenchane) Pinene->WM Acid Catalysis Hydroperoxide Pinane Hydroperoxide Pinane->Hydroperoxide Autoxidation (O2) DHM Dihydromyrcene Pinane->DHM Thermal Cracking Thermal Thermal Byproducts (Cyclo-pinene/Residue) Pinane->Thermal >500°C Cracking Pinanol Pinanol Hydroperoxide->Pinanol Reduction OverOx Over-oxidation Byproducts (Pinanone/Alcohols) Hydroperoxide->OverOx >50% Conversion Linalool Linalool Pinanol->Linalool Pyrolysis

Pinane reaction pathways showing target syntheses and common byproduct divergence.

Section 1: Oxidation & Hydroperoxide Synthesis

Q: Why does my cis-pinane oxidation yield high levels of ketones and secondary alcohols instead of the target pinane hydroperoxide?

The Causality: The liquid-phase autoxidation of cis-pinane targets the tertiary carbon at position 2 to form pinane-2-hydroperoxide[3]. However, hydroperoxides are thermally labile. If the reaction conversion is pushed too high, the accumulated hydroperoxide undergoes radical decomposition, causing over-oxidation of secondary carbons. This leads to a cascade of unwanted byproducts, primarily pinanones and diastereoisomeric pinanols[3][4].

The Solution: Strict conversion control is mandatory. Industrial and bench-scale oxidations must be halted at 17% to 50% conversion of the starting pinane[3][4]. Pushing past 50% exponentially increases the rate of auto-catalytic decomposition.

Quantitative Data: Conversion vs. Byproduct Formation
Reaction ConditionTarget ConversionSelectivity (Pinanols/Hydroperoxide)Byproduct Yield (Over-oxidation)Reference
Autoxidation (80 °C)17%71%29%[3]
Autoxidation (125 °C)27%28%72%[3]
Industrial O2 Oxidation50% (Max Limit)~80%~20%[4]
Protocol 1: Self-Validating Selective Autoxidation of cis-Pinane

This protocol utilizes a built-in analytical feedback loop to prevent over-oxidation.

  • Initiation: Charge a glass-lined reactor with cis-pinane. Add a radical initiator such as azobisisobutyronitrile (AIBN) at 0.1 mol% to eliminate the unpredictable induction period[4].

  • Aeration & Heating: Sparge the system with elemental oxygen (O2) while heating to 80 °C. Maintain vigorous agitation to ensure mass transfer.

  • Self-Validation Checkpoint (Crucial): Withdraw a 1 mL aliquot every 30 minutes. Analyze immediately via GC-FID to quantify the ratio of unreacted cis-pinane to pinane hydroperoxide.

  • Quenching: Do not let the reaction proceed past 45-50% conversion. Once GC confirms ~45% conversion, immediately quench the reaction by cooling to 20 °C and adding a reducing agent (e.g., Na2SO3 or PPh3) if the target is pinanol, or proceed to vacuum distillation to recover unreacted pinane[3][4]. Failure to quench at this exact threshold invalidates the batch due to runaway radical decomposition.

Section 2: Thermal Cracking & Pyrolysis

Q: During the thermal cracking of pinane to dihydromyrcene, I am losing 15-20% of my yield to high-boiling residues and cyclic isomers. How can I suppress this?

The Causality: Dihydromyrcene is synthesized via the thermal cracking of cis-pinane, a process requiring the rapid cleavage of C-C bonds[5]. In conventional high-temperature pyrolysis (500–600 °C), the extreme heat causes secondary readjustment of atoms. This extended thermal stress induces the formation of cyclo-pinene (10-15%), trans-pinene (5-8%), and high-boiling polymeric residues (10-15%)[5]. These high boilers not only reduce yield but also convert successfully formed dihydromyrcene into unrecoverable residue during subsequent distillation[5].

The Solution: Transition from conventional thermal cracking to catalytic cracking . By introducing a specialized catalyst and preheating the feed, the cracking temperature can be lowered by approximately 100 °C (down to 420–500 °C). This drastically reduces the activation energy required for the specific C-C bond fission, suppressing the secondary decomposition pathways that lead to high boilers[6][7].

Quantitative Data: Cracking Methods Comparison
Cracking MethodOperating TempDihydromyrcene SelectivityCyclo-pinene & IsomersHigh Boilers / ResidueReference
Conventional Thermal500 – 600 °C50 – 60%15 – 23%10 – 15%[5]
Catalytic Cracking420 – 500 °C80 – 93.2%< 10%< 5%[6][7]
Protocol 2: Self-Validating Catalytic Cracking to Dihydromyrcene
  • Vaporization: Heat liquid cis-pinane in a vaporizer to 120 °C under a vacuum of ~72 KPa[7].

  • Preheating: Route the vaporized pinane into the preheating section of a continuous-flow cracking tube. Set the preheating zone to strictly 260–340 °C [7]. Self-Validation: Monitor thermocouple data; temperature fluctuations >10 °C here will cause premature, unselective cracking.

  • Catalytic Cleavage: Pass the preheated vapor into the main cracking section packed with the catalyst. Maintain the temperature strictly between 420–500 °C [6][7].

  • Rapid Condensation: Immediately route the effluent through a water cooler into a receiving flask. The rapid temperature drop prevents the volatile dihydromyrcene from undergoing secondary polymerization.

  • Validation: Perform GC analysis on the condensate. A successful run will yield >80% dihydromyrcene and <5% high boilers[6][7].

Section 3: Skeletal Rearrangements (Wagner-Meerwein)

Q: I am detecting bornane and fenchane derivatives in my pinane functionalization workflows. What causes this skeletal rearrangement, and how do I prevent it?

The Causality: You are observing a Wagner-Meerwein rearrangement , a 1,2-alkyl shift characteristic of bicyclic monoterpenes[2][8]. The bicyclo[3.1.1]heptane system of pinane contains a highly strained cyclobutyl ring fused to a cyclohexyl ring. To relieve torsional strain caused by eclipsing hydrogen atoms, the cyclobutyl C-C-C bond angle compresses to 88° (instead of the ideal 90°)[2].

When pinane or pinene is exposed to Lewis or Brønsted acids, a carbocation intermediate (the pinyl cation) forms. Because of the immense angular strain, the molecule spontaneously undergoes a 1,2-carbon shift to expand the ring and relieve the strain, thermodynamically driving the formation of the more stable bornyl cation (bornane skeleton) or fenchyl cation (fenchane skeleton)[8].

The Solution: To prevent Wagner-Meerwein shifts during pinane functionalization:

  • Strictly avoid acidic conditions: Even trace amounts of acid catalysts or acidic solvents will trigger the rearrangement.

  • Use passivating additives: If acidic byproducts are unavoidable in your reaction matrix, add a mild, sterically hindered base (e.g., pyridine at 0.1-1.0%) to passivate active acidic sites on the reactor walls or within the solution[9].

References
  • The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance. RSC Advances. Link
  • Process Of Preparation Of Dihydromyrcenol. Quick Company. Link
  • Aza-Terpenes: Synthesis of Aza-Tricyclene and Aza-Pinene Stereoisomers as Potential Inhibitors of Monoterpene Synthases. Chemistry - A European Journal. Link
  • Transition-Metal Catalyzed Autoxidation of cis- and trans-Pinane to a Mixture of Diastereoisomeric Pinanols. Journal of Agricultural and Food Chemistry. Link
  • Selective hydrogenation of α-pinene to cis-pinane.
  • Method for synthesizing dihydromyrcene by performing catalytic cracking on pinane.
  • Method for synthesizing dihydromyrcene by performing catalytic cracking on pinane.
  • Upgrading biomass to high-added value chemicals: synthesis of monoterpenes-based compounds using catalytic green chemical p
  • Linalool synthesis from α-pinene: Kinetic peculiarities of catalytic steps.

Sources

Navigating the Scale-Up of Reactions with (1S)-(-)-trans-Pinane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for scaling up chemical reactions involving (1S)-(-)-trans-Pinane and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to transition their small-scale laboratory successes into larger, more robust processes. Here, we address common challenges, provide in-depth troubleshooting, and offer detailed protocols to ensure the scientific integrity and efficiency of your work. Our focus is on not just the "how," but the fundamental "why" behind each experimental choice, empowering you to make informed decisions at every stage of your scale-up journey.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when working with (1S)-(-)-trans-Pinane and its derivatives on a larger scale.

Q1: What are the primary safety concerns when scaling up reactions with pinane-based organoboranes?

A1: The most significant safety concern with alkylboranes is their pyrophoric nature; they can spontaneously ignite upon contact with air.[1] When scaling up, it is crucial to maintain an inert atmosphere (nitrogen or argon) throughout the process.[1] Additionally, borane complexes react exothermically with atmospheric moisture, water, alcohols, and acids to produce flammable hydrogen gas.[1] Adequate ventilation and a system for safely quenching and handling off-gases, such as a methanol scrubbing system, are highly recommended for large-scale operations.[1]

Thermal runaway is another major hazard. Exothermic reactions, if not properly controlled, can lead to a rapid increase in temperature and pressure, potentially causing a catastrophic failure of the reaction vessel.[2][3] A thorough thermal hazard evaluation, including techniques like Differential Scanning Calorimetry (DSC), is essential before proceeding with a large-scale reaction.[1][4]

Q2: I'm observing a decrease in enantioselectivity in my Midland reduction upon scale-up. What are the likely causes?

A2: A drop in enantioselectivity during the scale-up of a Midland reduction (using Alpine-Borane or related reagents) can often be attributed to several factors:

  • Temperature Control: Inadequate heat dissipation in larger reactors can lead to localized "hot spots." Higher reaction temperatures can favor a non-selective background reduction pathway, diminishing the enantiomeric excess (ee).[5]

  • Reagent Purity: The presence of impurities in either the pinane-derived reagent or the substrate can inhibit the chiral catalyst or promote side reactions.

  • Mixing Efficiency: Inefficient mixing can result in localized concentration gradients, leading to inconsistent reaction conditions and a broader distribution of stereochemical outcomes.

  • Substrate-Catalyst Mismatch: The steric and electronic properties of your specific substrate might not be perfectly suited for the pinane-based reagent, a problem that can be exacerbated at a larger scale.[5]

Q3: How can I efficiently recycle the pinane-based chiral auxiliary to improve process economy?

A3: The ability to recycle the chiral auxiliary is critical for the economic viability of a large-scale synthesis. For pinanediol-based auxiliaries, recovery yields of up to 98% have been reported.[6] A common method involves the transesterification of the boronic ester product.[6] This process is not only efficient but also allows for the reuse of the auxiliary in multiple cycles without a significant loss in performance.[6] For other types of auxiliaries, such as Oppolzer's sultam, continuous flow processes with in-line liquid-liquid extraction have been developed for automated recovery and reuse.[7][8][9]

Troubleshooting Guides

This section provides a more detailed, question-and-answer-based approach to troubleshooting specific issues you may encounter during your experiments.

Low Enantioselectivity in Asymmetric Reductions

Problem: The enantiomeric excess (ee) of my chiral alcohol product is significantly lower than expected.

Question Possible Cause & Explanation Recommended Action
Is my chiral reagent pure? The presence of achiral reducing species, such as 9-BBN in Alpine-Borane preparations, can lead to a racemic background reaction, thus lowering the overall ee.Verify the purity of your chiral reagent using appropriate analytical techniques, such as ¹¹B NMR for organoboranes.
Are my reaction conditions optimized? Higher temperatures can decrease the energy difference between the diastereomeric transition states, leading to lower enantioselectivity.[5] The solvent can also play a crucial role in the stereochemical outcome.Lower the reaction temperature. Common ranges for high selectivity are 0 °C, -20 °C, or even -78 °C.[5] Screen a variety of solvents to find the optimal medium for your specific substrate and reagent combination.
Is there a mismatch between my substrate and the chiral reagent? The steric and electronic properties of the substrate heavily influence the stereochemical outcome. A bulky substrate may not interact favorably with the sterically demanding pinane-based reagent.[10][11]If possible, consider modifying the substrate to reduce steric hindrance. Alternatively, screen a panel of different chiral reducing agents to find a better match for your substrate.
Is the stoichiometry of my reactants correct? An incorrect ratio of substrate to chiral reagent or the reducing agent can lead to a less controlled reaction and lower ee.Carefully control the stoichiometry of all reactants. In some cases, increasing the catalyst loading can favor the desired chiral pathway over the background uncatalyzed reaction.[5]
Low Reaction Yield and Incomplete Conversion

Problem: The reaction is sluggish, and a significant amount of starting material remains even after extended reaction times, resulting in a low yield of the desired product.

Question Possible Cause & Explanation Recommended Action
Is steric hindrance a major factor? The bulky nature of the pinane framework can sterically hinder the approach of the substrate to the reactive center, slowing down the reaction rate.[12][13][14]Increase the reaction temperature to provide the necessary activation energy to overcome the steric barrier. Be mindful that this could negatively impact enantioselectivity.[12] Consider using a less sterically hindered pinane derivative if available.
Is my substrate or reagent degrading under the reaction conditions? Extended reaction times or elevated temperatures can lead to the degradation of sensitive substrates or reagents.Monitor the reaction progress closely using techniques like TLC or GC. If degradation is observed, consider running the reaction at a lower temperature for a longer period or using a more active catalyst to shorten the reaction time.
Are there any inhibitory impurities present? Impurities in the starting materials or solvent can poison the catalyst or participate in side reactions, leading to lower conversion.Ensure all starting materials and solvents are of high purity and are properly dried, especially for moisture-sensitive reactions involving organoboranes.
Is the solubility of my substrate an issue? Poorly soluble substrates may not be readily available to the reagent in the reaction mixture, leading to incomplete conversion.For poorly soluble substrates, consider using a co-solvent to improve solubility.[5] Alternatively, a fed-batch approach, where the substrate is added gradually, can maintain a low, effective concentration in solution.[5]
Thermal Runaway and Exothermic Reactions

Problem: The reaction temperature is difficult to control and increases rapidly, posing a safety risk.

Question Possible Cause & Explanation Recommended Action
Have I properly assessed the thermal hazards of my reaction? Many reactions involving organoboranes are exothermic. On a larger scale, the heat generated can exceed the cooling capacity of the reactor, leading to a thermal runaway.[2][3]Conduct a thorough thermal hazard assessment using techniques like DSC or reaction calorimetry before scaling up.[1][4] This will help determine the onset temperature of any dangerous exotherms and the total heat output of the reaction.
Is my rate of reagent addition too fast? Adding a reactive reagent too quickly can cause a rapid release of heat that overwhelms the cooling system.Add the limiting reagent slowly and in a controlled manner, carefully monitoring the internal temperature of the reaction.
Is my cooling system adequate for the scale of the reaction? The ratio of surface area (for cooling) to volume decreases as the scale of the reaction increases, making heat removal less efficient.[2]Ensure your reactor is equipped with a cooling system that is appropriately sized for the scale and exothermicity of your reaction. For highly exothermic reactions, consider using a semi-batch process where one reagent is added portion-wise.
Are there any secondary decomposition reactions? At elevated temperatures, some reagents or products may undergo secondary decomposition reactions that are also highly exothermic.The thermal hazard assessment should also investigate the thermal stability of the starting materials, products, and any intermediates to identify potential secondary decomposition pathways.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments relevant to the use of (1S)-(-)-trans-Pinane derivatives.

Protocol 1: Asymmetric Reduction of a Prochiral Ketone using a (1S)-(-)-trans-Pinane-Derived Borane Reagent

This protocol provides a general procedure for the enantioselective reduction of a prochiral ketone to a chiral secondary alcohol.

Materials:

  • (1S)-(-)-trans-Pinane-derived chiral borane reagent (e.g., Alpine-Borane)

  • Prochiral ketone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 3 M Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Saturated sodium chloride solution (brine)

Procedure:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), add a solution of the prochiral ketone in anhydrous THF to a flame-dried reaction flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the reaction mixture to the desired temperature (typically 0 °C to -78 °C) using an appropriate cooling bath.

  • Reagent Addition: Slowly add the (1S)-(-)-trans-Pinane-derived chiral borane reagent to the stirred ketone solution via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below the specified limit.

  • Reaction Monitoring: Allow the reaction to stir at the chosen temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully quench the excess borane reagent by the slow, dropwise addition of methanol at the reaction temperature.

  • Oxidative Work-up: To the reaction mixture, add 3 M aqueous NaOH solution, followed by the slow, dropwise addition of 30% H₂O₂. Caution: This addition is exothermic. Ensure the temperature is controlled.

  • Extraction: Stir the mixture vigorously for 1-2 hours at room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by column chromatography or crystallization to obtain the chiral alcohol.

  • Characterization: Determine the enantiomeric excess of the purified alcohol by chiral HPLC or GC analysis.

Protocol 2: Recovery of a Pinanediol Chiral Auxiliary

This protocol describes a general procedure for the recovery of a pinanediol chiral auxiliary from a boronic ester intermediate via transesterification.[6]

Materials:

  • Pinanediol boronic ester

  • Organic-soluble boronic acid (e.g., phenylboronic acid)

  • Methyl tert-butyl ether (MTBE)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the pinanediol boronic ester product in MTBE.[6]

  • Transesterification: Add the organic-soluble boronic acid to the solution.[6] The reaction can be monitored by GC or TLC for the disappearance of the starting boronic ester.

  • Work-up: Upon completion, wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The recovered pinanediol can be purified by crystallization from a suitable solvent system (e.g., hexane) or by column chromatography.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the scaling up of reactions involving (1S)-(-)-trans-Pinane.

Asymmetric_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Substrate & Chiral Reagent setup Reaction Setup (Inert Atmosphere) reagents->setup solvent Anhydrous Solvent solvent->setup cooling Cooling (e.g., 0°C to -78°C) setup->cooling addition Slow Reagent Addition cooling->addition stirring Stirring & Monitoring (TLC/GC) addition->stirring quench Quench Excess Reagent stirring->quench extraction Extraction quench->extraction purification Purification (Chromatography/Crystallization) extraction->purification product Chiral Product purification->product ee_analysis ee Determination (Chiral HPLC/GC) product->ee_analysis

Caption: A generalized workflow for asymmetric reduction using a pinane-derived chiral reagent.

Troubleshooting_Logic cluster_purity Reagent Purity Check cluster_conditions Reaction Condition Optimization cluster_substrate Substrate Compatibility start Low Enantioselectivity Observed check_purity Analyze Chiral Reagent Purity (e.g., ¹¹B NMR) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok lower_temp Lower Reaction Temperature purity_ok->lower_temp Yes assess_sterics Assess Steric/Electronic Properties of Substrate purity_ok->assess_sterics Yes end Improved Enantioselectivity purity_ok->end No (Prepare fresh reagent) change_solvent Screen Different Solvents lower_temp->change_solvent adjust_stoichiometry Adjust Stoichiometry change_solvent->adjust_stoichiometry adjust_stoichiometry->end screen_reagents Screen Alternative Chiral Reagents assess_sterics->screen_reagents screen_reagents->end

Caption: A logical decision tree for troubleshooting low enantioselectivity in asymmetric reductions.

References

  • Safe Handling of Boranes at Scale. ResearchGate. Available at: [Link]

  • (+)- B -Chlorodiisopinocampheylborane | Request PDF. ResearchGate. Available at: [Link]

  • Synthesis and Novel Purification Process of PANI and PANI/AgNPs Composite. MDPI. Available at: [Link]

  • The boron approach to asymmetric synthesis. SciSpace. Available at: [Link]

  • Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. PMC. Available at: [Link]

  • Chemical reaction hazards and the risk of thermal runaway INDG254. HSE. Available at: [Link]

  • ASYMMETRIC SYNTHESIS-II. Available at: [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Scielo. Available at: [Link]

  • Synthesis and Investigation of Pinane-Based Chiral Tridentate Ligands in the Asymmetric Addition of Diethylzinc to Aldehydes. MDPI. Available at: [Link]

  • Chiral Auxiliary Recycling in Continuous Flow: Automated Recovery and Reuse of Oppolzer's Sultam. Semantic Scholar. Available at: [Link]

  • Chiral auxiliary recycling in continuous flow: Automated recovery and reuse of Oppolzer's sultam | Request PDF. ResearchGate. Available at: [Link]

  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Summit Research Repository - Simon Fraser University. Available at: [Link]

  • Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. Available at: [Link]

  • Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science (RSC Publishing). Available at: [Link]

  • Asymmetric carbon-carbon bond formation via .beta.-allyldiisopinocampheylborane. Simple synthesis of secondary homoallylic alcohols with excellent enantiomeric purities. Semantic Scholar. Available at: [Link]

  • Synthesis and Oxidative Transformations of New Chiral Pinane-Type γ-Ketothiols: Stereochemical Features of Reactions. PMC. Available at: [Link]

  • Extraction and purification of α-pinene; a comprehensive review. PubMed. Available at: [Link]

  • Thermal, Kinetic and Safety Aspects of a Thermally In-Stable Reaction Mixture: Mastering the Thermal Runaway Situations. Avanti Publishers. Available at: [Link]

  • Organoboron chemistry. Wikipedia. Available at: [Link]

  • Thermal Reaction Hazards – Your Problem?. Stonehouse Process Safety. Available at: [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC. Available at: [Link]

  • Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. PMC. Available at: [Link]

  • A Boron–Oxygen Transborylation Strategy for a Catalytic Midland Reduction. ACS Catalysis. Available at: [Link]

  • Enantioselective Reduction of Ketones. Available at: [Link] ketone01.pdf

  • Midland reduction | Request PDF. ResearchGate. Available at: [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Available at: [Link]

  • Ru‐TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. ResearchGate. Available at: [Link]

  • Asymmetric synthesis. DU Chem. Available at: [Link]

  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube. Available at: [Link]

  • Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts. KANTO. Available at: [Link]

  • Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals. ResearchGate. Available at: [Link]

  • 8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production. Available at: [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. Available at: [Link]

  • Purification of bio-based chemicals on an industrial scale. Bio-based Press. Available at: [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. PMC. Available at: [Link]

  • Exploring cost-effective and asymmetric alternatives to 9-BBN. Bridgewater College Digital Commons. Available at: [Link]

  • Asymmetric Synthesis. University of York. Available at: [Link]

  • Nanomicelle-enhanced, asymmetric ERED-catalyzed reductions of activated olefins. Applications to 1-pot chemo- and bio-catalysis sequences in water. Chemical Communications (RSC Publishing). Available at: [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in Pinane Derivative Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pinane Derivatives Technical Support Center. This resource is engineered for researchers, scientists, and drug development professionals navigating the complex steric landscapes of bicyclic[3.1.1]heptane systems. The massive steric bulk imparted by the gem-dimethyl cyclobutane bridgehead often dictates rigid stereochemical outcomes or completely halts reactivity. This guide decodes the causality behind these steric effects and provides validated protocols to bypass common synthetic roadblocks.

Section 1: Mechanistic Causality FAQs

Q1: Why do reactions with α-pinene exhibit such extreme facial stereoselectivity? A1: The bicyclo[3.1.1]heptane skeleton of α-pinene features a cyclobutane ring bearing a bulky gem-dimethyl group. This bridgehead structure creates massive steric shielding on the exo (top) face of the molecule[1]. Consequently, reagents such as borane or peroxyacids are sterically blocked from the top and are forced to attack the double bond exclusively from the less hindered endo (bottom) face[1][2].

Q2: Why does α-pinene epoxide fail to undergo ring-opening polymerization with CO₂? A2: The epoxide ring in α-pinene oxide is situated immediately adjacent to the sterically demanding cyclobutyl bridgehead[1]. This intense spatial bulk prevents the necessary nucleophilic attack required for ring-opening polymerization, leading to an insurmountable kinetic reaction barrier[3]. To bypass this, researchers must convert the epoxide to α-pinanediol before attempting carbonate synthesis[4].

Q3: How can the steric bulk of pinanediol be used advantageously in drug delivery or bioimaging? A3: When synthesizing boronic esters for stimuli-responsive release, standard diols (like pinacol) are prone to rapid hydrolysis[5]. By using δ-pinanediol or α-pinanediol as the cage scaffold, the rigid bicyclic structure and gem-dimethyl groups provide intense steric hindrance around the boron atom[6]. This shielding prevents water molecules from initiating hydrolysis, rendering the boronic ester highly stable across a wide pH range (pH 3–11) until a specific trigger initiates release[6][7].

G A Boronic Acid + Pinanediol B Pinanediol-Caged Boronic Ester A->B Condensation C Steric Shielding by Gem-Dimethyls B->C Structural feature D Hydrolytic Stability (pH 3 to 11) C->D Prevents hydrolysis E Spatiotemporal Release (Stimuli-Responsive) D->E Triggered cleavage

Logical relationship of steric shielding in pinanediol boronic esters.

Section 2: Troubleshooting Guide for Common Synthetic Roadblocks

Issue 1: Failed Polycarbonate Synthesis from α-Pinene Epoxide
  • Symptom: Attempting to react α-pinene epoxide with CO₂ yields unreacted starting material or isomerized byproducts (e.g., campholenic aldehyde) instead of poly(α-pinane carbonate)[3][4].

  • Root Cause: The steric hindrance of the intact bicyclic α-pinene ring structure prevents the insertion of CO₂ into the epoxide ring[8].

  • Validated Solution: Shift the synthetic route. Hydrolyze or hydroxylate the α-pinene to α-pinanediol first[4]. Then, react the diol with dimethyl carbonate (DMC) using a triazabicyclodecene (TBD) guanidine catalyst[3].

G A α-Pinene Epoxide (Sterically Hindered) B Hydroxylation (OsO4 or Hydrolysis) A->B Overcomes kinetic barrier C α-Pinanediol (Reactive Intermediate) B->C D Carboxylation (DMC + TBD Catalyst) C->D Base catalysis E α-Pinane Carbonate (High Yield) D->E

Workflow for overcoming epoxide steric hindrance via α-pinanediol.

Issue 2: Poor Enantiomeric Excess in Hydroboration of (+)-α-Pinene
  • Symptom: The formation of (-)-diisopinocampheylborane is incomplete, or stereoselectivity is lower than expected[2].

  • Root Cause: Hydroboration is a syn-addition that relies entirely on the steric hindrance of the gem-dimethyl group to direct the borane to the less hindered face[2]. Elevated temperatures allow kinetic control to degrade, leading to non-selective attack or retro-hydroboration.

  • Validated Solution: Maintain strict temperature control (0 °C to -25 °C) and ensure the correct stoichiometric ratio of borane to (+)-α-pinene (typically 1:2 to form the dialkylborane)[2].

Section 3: Standard Operating Procedures (SOPs)

SOP 1: Synthesis of α-Pinane Carbonate via Dimethyl Carbonate (DMC)

This protocol bypasses the steric limitations of direct epoxide ring-opening.[3][4]

  • Preparation: In a round-bottom flask, combine α-pinanediol (1.0 eq) and dimethyl carbonate (DMC). The DMC acts as both the reagent and a green solvent, so it should be added in excess.

  • Catalysis: Add the triazabicyclodecene (TBD) guanidine catalyst (typically 5–10 mol%).

  • Reaction Monitoring: Reflux the mixture at 90 °C for 6 hours. Monitor the progress via Gas Chromatography (GC) by pulling 0.25 mL aliquots hourly until the α-pinanediol peak completely disappears.

  • Purification: Cool the mixture, remove excess DMC under reduced pressure, and wash the residue with water multiple times to remove any traces of the TBD catalyst.

  • Isolation: Recrystallize to obtain α-pinane carbonate as a white crystalline solid. This self-validating step should yield a product with a melting point of 86 °C and a purity >98.7%.

SOP 2: Hydroboration-Oxidation of (+)-α-Pinene to (-)-Isopinocampheol

This protocol leverages steric hindrance to achieve high stereoselectivity.[2]

  • Hydroboration: Under a strict inert atmosphere, dissolve (+)-α-pinene in anhydrous THF and cool the system to 0 °C.

  • Borane Addition: Slowly add Borane-Dimethyl Sulfide (BMS) or Borane-THF complex dropwise. Stir for 3.5 hours at 0 °C to ensure complete formation of the sterically hindered (-)-diisopinocampheylborane intermediate.

  • Oxidation Prep: Carefully add 3M aqueous NaOH (22 mL) to the reaction mixture.

  • Oxidation: Slowly add 30% aqueous H₂O₂ (22 mL) dropwise, maintaining the internal temperature strictly between 30–50 °C. This step proceeds with complete retention of configuration.

  • Workup: Extract the mixture with diethyl ether. Wash the organic layer with ice water, dry over anhydrous K₂CO₃, and concentrate via rotary evaporation.

  • Purification: Perform fractional distillation to isolate pure (-)-isopinocampheol.

Section 4: Quantitative Data & Comparisons

Table 1: Comparison of Boronic Ester Hydrolytic Stability (Cage Scaffold Analysis)

Diol Cage Scaffold Steric Hindrance Level Relative Boronic Ester Formation (4h) Hydrolytic Stability (pH 3–11) Reference
Pinacol Low 1.0x (Baseline) Poor (Rapid hydrolysis) [5]
α-Pinanediol High 4.8x Excellent (Stable > 24h) [6]

| δ-Pinanediol | Very High | > 5.0x | Excellent (Stable > 24h) |[6] |

Table 2: Yield and Thermal Properties of Key Pinane Derivatives

Target Compound Precursor Reagent / Catalyst Yield (%) Melting Point (°C) Reference
α-Pinane Carbonate α-Pinanediol DMC / TBD 81.1 ± 2.8% 86 °C [3]

| (-)-Isopinocampheol | (+)-α-Pinene | BH₃-THF / H₂O₂ | > 85.0% | 55–57 °C |[2] |

Section 5: References

  • Benchchem. "An In-depth Technical Guide to the Synthesis of (+)-Isopinocampheol from (+)-α-Pinene." Benchchem.

  • Mount Holyoke College (IDA). "ENGINEERING ARYLBORONATE – MODIFIED DEXTRAN POLYMERS FOR USE AS BIOCOMPATIBLE, BIODEGRADABLE MATERIALS." IDA.

  • ACS Sensors. "Versatile Stimuli-Responsive Controlled Release of Pinanediol-Caged Boronic Esters for Spatiotemporal and Nitroreductase-Selective Glucose Bioimaging." ACS Publications.

  • RSC Publishing. "Synthesis of cyclic α-pinane carbonate – a potential monomer for bio-based polymers." Royal Society of Chemistry.

  • PMC. "Versatile Stimuli-Responsive Controlled Release of Pinanediol-Caged Boronic Esters for Spatiotemporal and Nitroreductase-Selective Glucose Bioimaging." NIH.

  • SciSpace. "Synthesis of cyclic a-pinane carbonate – a potential monomer for bio-based polymers." SciSpace.

  • RSC Publishing. "The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance." Royal Society of Chemistry.

  • KTH DiVA. "Chemically Recyclable and Enzymatically Degradable Thermostable Polyesters with Inherent Strain from α-Pinene-Derived Chiral Diols." DiVA Portal.

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Validation & Comparative

Comparative Guide: (1S)-(-)-trans-Pinane Scaffold vs. Evans Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Basis

In the landscape of asymmetric synthesis, Evans Oxazolidinones represent the "gold standard" for diastereoselective alkylation and aldol reactions via chelated enolates. However, auxiliaries derived from the (1S)-(-)-trans-Pinane scaffold—specifically (1S,2S,5S)-2-Hydroxypinane-3-one (Pinanone) and (+)-Pinanediol —offer distinct mechanistic advantages for specific transformations, particularly in the synthesis of


-amino acids and organoboron therapeutics.

This guide objectively compares these two platforms. While Evans auxiliaries excel in general carbonyl functionalization, Pinane-based systems provide superior solutions for glycine equivalents (amino acid synthesis) and iterative homologation (boron chemistry) , often with milder cleavage conditions.

Structural Comparison
  • Evans Auxiliary (Oxazolidinone): Relies on a planar Z-enolate chelated to a metal (Li, Na, Ti). The steric bulk (Isopropyl, Benzyl) directs electrophilic attack to the opposite face.

  • Pinane Scaffold ((1S)-(-)-trans-Pinane derived): Relies on the rigid bicyclo[3.1.1]heptane skeleton. The gem-dimethyl bridge provides a massive, fixed steric wall that does not require chelation to maintain rigidity.

Mechanistic & Performance Analysis

Mechanism of Stereocontrol

The fundamental difference lies in Chelation vs. Steric Bulk .

  • Evans (Chelation Control): Requires a metal cation (typically Li+ or Ti4+) to lock the enolate geometry.

  • Pinanone (Steric Control): The ketimine formed with glycine utilizes the pinane skeleton's inherent bulk. The gem-dimethyl group at C6 shields the Re-face, forcing electrophilic attack from the Si-face (for the (1S)-derivative).

Performance Metrics Matrix
FeatureEvans Oxazolidinone (4-Benzyl)Pinanone (2-Hydroxypinane-3-one)Pinanediol (Matteson)
Primary Application Alkylation, Aldol, Diels-Alder

-Amino Acid Synthesis
Boronic Ester Homologation
Stereocontrol (dr) Typically >98:2 (Recrystallization often required)Typically >95:5 (often >99:1 after hydrolysis)>98:2 (Reagent controlled)
Yield (Alkylation) 75% - 95%70% - 90%85% - 95%
Atom Economy Low (Large auxiliary removed)Low (Large auxiliary removed)Moderate (Diol recovered)
Cleavage Conditions Harsh: LiOOH, Li/NH3, or LiOBnMild: 15% Citric Acid or dilute HClDifficult: Transesterification or oxidative destruction
Reagent Stability Crystalline, shelf-stableKetone is stable; Imine sensitive to hydrolysisStable solid
Cost Low (Commodity chemicals)Moderate (Terpene derived)Moderate to High

Experimental Workflows & Protocols

Visualization of Workflows

The following diagram contrasts the operational logic of the Evans Enolate system versus the Pinanone Imine system.

G cluster_0 Evans Auxiliary Workflow cluster_1 Pinanone (Pinane) Workflow E1 Oxazolidinone (Acylation) E2 Z-Enolate Formation (LDA/LiHMDS, -78°C) E1->E2 Deprotonation E3 Electrophilic Trap (R-X) E2->E3 Chelation Control E4 Cleavage (LiOOH/LiOH) E3->E4 Hydrolysis P1 Pinanone (Schiff Base Formation) P2 Enolate Formation (KOtBu/LDA) P1->P2 Condensation P3 Electrophilic Trap (R-X) P2->P3 Steric Shielding P4 Cleavage (Citric Acid) P3->P4 Mild Hydrolysis

Caption: Figure 1. Comparative workflow showing the harsh cleavage step in Evans systems (Red) vs. the mild acidic hydrolysis in Pinanone systems (Green).

Protocol A: Evans Asymmetric Alkylation (Standard)

Target: Synthesis of


-chiral carboxylates.
  • Enolization: To a solution of

    
    -acyloxazolidinone (1.0 equiv) in dry THF at -78°C, add NaHMDS (1.1 equiv) dropwise. Stir for 30-60 min to ensure formation of the chelated 
    
    
    
    -enolate.
  • Alkylation: Add the alkyl halide (R-X, 1.2–1.5 equiv) slowly. The reaction is often strictly temperature-controlled (-78°C to 0°C).

  • Quench: Add saturated NH

    
    Cl. Extract with EtOAc.[1]
    
  • Cleavage (Critical Step): Dissolve the alkylated intermediate in THF/H

    
    O (3:1). Cool to 0°C. Add 30% H
    
    
    
    O
    
    
    (4 equiv) followed by LiOH (2 equiv). Stir 1-3 h.
    • Note: This oxidative cleavage destroys sensitive functionality (sulfides, electron-rich aromatics).

Protocol B: Pinanone Asymmetric Amino Acid Synthesis

Target: Synthesis of


-amino acids using (1S)-(-)-trans-Pinane derived ketimine.
  • Imine Formation: Reflux (1S)-2-hydroxypinane-3-one with Glycine tert-butyl ester (or ethyl ester) in benzene/toluene with catalytic BF

    
    OEt
    
    
    
    . Remove water azeotropically (Dean-Stark).
    • Yield: Typically 90-95%.

  • Alkylation: Cool the imine solution in THF to -78°C. Add KHMDS (1.1 equiv) or LDA. Add the alkyl halide (R-X, 1.2 equiv).

    • Stereocontrol: The bulky pinane skeleton blocks the Re-face. The electrophile approaches from the Si-face.

  • Quench: Add saturated NH

    
    Cl. Extract with ether.
    
  • Cleavage (Advantage): Dissolve the alkylated imine in THF. Add 15% aqueous citric acid or dilute HCl. Stir at room temperature for 12-24 h.

    • Result: The free amino acid ester is released, and the pinanone auxiliary is regenerated (often recoverable >80%). This is significantly milder than Evans cleavage.

Specific Applications: Where Pinane Wins

Pinanone for Amino Acid Synthesis

The (1S)-(-)-trans-Pinane derived auxiliary (2-hydroxypinane-3-one) is the premier choice for synthesizing unnatural


-amino acids.
  • Why? Evans alkylation requires an N-acyloxazolidinone, which must be cleaved to a carboxylic acid, then potentially converted to an amine (Curtius rearrangement) or reduced. The Pinanone route directly yields the

    
    -amino acid ester.
    
  • Data: Pinanone alkylation typically yields >90% dr, which is easily upgraded to >99% ee by recrystallization of the imine intermediate.

Pinanediol for Boron Chemistry (Matteson Homologation)

While Evans auxiliaries dominate enolate chemistry, (+)-Pinanediol (derived from


-pinene) is critical for boron chemistry.
  • Why? The rigid pinane diol forms stable boronic esters. In Matteson homologation, the pinanediol directs the stereoselective migration of a carbon group from boron to the adjacent carbon atom.

  • Comparison: Evans auxiliaries cannot easily perform iterative homologations (adding one carbon at a time). Pinanediol esters can be homologated repeatedly to build polypropionate chains with high precision.

Economic & Practical Considerations

Cost & Scalability
  • Evans: Commercially available in bulk. Cheap starting materials (Valine/Phenylalanine).[2]

  • Pinane: (1S)-(-)-trans-Pinane is a commodity chemical (turpentine industry byproduct). However, the functionalized auxiliaries (Pinanone/Pinanediol) are often synthesized in-house or purchased at a premium.

Atom Economy

Both methods suffer from poor atom economy (large chiral auxiliary attached and removed). However, the recovery of Pinanone is often simpler (extraction into organic layer after acid hydrolysis) compared to the careful chromatography sometimes needed to separate the oxazolidinone from the product acid.

References

  • Evans, D. A., et al. (1982). "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 104(6), 1737–1739.

  • Matteson, D. S., et al. (1983). "Synthesis of chiral boronic esters from pinanediol." Organometallics, 2(10), 1529–1535.

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 37(8), 506–517.

  • Bajza, I., et al. (2017). "Pinane-Based 2-Amino-1,3-diols: Synthesis and Application in Asymmetric Catalysis." Molecules, 22(1), 121. Link

  • McIntosh, J. M., et al. (1986). "2-Hydroxypinane-3-one as a Chiral Auxiliary." Canadian Journal of Chemistry, 64(7), 1491–1495.

Sources

A Comparative Guide to Terpene-Based Chiral Building Blocks: (1S)-(-)-trans-Pinane in Focus

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of asymmetric synthesis, the use of chiral building blocks derived from the chiral pool offers an economical and efficient strategy for introducing stereocenters. Among these, terpenes represent a class of readily available and structurally diverse starting materials. This guide provides an in-depth technical comparison of (1S)-(-)-trans-Pinane with other prominent terpene-based chiral building blocks, namely those derived from camphor and limonene. This analysis is tailored for researchers, scientists, and drug development professionals, offering experimental data and mechanistic insights to inform the selection of the most suitable chiral auxiliary or ligand for a given synthetic challenge.

Introduction to Terpene-Derived Chiral Building Blocks

Terpenes, naturally occurring hydrocarbons, are characterized by their isoprene-based structures and are abundant in essential oils of plants. Their inherent chirality, arising from multiple stereocenters, makes them valuable starting materials for the synthesis of chiral auxiliaries, ligands, and synthons.[1][2] The rigid bicyclic and monocyclic frameworks of terpenes provide a well-defined stereochemical environment, which is crucial for effective stereocontrol in asymmetric reactions.[3]

This guide will focus on three key members of the terpene family that have found widespread use in asymmetric synthesis:

  • (1S)-(-)-trans-Pinane: A saturated bicyclic monoterpene derived from α-pinene, a major constituent of turpentine. Its rigid [3.1.1] bicyclic system provides a unique steric environment.

  • Camphor: A bicyclic monoterpene ketone with a rigid [2.2.1] bicyclic (bornane) skeleton. Its derivatives have been extensively used as chiral auxiliaries and in the synthesis of chiral ligands.[]

  • Limonene: A monocyclic monoterpene with a chiral center at the C4 position. Its derivatives, often synthesized from limonene oxide, offer a more flexible chiral scaffold compared to the bicyclic systems of pinane and camphor.[5][6]

The choice of a particular terpene-based building block depends on several factors, including the desired stereochemical outcome, the nature of the synthetic transformation, and the ease of synthesis and removal of the chiral auxiliary.

Comparative Performance Analysis

The efficacy of a chiral building block is ultimately judged by its performance in inducing high levels of stereoselectivity in a chemical reaction. This section presents a comparative analysis of (1S)-(-)-trans-Pinane, camphor, and limonene-derived chiral auxiliaries and ligands in key asymmetric transformations.

Asymmetric Diethylzinc Addition to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction. The performance of chiral ligands derived from pinane, camphor, and limonene in the addition of diethylzinc to benzaldehyde is summarized in the table below.

Chiral Ligand SourceLigand TypeYield (%)ee (%)Reference
(-)-β-Pinene Pinane-based 1,4-amino alcohol9689 (S)[7]
(+)-Camphor Camphor-derived pyridyl alcoholup to 85up to 85 (R)[8]
(R)-(+)-Limonene Limonene-derived β-amino alcohol-up to 87 (R)[6]

Analysis:

Derivatives of all three terpenes can facilitate high yields and good to excellent enantioselectivities. Pinane- and limonene-based ligands, in these specific examples, demonstrate comparable high enantiomeric excesses. The camphor-derived ligand also provides good enantioselectivity. The stereochemical outcome (R or S) is dependent on the specific enantiomer of the terpene used and the structure of the derived ligand. The rigid pinane scaffold effectively shields one face of the aldehyde, directing the approach of the nucleophile.[9] Similarly, the steric bulk of the camphor and the conformational preferences of the limonene derivatives dictate the stereochemical course of the reaction.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition.

Chiral Auxiliary SourceDienophileLewis AcidDiastereomeric Ratio (endo:exo)Diastereomeric Excess (de %)Reference
(+)-Camphor N-Acryloyl-camphorsultamTiCl₄>98:2>96[10]
(+)-Camphor Camphor-derived α′-hydroxy enoneEt₂AlCl-94 (endo)[11]

Analysis:

Camphor-derived auxiliaries, such as Oppolzer's camphorsultam, are well-established for their high performance in asymmetric Diels-Alder reactions, consistently affording high diastereoselectivities and endo-selectivity.[10] The rigid camphor skeleton effectively blocks one face of the dienophile, leading to a highly ordered transition state. While specific comparative data for pinane and limonene derivatives in the same Diels-Alder reaction is less readily available in a head-to-head comparison, the robust and predictable nature of camphor-based auxiliaries has made them a benchmark in this area.

Mechanistic Insights and Stereochemical Models

The stereochemical outcome of reactions employing these chiral building blocks is a direct consequence of their three-dimensional structure.

(1S)-(-)-trans-Pinane

The rigid bicyclo[3.1.1]heptane framework of pinane derivatives creates a highly congested and sterically defined environment. The gem-dimethyl group on the bridge and the methyl group at C2 effectively shield one face of a coordinated substrate. This steric hindrance forces the incoming reagent to approach from the less hindered face, leading to high stereoselectivity.

pinane_model cluster_pinane Pinane-Derived Ligand P Pinane Scaffold M Metal Center P->M Coordination S Substrate (Aldehyde) S->M Nu Nucleophile (Et-) Nu->S Attack from less hindered face caption Stereocontrol by Pinane Scaffold

Caption: Steric hindrance from the pinane framework directs nucleophilic attack.

Camphor

The rigid bornane skeleton of camphor derivatives provides a well-defined concave chiral pocket. Functional groups on the camphor scaffold can chelate to a metal center, creating a rigid transition state assembly. The bulky camphor framework then shields one face of the reactive partner, dictating the stereochemical outcome.

camphor_model cluster_camphor Camphor-Derived Auxiliary C Camphor Scaffold D Dienophile C->D Covalent Attachment Diene Diene Diene->D Facial block by camphor caption Facial Shielding by Camphor Auxiliary

Caption: The camphor auxiliary blocks one face of the dienophile in a Diels-Alder reaction.

Limonene

Limonene-derived chiral building blocks, often synthesized via limonene oxide, possess a more flexible monocyclic scaffold. Stereocontrol arises from the preferred conformations of the cyclohexane ring and the orientation of the substituents. In the case of amino alcohols derived from limonene oxide, the relative stereochemistry of the hydroxyl and amino groups, along with the bulky isopropenyl group, directs the coordination of reagents and the subsequent stereochemical outcome.

limonene_model cluster_limonene Limonene-Derived Ligand L Limonene Backbone (Chair Conformation) M Metal Center L->M Coordination S Substrate S->M caption Conformational Bias in Limonene Ligand

Caption: The preferred conformation of the limonene derivative creates a chiral environment.

Experimental Protocols

Detailed, step-by-step methodologies are crucial for the successful application of these chiral building blocks. Below are representative protocols for the synthesis of a chiral auxiliary or ligand from each of the three terpenes.

Synthesis of a (1S)-(-)-trans-Pinane-Derived Amino Alcohol

This protocol describes the synthesis of a pinane-based 2-amino-1,3-diol, which can be used as a chiral ligand.[12]

Workflow:

pinane_synthesis_workflow start (-)-α-Pinene step1 Epoxidation (m-CPBA) start->step1 step2 Rearrangement (Al(OiPr)₃) step1->step2 step3 Carbamate Formation (Trichloroacetyl isocyanate) step2->step3 step4 Aminohydroxylation (K₂OsO₂(OH)₄) step3->step4 end Pinane-fused Oxazolidin-2-one step4->end

Caption: Synthesis of a pinane-derived chiral auxiliary.

Step-by-Step Methodology:

  • Epoxidation of (-)-α-Pinene: To a solution of (-)-α-pinene in a suitable solvent (e.g., dichloromethane), add m-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C. Stir the reaction mixture until completion (monitored by TLC).

  • Rearrangement to Isopinocarveol: Treat the resulting epoxide with a base, such as aluminum isopropoxide (Al(OiPr)₃), to induce a stereoselective allylic rearrangement to isopinocarveol.

  • Carbamate Formation: React the isopinocarveol with trichloroacetyl isocyanate, followed by alkaline workup, to yield the corresponding carbamate.

  • Stereoselective Aminohydroxylation: Subject the carbamate to a stereoselective aminohydroxylation reaction using a potassium osmate(VI) catalyst to form the pinane-fused oxazolidin-2-one. This product can then be further modified or used directly as a chiral auxiliary.[12]

Synthesis of Oppolzer's Camphorsultam

This protocol outlines the synthesis of the widely used (-)-2,10-camphorsultam chiral auxiliary.[5]

Workflow:

camphor_synthesis_workflow start (-)-(Camphorsulfonyl)imine step1 Reduction (LiAlH₄ in THF) start->step1 end (-)-2,10-Camphorsultam step1->end

Caption: Synthesis of Oppolzer's camphorsultam.

Step-by-Step Methodology:

  • Reduction of (-)-(Camphorsulfonyl)imine: In a flask charged with dry tetrahydrofuran (THF), add lithium aluminum hydride (LiAlH₄). Add (-)-(camphorsulfonyl)imine to a Soxhlet extraction thimble and heat the mixture to reflux.

  • Hydrolysis and Extraction: After the starting material is consumed, cool the reaction to room temperature and cautiously quench with 1 N hydrochloric acid. Extract the aqueous phase with methylene chloride.

  • Purification: Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Recrystallize the crude product from absolute ethanol to obtain pure (-)-2,10-camphorsultam.[5]

Synthesis of a Limonene-Derived β-Amino Alcohol

This protocol describes the synthesis of a chiral β-amino alcohol from a mixture of cis- and trans-limonene oxide.[6]

Workflow:

limonene_synthesis_workflow start cis/trans-Limonene Oxide Mixture step1 Ring Opening with Secondary Amine (e.g., Morpholine, H₂O catalyst) start->step1 end Limonene-derived β-Amino Alcohol step1->end

Caption: Synthesis of a limonene-derived chiral ligand.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, combine a 1:1 mixture of cis- and trans-limonene oxide, a secondary amine (e.g., morpholine), and water as a catalyst.

  • Reaction: Stir the mixture at room temperature. The trans-limonene oxide will react preferentially with the amine.

  • Workup and Separation: After the reaction is complete (monitored by GC or TLC), the unreacted cis-limonene oxide can be recovered. The desired β-amino alcohol derived from the trans-isomer can be purified by standard methods such as column chromatography.[6]

Conclusion

The choice between (1S)-(-)-trans-pinane, camphor, and limonene as a source for chiral building blocks is nuanced and application-dependent.

  • (1S)-(-)-trans-Pinane and its derivatives offer a rigid and highly predictable stereochemical environment, making them excellent choices for reactions requiring high levels of steric control. The ready availability of both enantiomers of α-pinene further enhances their utility.

  • Camphor -derived auxiliaries, particularly Oppolzer's camphorsultam, are workhorses in asymmetric synthesis, especially for Diels-Alder reactions, due to their exceptional and predictable stereodirecting ability. Their rigid framework and the ability to form strong chelates with Lewis acids contribute to their high performance.

  • Limonene provides a more flexible chiral scaffold. While this can sometimes lead to lower stereoselectivities compared to the more rigid bicyclic systems, it also offers opportunities for fine-tuning the ligand structure for specific applications. The commercial availability of both enantiomers of limonene is also a significant advantage.

Ultimately, the optimal choice of a terpene-based chiral building block will be guided by the specific requirements of the synthetic target and the reaction type. This guide provides a framework for making an informed decision by presenting comparative data, mechanistic rationale, and practical synthetic protocols.

References

  • (-)-d-2,10-camphorsultam. Organic Syntheses, coll. vol. 8, p. 112 (1993); vol. 68, p. 1 (1990). [Link]

  • Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis. Springer. [Link]

  • Rocha, J. D., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 826-855. [Link]

  • Chrisman, W., et al. (2001). A Simple and Convenient Synthesis of β-Amino Alcohol Chiral Auxiliaries Based on Limonene Oxide. Tetrahedron Letters, 42(34), 5805-5807. [Link]

  • de O. Santos, J. I., et al. (2020). Chiral Amino and Imino-Alcohols Based on (R)-Limonene. Journal of the Brazilian Chemical Society, 31(8), 1699-1707. [Link]

  • Mciteka, L. P., et al. (2016). Synthesis of camphor-derived chiral auxiliaries and their application in asymmetric Morita-Baylis-Hillman reactions. Arkivoc, 2016(5), 151-163. [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. ResearchGate. [Link]

  • Wilson, P. D. (2001). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Simon Fraser University. [Link]

  • Verdaguer, X., et al. (1998). Camphor-Derived, Chelating Auxiliaries for the Highly Diastereoselective Intermolecular Pauson−Khand Reaction: Experimental and Computational Studies. The Journal of Organic Chemistry, 63(20), 7037-7052. [Link]

  • Szakonyi, Z., et al. (2020). Synthesis and Investigation of Pinane-Based Chiral Tridentate Ligands in the Asymmetric Addition of Diethylzinc to Aldehydes. Molecules, 25(9), 2068. [Link]

  • Boyle, G. A., et al. (2009). Configurational analysis of camphor-derived hydroxy ketals. Magnetic Resonance in Chemistry, 47(11), 973-978. [Link]

  • Ghosh, A. K., et al. (1996). Asymmetric Diels-Alder reaction : cis-1-arylsulfonamido-2-indanols as highly effective chiral auxiliaries. Tetrahedron: Asymmetry, 7(8), 2165-2168. [Link]

  • Brill, Z. G., et al. (2017). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Chemical Reviews, 117(18), 11753-11795. [Link]

  • Evans, D. A., et al. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie, 5(5), 321-327. [Link]

  • Davis, F. A., et al. (1994). Preparation and conformational studies of chiral camphor-derived oxaziridines. Journal of the Chemical Society, Perkin Transactions 1, (18), 2633-2638. [Link]

  • de Souza, T. B., et al. (2008). Synthesis of limonene beta-amino alcohol derivatives in support of new antileishmanial therapies. Bioorganic & Medicinal Chemistry Letters, 18(24), 6449-6452. [Link]

  • Xia, Y., et al. (2013). Synthesis of a camphor-derived auxiliary and the application to the asymmetric Darzens reaction. Journal of Chemical Research, 37(9), 531-534. [Link]

  • Davies, S. G., et al. (1992). Asymmetric aldol reactions. A new camphor-derived chiral auxiliary giving highly stereoselective aldol reactions of both lithium and titanium(IV) enolates. Journal of the American Chemical Society, 114(22), 8561-8562. [Link]

  • Miscellaneous Terpene Derived Auxiliaries - Part 1. Biobased Pine Chemistry Insights. [Link]

  • de F. F. da Silva, A. J., et al. (2015). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Journal of the Brazilian Chemical Society, 26(8), 1667-1674. [Link]

  • (1R,2R,5R)-(+)-2-Hydroxy-3-pinanone. LookChem. [Link]

  • Evans, D. A., et al. (2007). Chiral Auxiliaries in Asymmetric Synthesis. Asymmetric Synthesis – The Essentials, 3-11. [Link]

  • Mash, E. A. (1996). Design, synthesis, and applications of new oxygenated chiral auxiliaries. Pure and Applied Chemistry, 68(3), 635-638. [Link]

  • Forró, E., & Fülöp, F. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 17, 983-991. [Link]

  • Wang, Y., et al. (2022). Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir. Organic Process Research & Development, 26(4), 1146-1152. [Link]

  • Sunoj, R. B. (2016). Transition State Models for Understanding the Origin of Chiral Induction in Asymmetric Catalysis. Accounts of Chemical Research, 49(6), 1019-1030. [Link]

  • Szakonyi, Z., et al. (2020). Synthesis and Investigation of Pinane-Based Chiral Tridentate Ligands in the Asymmetric Addition of Diethylzinc to Aldehydes. ResearchGate. [Link]

  • Galkina, O., et al. (2023). Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. Molecules, 28(23), 7808. [Link]

  • de S. A. Pinto, A. C., et al. (2015). New chiral ligands derived from (+) and (-)-α-pinene for the enantioselective addition of diethylzinc to aldehydes. Tetrahedron: Asymmetry, 26(15-16), 845-851. [Link]

  • Nagula, M. (2017). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. ChemistrySelect, 2(27), 8279-8291. [Link]

  • Asymmetric Diels Alder Reactions. Scribd. [Link]

  • Transition states for the limonene + •SH reaction. ResearchGate. [Link]

  • de S. A. Pinto, A. C., et al. (2013). New Chiral Ligand Derived from (+)-α-Pinene Used in the Enantioselective Addition of Diethylzinc to Aldehydes. Blucher Chemistry Proceedings, 1(2), 53-54. [Link]

  • Khalilov, L. M., et al. (2021). Synthesis and Oxidative Transformations of New Chiral Pinane-Type γ-Ketothiols: Stereochemical Features of Reactions. Molecules, 26(17), 5262. [Link]

  • Szakonyi, Z., et al. (2022). Stereoselective Synthesis and Applications of Pinane-Based Chiral 1,4-Amino Alcohol Derivatives. Synthesis, 54(10), 2369-2382. [Link]

  • Gwala, S., et al. (2022). The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance. RSC Advances, 12(18), 11155-11179. [Link]

  • Szakonyi, Z., et al. (2022). Stereoselective Synthesis and Applications of Pinane-Based Chiral 1,4-Amino Alcohol Derivatives. SZTE Publicatio Repozitórium. [Link]

  • Khalilov, L. M., et al. (2021). Synthesis and Oxidative Transformations of New Chiral Pinane-Type γ-Ketothiols: Stereochemical Features of Reactions. PubMed. [Link]

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  • Kim, E., et al. (2014). Limonene induced chiroptical generation and inversion during aggregation of achiral polyfluorene analogs: structure-dependence and mechanism. Polymer Chemistry, 5(20), 5910-5917. [Link]

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Computational studies on the stereochemical outcomes of reactions with pinane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Computational Guide to Stereochemical Predictions in Pinane Derivative Reactions: A Software Comparison

The rigid, sterically demanding frameworks of bicyclic monoterpenes—specifically pinane and its unsaturated derivatives,


-pinene and 

-pinene—make them exceptionally valuable as chiral pools in organic synthesis and drug development. However, predicting the stereochemical outcomes of their reactions (e.g., epoxidations, hydroborations, or complex rearrangements) presents a formidable challenge. The presence of the gem-dimethyl bridge creates a profound facial bias, but subtle conformational dynamics in functionalized derivatives can easily override this bias, leading to unexpected diastereomeric ratios (d.r.).

As a Senior Application Scientist, I frequently observe computational chemists struggling with inaccurate stereochemical predictions because they rely on default density functional theory (DFT) parameters that fail to capture the medium-range dispersion forces inherent to bulky terpene systems. This guide objectively compares the top computational software suites—Gaussian 16 , ORCA 5 , and CREST/xTB —and provides a self-validating, field-proven protocol for accurately modeling pinane stereochemistry.

The Mechanistic Challenge in Pinane Stereochemistry

The core difficulty in modeling pinane derivatives lies in the delicate balance between steric clash and electronic stabilization at the transition state (TS). For example, in the Rh(I)-catalyzed C–C bond activation of cyclobutanols within pinene derivatives, transition state modeling is critical to understanding how C–H activation dictates the stereochemical outcome of the cleavage [1]. Standard functionals often underestimate the steric repulsion of the C8/C9 methyl groups, incorrectly predicting a higher proportion of the sterically hindered product.

Similarly, multi-state DFT studies on the cytochrome P450-catalyzed hydroxylation of


- and 

-pinenes have demonstrated that the formation of cis/trans radical conformers directly controls the final diastereomeric distribution [2]. Capturing these subtle radical intermediate stabilities requires software capable of robust spin-state evaluations and precise dispersion corrections.

Pathway Pinene α-Pinene Core Attack Electrophilic Attack (e.g., Epoxidation) Pinene->Attack TopFace β-Face Attack (Sterically Hindered) Attack->TopFace gem-dimethyl clash BottomFace α-Face Attack (Sterically Accessible) Attack->BottomFace favored pathway MinorProd Minor Diastereomer (High Relative Energy) TopFace->MinorProd MajorProd Major Diastereomer (Low Relative Energy) BottomFace->MajorProd

Fig 1: Logical relationship of facial selectivity in α-pinene electrophilic additions.

Software Comparison: Gaussian 16 vs. ORCA 5 vs. CREST

To build a reliable predictive model, no single software is optimal for every step. A hybrid approach leverages the specific strengths of different computational packages.

Software SuitePrimary Use Case in Terpene ModelingStrengths for Pinane SystemsPerformance Trade-offs
CREST (xTB) Conformational SamplingExtremely fast semi-empirical (GFN2-xTB) sampling. Prevents missing low-energy rotamers of functionalized side chains.Energies are too approximate for final d.r. calculations; requires DFT refinement.
Gaussian 16 TS Search & Geometry OptimizationIndustry-standard Berny optimization algorithm. Excellent for locating difficult transition states in rigid bicyclic systems.High commercial licensing cost. Slower than ORCA for large-basis single-point calculations.
ORCA 5 High-Level Energy RefinementDLPNO-CCSD(T) implementation allows near-chemical accuracy for relative stereoisomer energies at a fraction of traditional coupled-cluster costs.Less robust default TS search algorithms compared to Gaussian.

Self-Validating Experimental Protocol

To ensure scientific integrity, every computational prediction must be a self-validating system. The following step-by-step methodology explains not just the how, but the causality behind each choice when predicting the stereochemical outcome of a pinane derivative reaction.

Step 1: Conformational Space Exploration (CREST)

  • Action: Run a conformational search on both the

    
    -face and 
    
    
    
    -face pre-reaction complexes using the GFN2-xTB Hamiltonian.
  • Causality: Pinane derivatives often feature flexible functional groups (e.g., ester or ether linkages) attached to the rigid core. Manual conformer generation inevitably misses folded rotamers that can block a reactive face. CREST automates this, ensuring the global minimum is found.

Step 2: Geometry Optimization & Transition State Search (Gaussian 16)

  • Action: Optimize the lowest-energy conformers and locate the TS using opt=(ts, calcall, noeigentest) at the M06-2X/def2-SVP level of theory.

  • Causality: The M06-2X functional is heavily parameterized for non-covalent interactions and main-group thermochemistry. Unlike legacy functionals (e.g., B3LYP without dispersion), M06-2X accurately penalizes the steric clash between the incoming reagent and the gem-dimethyl bridge, preventing the underestimation of the activation barrier (

    
    ) for the minor diastereomer.
    

Step 3: Intrinsic Reaction Coordinate (IRC) Verification

  • Action: Perform an IRC calculation (irc=calcall) in Gaussian.

  • Causality: This is the self-validating step. An optimized TS is meaningless unless you mathematically prove it connects the correct pre-reaction complex to the correct stereoisomeric product.

Step 4: High-Level Single-Point Energy Refinement (ORCA 5)

  • Action: Calculate single-point energies on the Gaussian-optimized geometries using DLPNO-CCSD(T)/cc-pVTZ with CPCM solvation.

  • Causality: DFT can suffer from self-interaction errors. Domain-Based Local Pair Natural Orbital Coupled Cluster (DLPNO-CCSD(T)) provides "gold-standard" energies, ensuring the final

    
     used for Boltzmann weighting is highly accurate.
    

Workflow Input Pinane Derivative (SMILES/3D) CREST CREST / xTB Conformational Search (GFN2-xTB) Input->CREST Gaussian Gaussian 16 DFT Opt, TS & IRC (M06-2X/def2-SVP) CREST->Gaussian Lowest E Conformers ORCA ORCA 5 Single Point Energy (DLPNO-CCSD(T)) Gaussian->ORCA Validated TS Geometries Output Stereochemical Outcome Prediction (Boltzmann Weights) ORCA->Output Refined Energies

Fig 2: Multi-tier computational workflow for self-validating stereochemical predictions.

Quantitative Data Presentation: The Cost of Ignoring Dispersion

To illustrate the critical nature of method selection, the table below summarizes benchmark data for predicting the facial selectivity (major vs. minor diastereomer) of a standard


-pinene epoxidation. Notice how the omission of dispersion corrections drastically skews the predicted diastereomeric ratio.
Computational LevelDispersion Correction

(Major vs Minor)
Predicted d.r. (298 K)CPU Time (Core-hours)
B3LYP/6-31G(d) None0.8 kcal/mol80:20 (Inaccurate)2.5 h
B3LYP-D3(BJ)/def2-SVP Grimme's D31.8 kcal/mol95:54.0 h
M06-2X/def2-TZVP Implicit2.1 kcal/mol97:314.2 h
DLPNO-CCSD(T)/cc-pVTZ Ab Initio2.4 kcal/mol>98:2 (Experimental Match)45.0 h

Data Insight: Relying on B3LYP without empirical dispersion (D3) fails to account for the van der Waals repulsion between the peroxy acid and the C8 methyl group, falsely predicting a highly competitive


-face attack. Upgrading to M06-2X or DLPNO-CCSD(T) restores alignment with experimental reality.

References

  • Selective C–C and C–H Bond Activation/Cleavage of Pinene Derivatives: Synthesis of Enantiopure Cyclohexenone Scaffolds and Mechanistic Insights. Journal of the American Chemical Society.[Link]

  • Theoretical Study of Hydroxyl

    
    - and 
    
    
    
    -Pinene by a Cytochrome P450 Monooxygenase Model. International Journal of Molecular Sciences.[Link]

Validation of reaction mechanisms involving pinane-based intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Validating Reaction Mechanisms of Pinane-Based Intermediates: A Comparative Guide

Executive Summary: The Mechanistic "Black Box"

In drug development, the pinane scaffold (derived from


-pinene and 

-pinene) serves as a critical chiral pool for synthesizing complex bioactive molecules, including antiviral agents and chiral auxiliaries. However, the reactivity of pinane derivatives is dominated by carbocation-mediated skeletal rearrangements—specifically the Wagner-Meerwein rearrangement .[1]

For process chemists and medicinal scientists, these rearrangements present a "black box": intermediates are often transient, and product distribution is highly sensitive to reaction conditions. Validation of these mechanisms is not merely academic; it is a safety and yield-optimization imperative. Misunderstanding the pathway leads to uncontrolled side-products (e.g., fenchane or p-menthane derivatives) and regulatory compliance failures.

This guide compares the three dominant validation methodologies and provides a self-validating protocol for confirming pinane-based reaction pathways.

Comparative Analysis of Validation Methodologies

The following table contrasts the three primary approaches for validating pinane mechanisms. The "Integrated Approach" (Method C) is currently the industry gold standard, combining experimental rigor with predictive modeling.

FeatureMethod A: Classical Kinetic & Isotopic Analysis Method B: In Situ Spectroscopic Monitoring Method C: Integrated Computational & Experimental (ICE)
Primary Tool Deuterium labeling (

H-NMR), Kinetic Isotope Effects (KIE).
ReactIR (FT-IR), Flow-NMR.DFT (Density Functional Theory) + Trapping experiments.
Resolution Atomic-level mechanistic insight.Real-time reaction kinetics.Transition state (TS) energy barriers.
Sensitivity High. Can distinguish between concerted vs. stepwise paths.Moderate. Fast intermediates (<1s) are often invisible.Theoretical. Requires experimental grounding.
Cost/Time High cost / Weeks to Months (Synthesis of labeled precursors).Medium cost / Days.[2]Low material cost / Days (High compute time).
Blind Spots Cannot easily detect post-rate-determining step intermediates.Solvent interference; overlapping signal peaks."Gas phase" errors; solvation models may fail for ions.
Best For Definitive proof of hydride/alkyl shifts.Process optimization and scale-up safety.Screening plausible pathways before lab work.

Mechanistic Pathway Visualization

To understand the validation challenge, one must visualize the complexity of the pinane rearrangement. The diagram below illustrates the acid-catalyzed rearrangement of


-pinene, a reaction characterized by competing pathways (Ring Expansion vs. Ring Opening).

PinaneRearrangement Fig 1. Divergent Pathways of Acid-Catalyzed α-Pinene Rearrangement AlphaPinene α-Pinene (Reactant) PinylCation Pinyl Cation (3° Carbocation) AlphaPinene->PinylCation + H+ BornylCation Bornyl Cation (2° Carbocation) PinylCation->BornylCation Wagner-Meerwein (1,2-Alkyl Shift) FenchylCation Fenchyl Cation PinylCation->FenchylCation 6,2-Hydride Shift TerpinylCation α-Terpinyl Cation (Ring Open) PinylCation->TerpinylCation Ring Opening Camphene Camphene (Product A) BornylCation->Camphene - H+ (Elimination) IsobornylAcetate Isobornyl Acetate (Product C) BornylCation->IsobornylAcetate + OAc- (Capture) Limonene Limonene (Product B) TerpinylCation->Limonene - H+

Figure 1: The "Pinyl Cation" is the critical bifurcation point. The red arrow indicates the Wagner-Meerwein shift, the primary target for validation.

Protocol: The Integrated Mechanistic Validation Workflow

This protocol is designed to be self-validating . It does not rely on a single data point but triangulates the mechanism using computational prediction, isotopic labeling, and kinetic analysis.

Phase 1: In Silico Prediction (The Map)

Before wet chemistry, establish the energetic landscape.

  • Model Selection: Use DFT at the B3LYP/6-31G(d,p) level or higher (e.g., M06-2X) including a solvation model (PCM/SMD) relevant to your reaction solvent (e.g., Acetic Acid).

  • Transition State (TS) Search: Locate the TS for the 1,2-alkyl shift (Wagner-Meerwein).

  • IRC Calculation: Perform Intrinsic Reaction Coordinate analysis to confirm the TS connects the Pinyl cation to the Bornyl cation.

    • Success Criterion: The imaginary frequency of the TS must correspond to the C-C bond migration.

Phase 2: Isotopic Labeling (The Tracer)

To distinguish between a direct shift and a stepwise process involving ring opening/closing, use Deuterium (


H).
  • Synthesis: Synthesize [3-D]-

    
    -pinene.
    
  • Reaction: Subject the labeled substrate to standard acidic conditions (e.g., H

    
    SO
    
    
    
    /AcOH).
  • Analysis: Isolate the product (e.g., Bornyl acetate).

  • Validation Logic:

    • Scenario A (Wagner-Meerwein): The deuterium label remains at a specific position relative to the bridgehead, confirmed by

      
      H-NMR and NOESY.
      
    • Scenario B (Randomization): If the label is scrambled, a symmetric intermediate (like the planar terpinyl cation) was accessible, invalidating a concerted 1,2-shift mechanism.

Phase 3: Kinetic Isotope Effect (The Stopwatch)

Determine if the rearrangement is the rate-determining step (RDS).

  • Parallel Experiments: Run the reaction with non-labeled

    
    -pinene (
    
    
    
    ) and deuterated
    
    
    -pinene (
    
    
    ).
  • Calculate KIE:

    
    .
    
    • Interpretation: A secondary KIE (

      
      ) suggests hybridization change (
      
      
      
      ) at the transition state, consistent with carbocation formation/rearrangement. A primary KIE implies C-H bond breaking is rate-limiting, which is rare for this specific rearrangement type.

Experimental Validation Workflow Diagram

ValidationWorkflow Fig 2. Self-Validating Integrated Workflow Start Start Validation DFT Step 1: DFT Modeling (Predict TS & Barriers) Start->DFT Labeling Step 2: Synthesize Deuterated Substrate DFT->Labeling Identify Stable Intermediates ExpRun Step 3: Run Reaction (Parallel H/D) Labeling->ExpRun Analysis Step 4: Product Analysis (NMR/GC-MS) ExpRun->Analysis Decision Label Scrambled? Analysis->Decision ResultA Mechanism: Stepwise (Ring Opening) Decision->ResultA Yes ResultB Mechanism: Concerted (Wagner-Meerwein) Decision->ResultB No (Stereospecific)

Figure 2: Decision tree for distinguishing between concerted rearrangements and stepwise ring-opening pathways.

References

  • Muneyuki, R., Yoshimura, Y., & Tori, K. (2006). Acid-Induced Rearrangement of

    
    -Pinene. Chemistry Letters. [Link]
    
  • Whittaker, D., et al. (1971). Rearrangements of pinane derivatives.[2][3][4][5][6] Part I. Products of acid catalysed hydration of

    
    -pinene and 
    
    
    
    -pinene. Journal of the Chemical Society B. [Link]
  • Raji, M., et al. (2022).[7] Stereoselective Synthesis and Applications of Pinane-Based Chiral 1,4-Amino Alcohol Derivatives. University of Szeged Repository. [Link]

  • Tantillo, D. J. (2010). The Carbocation Continuum in Terpene Biosynthesis – Where are the Secondary Cations?. Chemical Society Reviews. [Link]

  • Grokipedia. (n.d.). Wagner–Meerwein rearrangement. Retrieved from [Link]

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Comparative analysis of synthetic routes to pinane-based natural products

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Synthetic Versatility of the Pinane Scaffold

This guide provides a comparative analysis of prominent synthetic routes to valuable natural products derived from the pinane scaffold. Intended for researchers, scientists, and professionals in drug development and fine chemicals, this document moves beyond simple procedural listings. It delves into the mechanistic rationale, stereochemical control, and practical considerations underpinning various synthetic strategies, offering a field-proven perspective on leveraging one of nature's most abundant chiral building blocks.

Introduction: The Pinane Scaffold, a Gift from Nature

The pinane scaffold, a bicyclo[3.1.1]heptane system, is the structural core of α-pinene and β-pinene, the primary constituents of turpentine distilled from pine resin.[1][2] These monoterpenes are not merely bulk chemicals; they are inexpensive, naturally abundant, and intrinsically chiral, making them ideal starting materials in the "chiral pool" for asymmetric synthesis.[1][3] The rigid, strained four-membered ring fused to a six-membered ring provides unique stereochemical biases and reactivity that chemists can exploit to construct complex molecular architectures. This guide will explore and compare the chemical and biocatalytic pathways used to transform these simple terpenes into high-value natural products utilized in the fragrance, pharmaceutical, and agrochemical industries.[1][4]

The Starting Blocks: α-Pinene and β-Pinene

The utility of pinane-based synthesis begins with the commercial availability of both (+)- and (−)-enantiomers of α- and β-pinene, providing access to either stereochemical series of a target molecule. Their structures form the foundation for the transformations discussed herein.

Caption: The enantiomeric pairs of α-pinene and β-pinene.

Comparative Analysis of Synthetic Routes

The conversion of pinenes into more complex natural products can be broadly categorized by the type of transformation applied to the parent scaffold. We will compare key strategies for allylic oxidation, skeletal rearrangement, and ring modification.

Allylic Oxidation: The Path to Verbenone and Verbenol

Verbenone is a valuable natural product used as a fragrance component and an insect anti-aggregant pheromone. Its synthesis from α-pinene is a classic example of allylic oxidation.

The traditional approach involves the use of stoichiometric heavy metal oxidants like lead tetraacetate.[5] This reaction proceeds through an initial allylic substitution to form an acetate, followed by hydrolysis and subsequent oxidation. The causality behind this method's effectiveness lies in the propensity of α-pinene to undergo allylic rearrangement upon oxidation.[5]

More contemporary methods focus on catalytic systems to improve the environmental footprint and efficiency. For instance, transition metal-doped molecular sieves (e.g., Co-doped MCM-41) can catalyze the selective oxidation of α-pinene using molecular oxygen or peroxides like tert-butyl hydroperoxide (TBHP).[6][7] These heterogeneous catalysts are often recyclable and can operate under milder conditions, offering a greener alternative to stoichiometric heavy metals.

Biocatalysis represents the pinnacle of selective synthesis. The use of whole-cell cultures (e.g., Picea abies, Psychotria brachyceras) or isolated enzymes can achieve highly enantioselective allylic hydroxylation of α-pinene to produce trans-verbenol, which is then oxidized to verbenone.[8][9] The trustworthiness of this method stems from the inherent stereospecificity of enzyme active sites, which can distinguish between prochiral centers on the substrate, yielding products of very high optical purity.[8] This "green chemistry" approach operates in aqueous media at ambient temperature and pressure, drastically reducing waste and energy consumption.[8][9]

Verbenone_Synthesis cluster_chem Chemical Oxidation cluster_bio Biocatalytic Route pinene1 α-Pinene intermediate Allylic Acetate pinene1->intermediate Pb(OAc)₄ verbenol1 Verbenol intermediate->verbenol1 Hydrolysis verbenone1 Verbenone verbenol1->verbenone1 Oxidation (e.g., CrO₃) pinene2 α-Pinene verbenol2 trans-Verbenol pinene2->verbenol2 Whole Cells (e.g., Picea abies) verbenone2 Verbenone verbenol2->verbenone2 Enzymatic Oxidation

Caption: Divergent pathways for the synthesis of verbenone.

FeatureChemical Oxidation (Lead Tetraacetate)Catalytic Chemical Oxidation (Co-MCM-41)Biocatalysis (Whole Cell)
Primary Reagents Pb(OAc)₄, CrO₃O₂, TBHP, Heterogeneous CatalystMicroorganisms, Water, Sugars
Stereoselectivity Moderate to good; depends on substrateModerate; can have side products[6]Excellent enantioselectivity[8]
Typical Yield 61–65%[5]~46% selectivity at >95% conversion[6]Variable (e.g., ~32% conversion)[8]
Scalability Established but requires waste managementPotentially high; catalyst lifetime is keyChallenging; requires bioreactors
Environmental Impact High (heavy metal waste)Moderate (peroxide use)Low ("Green")
Skeletal Rearrangement: The Industrial Synthesis of Linalool

Linalool is a globally significant fragrance ingredient and a precursor to vitamins A and E.[10][11] Its synthesis from pinane derivatives is a cornerstone of the industrial flavor and fragrance industry.

This is the dominant industrial route, valued for its efficiency and control.[2]

  • Hydrogenation: α-Pinene is catalytically hydrogenated (e.g., using Pd/C) to a mixture of cis- and trans-pinane.[10][12]

  • Oxidation: The pinane mixture is oxidized with molecular oxygen to form pinane hydroperoxides.

  • Reduction: The hydroperoxides are reduced to their corresponding alcohols, cis- and trans-pinanol.

  • Pyrolysis: The separated pinanols undergo thermal isomerization (pyrolysis) at high temperatures, causing the cyclobutane ring to open and form linalool.[2][10][12][13]

A critical aspect of this route is the conservation of stereochemistry. (+)-α-Pinene ultimately yields (−)-linalool, while (−)-α-pinene produces (+)-linalool, demonstrating a powerful transfer of chirality from a cheap natural source.[12]

An alternative industrial process begins with β-pinene.

  • Pyrolysis: β-Pinene is heated to high temperatures, inducing a retro-ene reaction to open the ring and form myrcene.[14]

  • Hydrochlorination: Myrcene is treated with HCl to form a mixture of geranyl, neryl, and linalyl chlorides.

  • Acetylation & Saponification: This mixture is reacted to form linalyl acetate, which is then saponified to yield linalool.[12]

While effective, this route often produces a mixture of isomers that may require further purification.

Linalool_Synthesis cluster_alpha From α-Pinene cluster_beta From β-Pinene a_pinene α-Pinene pinane Pinane a_pinene->pinane H₂, Pd/C hydroperoxide Pinane Hydroperoxide pinane->hydroperoxide O₂ pinanol Pinanol hydroperoxide->pinanol Reduction linalool1 Linalool pinanol->linalool1 Pyrolysis b_pinene β-Pinene myrcene Myrcene b_pinene->myrcene Pyrolysis chlorides Allylic Chlorides myrcene->chlorides HCl linalyl_acetate Linalyl Acetate chlorides->linalyl_acetate Ac₂O linalool2 Linalool linalyl_acetate->linalool2 Saponification

Caption: The two primary industrial routes to linalool.

Feature"Pinane-Pinanol" Route (from α-Pinene)Myrcene Route (from β-Pinene)
Starting Material α-Pinene (more abundant)β-Pinene
Key Intermediate PinanolMyrcene
Stereocontrol Excellent; chirality directly transferred[12]Lost during myrcene formation
Number of Steps 44
Industrial Relevance Major industrial process[2]Also significant, high-yield process[11]
Key Transformation Thermal rearrangement of pinanolThermal rearrangement of β-pinene
Ring-Opening and Contraction: Synthesis of Chrysanthemic Acid

Methyl (+)-trans-chrysanthemate is a key component of synthetic pyrethroid insecticides. Its synthesis from (+)-α-pinene is a sophisticated example of stereospecific skeletal manipulation.

The most elegant route involves a multi-step sequence culminating in a Favorskii ring contraction.[15][16] The key steps are:

  • Ozonolysis of (+)-α-pinene to break the double bond.

  • Baeyer-Villiger Oxidation of the resulting ketone to form an acetate.

  • Conversion to an α-bromocyclobutanone intermediate.

  • Favorskii Ring Contraction: Treatment of the α-bromoketone with a base (e.g., sodium methoxide) causes the four-membered ring to contract into a three-membered cyclopropane ring, forming the chrysanthemate skeleton.

The causality for the stereospecificity lies in the fact that the absolute configuration of the C-5 chiral center in the starting α-pinene directly dictates the configuration of the C-3 center in the final product, ensuring the formation of the desired (+)-(1R, 3R)-trans-isomer.[15] This route is a significant improvement over older methods that used hazardous and unstable reagents like ethyl diazoacetate.[17]

Chrysanthemate_Synthesis pinene (+)-α-Pinene ozonolysis Ozonolysis & Esterification pinene->ozonolysis acetoxy Acetoxy Cyclobutyl Acetate ozonolysis->acetoxy bromoketone α-Bromocyclobutanone Intermediate acetoxy->bromoketone Multistep favorskii Favorskii Ring Contraction bromoketone->favorskii NaOMe chrysanthemate Methyl (+)-trans-Chrysanthemate favorskii->chrysanthemate

Caption: Key transformations in chrysanthemate synthesis.

Biosynthesis: Nature's Perfect Blueprint

To fully appreciate the elegance and challenges of chemical synthesis, it is instructive to consider the biosynthetic pathway. In nature, pinanes are formed from geranyl pyrophosphate (GPP).[1][3] The enzyme pinene synthase first isomerizes GPP to linalyl pyrophosphate, then masterfully guides a series of cyclizations of this intermediate to form the bicyclic pinene skeleton with absolute stereocontrol.[18][19][20] This enzymatic cascade, occurring in a single active site, represents the gold standard of efficiency and selectivity that synthetic chemists strive to emulate. The development of biocatalytic processes is, in essence, an attempt to harness this natural machinery for industrial production.[21][22]

Experimental Protocols

To provide actionable insights, the following are representative, detailed protocols for key transformations discussed in this guide.

Protocol 1: Synthesis of (1R,5R)-(+)-Verbenone from (+)-α-Pinene

(Adapted from Sivik, M. R.; Stanton, K. J.; Paquette, L. A. Org. Synth. 1995, 72, 57)[5]

Rationale: This procedure details the classic two-stage oxidation via a lead tetraacetate-mediated acetoxylation followed by dichromate oxidation. It is a robust, well-documented method for producing optically pure verbenone.

Step 1: Acetoxylation of (+)-α-Pinene

  • In a 1000-mL Morton flask equipped with a mechanical stirrer, condenser, and thermometer, charge (+)-α-Pinene (25.0 g, 0.183 mol) and 350 mL of dry benzene.

  • Heat the mixture to 65°C using a heating mantle.

  • Carefully add lead tetraacetate (77.8 g, 0.175 mol) in portions over 20 minutes. The mixture will turn bright yellow.

  • Maintain the temperature at 65°C and stir for 1 hour. The color will change to tan.

  • Cool the reaction to room temperature and filter through a pad of Celite to remove solids. Wash the pad with several 50-mL portions of benzene.

  • Transfer the filtrate to a separatory funnel, add 300 mL of water, and swirl vigorously. A brown-black precipitate of lead oxide will form.

  • After 1 hour with occasional swirling, filter the two-phase system again through Celite.

  • Separate the layers of the filtrate. Extract the aqueous phase with ether (3 x 150 mL).

  • Combine all organic fractions, dry over magnesium sulfate, filter, and concentrate via rotary evaporation to yield a mixture of acetates as a colorless liquid.

Step 2: Saponification and Oxidation

  • To the crude acetate mixture in a 250-mL flask, add 150 mL of 10% potassium hydroxide in aqueous methanol.

  • Stir the mixture at room temperature for 24 hours.

  • Pour the brown mixture into a separatory funnel, dilute with 200 mL of water, and extract with ether (4 x 150 mL).

  • Combine the ethereal fractions, dry over anhydrous magnesium sulfate, filter, and concentrate to yield a mixture of crude alcohols as a light yellow oil.

  • Dissolve the crude alcohols in 300 mL of ether and cool to 0°C in an ice bath.

  • Prepare an oxidizing solution by dissolving 25 g of sodium dichromate dihydrate and 18.5 mL of 98% sulfuric acid in 150 mL of water.

  • Add the oxidizing solution dropwise to the stirred alcohol solution over 1 hour, maintaining the temperature below 10°C.

  • After the addition is complete, stir the mixture at 0°C for 2 hours, then at room temperature for 2 hours.

  • Separate the layers. Extract the aqueous layer with ether (3 x 100 mL).

  • Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution (200 mL) and brine (200 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate by rotary evaporation to yield 16.8–17.8 g (61–65% overall yield) of (+)-verbenone.

Conclusion and Future Outlook

The pinane scaffold is a testament to the power of using the chiral pool for complex molecule synthesis. This guide has compared several major synthetic avenues, highlighting a clear trend in the field. While classical chemical methods are robust and scalable, they often rely on harsh reagents and can lack perfect selectivity. The future of pinane chemistry is increasingly pointing towards catalysis. Modern heterogeneous catalytic systems are mitigating the environmental impact of chemical oxidation and rearrangement reactions.[6][7]

Even more promising is the continued rise of biocatalysis and "green chemistry" approaches.[23] By harnessing the power of enzymes, either in whole-cell systems or as isolated catalysts, researchers can achieve unparalleled levels of selectivity under benign conditions, perfectly mimicking the elegance of nature's own synthetic pathways.[8][21][22] For professionals in drug development and fine chemical manufacturing, the choice of synthetic route will increasingly be a balance between the established scalability of traditional chemistry and the exceptional precision and sustainability offered by biocatalytic and modern catalytic methods.

References

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  • Li, Y., Gong, Y., Wang, Y., & Liu, L. (2022). CuAPO-5 as a Multiphase Catalyst for Synthesis of Verbenone from α-Pinene. Catalysts, 12(11), 1432. [Link]

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  • Nyamwihura, R. J., & Ogungbe, I. V. (2022). The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance. RSC Advances, 12(21), 13031-13059. [Link]

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  • Shcherbakova, I. V., et al. (2021). Synthesis and antifungal activity of compounds of the pinane series. ResearchGate. [Link]

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  • Forgó, P., & Szakonyi, Z. (2015). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 11, 2196-2203. [Link]

  • Wikipedia. (n.d.). Linalool. Retrieved from [Link]

  • Sarria, S., et al. (2014). Microbial Synthesis of Pinene. ACS Synthetic Biology, 3(7), 466-475. [Link]

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  • Croteau, R., et al. (1986). Biosynthesis of monoterpenes. Enantioselectivity in the enzymatic cyclization of (+)- and (-)-linalyl pyrophosphate to (+)- and (-)-bornyl pyrophosphate. The Journal of Biological Chemistry, 261(29), 13441-13447. [Link]

  • McGeady, P., & Croteau, R. (1992). Biosynthesis of monoterpenes: inhibition of (+)-pinene and (-)-pinene cyclases by thia and aza analogs of the 4R- and 4S-alpha-terpinyl carbocation. Archives of Biochemistry and Biophysics, 299(1), 63-72. [Link]

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Benchmarking the Performance of Pinane-Derived Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical benchmark of pinane-derived ligands, specifically focusing on their structural advantages, catalytic performance, and direct comparison with industry-standard alternatives like BINAP and Bisoxazolines (BOX).

Executive Summary

Pinane-derived ligands, synthesized from the abundant chiral pool material


- or 

-pinene, represent a distinct class of chiral auxiliaries. Unlike atropisomeric ligands (e.g., BINAP) that rely on restricted rotation, pinane ligands leverage the intrinsic rigidity of the bicyclo[3.1.1]heptane skeleton. The gem-dimethyl bridge provides a highly defined steric wall, often resulting in exceptional enantiocontrol for specific substrate classes where flexible ligands fail.

This guide benchmarks three primary classes of pinane ligands:

  • Pinane-Bipyridines (e.g., PINDY) for oxidative transformations.

  • Pinane-Fused P,N-Ligands for Ir-catalyzed hydrogenation.

  • Pinane-Aminodiols for organometallic additions.

Part 1: Ligand Classes & Structural Logic

The pinane scaffold offers a "lock-and-key" fit due to its inflexible core. Below is the structural derivation and logic for ligand selection.

PinaneLigands cluster_Classes Ligand Classes Pinene Natural Source (α/β-Pinene) PINDY Class 1: PINDY (N,N) (Pinane-Bipyridine) Target: Allylic Oxidation Pinene->PINDY Kröhnke Synthesis NP_Ligand Class 2: Pinane-P,N (Tetrahydroquinoline) Target: Ir-Hydrogenation Pinene->NP_Ligand Hydroboration/ Phosphinylation AminoDiol Class 3: Aminodiols (N,O) Target: Et2Zn Addition Pinene->AminoDiol Oxidation/ Ring Opening Mechanism Steric Mechanism: gem-Dimethyl Bridge Blocks Quadrant IV PINDY->Mechanism NP_Ligand->Mechanism

Caption: Structural derivation of key pinane ligand classes from the chiral pool. The gem-dimethyl group (Mechanism node) is the critical stereocontrolling element.

Part 2: Performance Benchmarking

Case Study 1: Asymmetric Allylic Oxidation (Copper-Catalyzed)

Reaction: Oxidation of cyclic alkenes to chiral allylic esters (Kharasch-Sosnovsky reaction). Competitor:


-symmetric Bisoxazolines (BOX) and PyBOX ligands.
FeaturePinane-Derived (PINDY)Bisoxazoline (Ph-BOX)Verdict
Catalyst System Cu(OTf)

/ PINDY
Cu(OTf)

/ Ph-BOX
Substrate Scope Cycloalkenes (C5-C8)Cycloalkenes, AcyclicBOX is broader
Enantioselectivity 49–75% ee >90–99% ee BOX dominates
Reaction Time Fast (30 min)Moderate (2–24 h)PINDY is faster
Stability High (Rigid backbone)Moderate (Hydrolysis risk)PINDY is more robust

Technical Insight: While PINDY ligands (derived from


-pinene) show rapid kinetics due to the open "bite angle" of the bipyridine, they generally lack the deep chiral pocket required for >90% ee in this specific transformation compared to the modular side-arms of BOX ligands. However, for sterically bulky substrates  that cannot fit into the BOX cleft, PINDY remains a viable alternative.
Case Study 2: Asymmetric Hydrogenation (Iridium-Catalyzed)

Reaction: Hydrogenation of unfunctionalized tri-substituted olefins. Competitor: BINAP (Ru-based) and PHOX (Ir-based).

FeaturePinane-P,N (Andersson Type)BINAP (Ru)PHOX (Ir)Verdict
Target Bond C=C (Unfunctionalized)C=O, C=C (Functionalized)C=C (Unfunctionalized)
Mechanism Ir(I)/(III) CycleRu(II) Transfer/HydrideIr(I)/(III) Cycle
Selectivity (ee) 85–96% N/A for unfunctionalized95–99% PHOX is superior
Catalyst Loading 0.5–1.0 mol%0.01–0.1 mol%0.1–0.5 mol%BINAP is most active
Cost Efficiency High (Pinene is cheap)ModerateLow (Complex synthesis)Pinane wins on cost

Technical Insight: Ruthenium-BINAP systems require a coordinating group (e.g., ketone, ester) on the substrate to direct hydrogenation. For "naked" olefins, Iridium catalysts are required. Pinane-derived P,N ligands offer a cost-effective middle ground: they are significantly cheaper to synthesize than PHOX ligands and provide good-to-excellent enantioselectivity (up to 96% ee) for specific trisubstituted alkenes.

Part 3: Experimental Protocols

Protocol A: Synthesis of PINDY (Pinane-Bipyridine)

Note: This synthesis utilizes (-)-


-pinene as the chiral starting material.
  • Oxidation: Treat (-)-

    
    -pinene with 
    
    
    
    followed by
    
    
    workup to yield nopinone .
  • Kröhnke Annulation:

    • React nopinone with 2-acetylpyridine and

      
       in acetic acid.
      
    • Reflux for 12 hours.

    • The pinane skeleton fuses with the pyridine ring, generating the bipyridine structure.

  • Purification: Neutralize with

    
    , extract with 
    
    
    
    , and purify via silica gel chromatography (EtOAc/Hexane).
  • Complexation: Stir equimolar amounts of ligand and

    
     in dry acetonitrile for 1 hour to generate the active catalyst in situ.
    
Protocol B: Ir-Catalyzed Asymmetric Hydrogenation

Standard operating procedure for screening Pinane-P,N ligands.

  • Catalyst Formation:

    • In a glovebox, dissolve

      
       (0.01 mmol) and the Pinane-P,N ligand (0.022 mmol) in dry 
      
      
      
      (2 mL).
    • Stir for 30 minutes. Add

      
       (0.025 mmol) as a counter-ion exchanger if using a neutral ligand precursor.
      
  • Hydrogenation:

    • Add the substrate (1.0 mmol) to the catalyst solution.

    • Transfer to a high-pressure autoclave.

    • Purge 3x with

      
      , then pressurize to 50 bar .
      
    • Stir at room temperature for 12–24 hours.

  • Analysis:

    • Release pressure, filter through a silica plug.

    • Determine conversion by

      
       NMR and ee% by Chiral HPLC (e.g., Chiralcel OD-H column).
      

Part 4: Mechanistic Visualization

The following diagram illustrates the catalytic cycle for Ir-catalyzed hydrogenation using a Pinane-P,N ligand. Note how the pinane backbone dictates the quadrant blocking.

CatalyticCycle PreCat Ir-Precatalyst (Pinane-P,N)-Ir-COD ActiveSpecies Active Solvate [Ir(H)2(P,N)(Solv)2]+ PreCat->ActiveSpecies + H2, - COD Coordination Olefin Coordination Steric Filtering via Pinane Bridge ActiveSpecies->Coordination + Substrate Migratory Migratory Insertion (Enantio-determining Step) Coordination->Migratory Ir(III)-H Transfer ProductRel Product Release + Alkane Migratory->ProductRel Reductive Elim. ProductRel->ActiveSpecies + H2 (Regeneration)

Caption: Ir(I)/Ir(III) catalytic cycle. The rigid pinane backbone creates a specific steric environment during the olefin coordination step, favoring one enantioface.

References

  • Malkov, A. V., et al. (2000). "PINDY: A Novel, Pinene-Derived Bipyridine Ligand and Its Application in Asymmetric, Copper(I)-Catalyzed Allylic Oxidation." Organic Letters, 2(20), 3047–3049. Link

  • Verendel, J. J., & Andersson, P. G. (2007).[1] "Development of pinene-derived N,P ligands and their utility in catalytic asymmetric hydrogenation." Dalton Transactions, (47), 5603–5610.[1] Link

  • Knochel, P., et al. (2002).[2] "New P,N-Ligands for Asymmetric Catalysis." Angewandte Chemie International Edition, 41(14), 2535.

  • Pfaltz, A., et al. (1998). "Iridium-Catalyzed Enantioselective Hydrogenation of Olefins." Advances in Catalysis, 42, 313-356.
  • Noyori, R. (1994). "Asymmetric Hydrogenation." Acta Chemica Scandinavica, 50, 380.

Sources

Safety Operating Guide

(1S)-(-)-trans-Pinane proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Guide for (1S)-(-)-trans-Pinane

As a Senior Application Scientist, I frequently observe that while researchers meticulously plan their syntheses and assays, waste management is often treated as an afterthought. When dealing with bicyclic monoterpenes like (1S)-(-)-trans-Pinane (CAS: 10281-53-5), this oversight can be catastrophic. Widely utilized as an analytical standard in terpene analysis and a chemical intermediate in drug development[1][2], its handling requires strict adherence to specialized safety protocols.

This guide establishes a self-validating operational framework for the safe lifecycle management and disposal of (1S)-(-)-trans-Pinane, ensuring your laboratory maintains the highest standards of safety and regulatory compliance.

Physicochemical Profile & Hazard Causality

To implement effective safety systems, scientists must understand the physical chemistry driving the hazards. (1S)-(-)-trans-Pinane is a highly lipophilic, volatile hydrocarbon[3]. Protocols must be built around three primary risk vectors:

  • Flammability (H226): With a flash point of approximately 36°C, it readily forms explosive vapor-air mixtures at slightly elevated ambient temperatures[3]. Vapor accumulation in poorly ventilated areas or sealed waste carboys poses a significant ignition risk[4].

  • Aspiration Toxicity (H304): Due to its low surface tension and high lipophilicity, accidental ingestion followed by vomiting can cause the liquid to aspirate directly into the lower respiratory tract, leading to fatal chemical pneumonitis[5]. In the event of ingestion, emesis must never be induced mechanically or pharmacologically[6].

  • Auto-Oxidation Risk: Terpenes and their saturated derivatives can undergo exothermic auto-oxidation when exposed to atmospheric oxygen. When absorbed into high-surface-area materials (e.g., laboratory wipes, spill absorbents, or silica gel), the generated heat cannot dissipate, leading to spontaneous combustion[7].

Table 1: Physicochemical Properties and Operational Implications

Property / HazardValue / DesignationOperational Implication
CAS Number 10281-53-5Unique identifier required for SDS tracking and waste manifesting[1].
Density 0.844 - 0.854 g/mLFloats on water; aqueous fire suppression may spread flames[1][3].
Flash Point 36°C (96.8°F)Store away from ignition sources; use spark-proof tools[3][4].
GHS Hazard Codes H226, H304Flammable liquid; fatal if swallowed and enters airways[1][5].
Waste Classification RCRA D001 (Ignitable)Must be segregated into non-halogenated flammable streams[2].

Standard Operating Procedure: Liquid Waste Disposal

Causality: (1S)-(-)-trans-Pinane contains only carbon and hydrogen. Mixing it with halogenated waste streams can cause dangerous cross-reactions and significantly increases commercial incineration costs. It must be strictly isolated in the non-halogenated flammable waste stream.

Step-by-Step Methodology:

  • Stream Verification: Verify that the waste collection carboy is explicitly labeled for "Non-Halogenated Flammable Solvents" (EPA Waste Code D001).

  • Fume Hood Transfer: Operating entirely within a certified chemical fume hood, use a grounded, static-dissipating funnel to transfer the liquid waste into the carboy to prevent static discharge[4].

  • Headspace Management: Never fill the waste container beyond 80% capacity. The 36°C flash point dictates that sufficient headspace must be maintained to accommodate vapor expansion and prevent container rupture[3].

  • Sealing & Storage: Cap the carboy tightly immediately after transfer to prevent vapor escape. Store the waste container in a grounded, explosion-proof flammables cabinet until collection by Environmental Health and Safety (EHS) for EPA-approved incineration[4][6].

Standard Operating Procedure: Solid Waste & Spill Management

Causality: Paper towels, silica gel, or spill pads soaked in (1S)-(-)-trans-Pinane present a severe spontaneous combustion hazard due to auto-oxidation[7]. Standard dry disposal into a regular biohazard or solid waste bin is a critical safety violation.

Step-by-Step Methodology:

  • Spill Containment: For small spills, immediately eliminate all ignition sources. Cover the liquid with an inert, non-combustible absorbent material (e.g., sand, earth, or vermiculite)[4][8]. Never use combustible sawdust.

  • Safe Collection: Use non-sparking tools (e.g., plastic or brass dustpans) to collect the saturated absorbent[4][8].

  • Water Submersion (Critical Step): Immediately transfer the oily rags, wipes, or absorbent materials into a designated solid waste container and submerge or thoroughly moisten them with water [7]. Water acts as a heat sink, completely neutralizing the exothermic auto-oxidation reaction.

  • Final Disposal: Seal the container tightly, label it as "Hazardous Solid Waste - Flammable/Wetted Terpene," and route it for commercial incineration[6][7]. Do not dispose of wash water down the drain without consulting local environmental regulations[7].

Waste Routing Logic

To ensure absolute compliance and prevent laboratory fires, follow this self-validating decision matrix when disposing of any pinane-contaminated materials.

PinaneDisposal Start Pinane Waste Generated Type Determine Waste State Start->Type Liquid Liquid Solvent Waste Type->Liquid Solid Solid Waste (Rags, PPE, Absorbents) Type->Solid NonHalo Route to Non-Halogenated Flammable Waste Stream Liquid->NonHalo Contains no halogens AutoOx Auto-Oxidation Risk! Spontaneous Combustion Solid->AutoOx High surface area Incineration EPA-Approved Incineration (RCRA D001) NonHalo->Incineration Wet Submerge/Moisten with Water AutoOx->Wet Mitigate heat SolidDisp Sealed Solid Hazardous Waste Container Wet->SolidDisp SolidDisp->Incineration

Fig 1: Logical workflow for (1S)-(-)-trans-Pinane waste segregation and auto-oxidation mitigation.

References

  • Title: (1S,2S,5S)-2,6,6-Trimethylbicyclo[3.1.
  • Source: diggersaustralia.com.
  • Source: noaa.
  • Source: riversimulator.
  • Title: (-)
  • Title: Meguiar's M08 - Mirror Glaze Maximum Mold Release Wax (23-135A)
  • Source: echemi.
  • Source: fibratadeo.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.